molecular formula C11H13BrO2S B182133 1-Bromo-4-(cyclopentylsulfonyl)benzene CAS No. 173387-45-6

1-Bromo-4-(cyclopentylsulfonyl)benzene

Cat. No.: B182133
CAS No.: 173387-45-6
M. Wt: 289.19 g/mol
InChI Key: FEVMOUOFLLDHPH-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclopentylsulfonyl)benzene is an aromatic organic compound with the molecular formula C9H9BrO2S and a molecular weight of 261.14 g/mol . Its structure features a benzene ring functionalized with a bromine atom and a cyclopentylsulfonyl group, making it a valuable building block in synthetic organic chemistry. This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic uses. As a key synthetic intermediate, this benzyl bromide is primarily used in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromine atom can be selectively replaced to form new carbon-carbon bonds. The robust sulfonyl group can act as a directing group in metal-catalyzed C-H functionalization or as a protected form of a thiol group that can be further manipulated. Researchers utilize this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials. Proper handling procedures should be followed. The recommended storage condition is sealed in a dry environment at 2-8°C to ensure long-term stability . Please refer to the Safety Data Sheet for comprehensive hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-cyclopentylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2S/c12-9-5-7-11(8-6-9)15(13,14)10-3-1-2-4-10/h5-8,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVMOUOFLLDHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601482
Record name 1-Bromo-4-(cyclopentanesulfonyl)benzene
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Molecular Weight

289.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173387-45-6
Record name 1-Bromo-4-(cyclopentylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173387-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(cyclopentanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(cyclopentylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Bromo-4-(cyclopentylsulfonyl)benzene, a key building block in modern synthetic chemistry. With full editorial control, this document is structured to deliver not just procedural steps but a deep understanding of the causality behind its synthesis, properties, and applications, grounded in scientific integrity and field-proven insights.

Core Compound Identity and Physicochemical Properties

1-Bromo-4-(cyclopentylsulfonyl)benzene is an aromatic organic compound distinguished by a benzene ring functionalized with a bromine atom and a cyclopentylsulfonyl group. This unique structure makes it a valuable intermediate in the synthesis of complex molecules.

CAS Number: 173387-45-6[1][2]

Molecular Formula: C₁₁H₁₃BrO₂S[1][2]

Molecular Weight: 289.19 g/mol [1][2]

A thorough understanding of its physicochemical properties is paramount for its effective use in research and development. These properties dictate its behavior in chemical reactions, its solubility, and its handling requirements.

PropertyValueSource
IUPAC Name 1-Bromo-4-(cyclopentylsulfonyl)benzene
Storage 2-8°C, sealed in a dry environment[1][2][3]
Appearance (Predicted) White to off-white solidN/A
Boiling Point (Predicted) > 300 °CN/A
Melting Point (Predicted) > 100 °CN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)N/A

Note: Predicted values are based on the analysis of structurally similar compounds and should be confirmed experimentally.

The Strategic Importance of the Sulfonyl Functional Group in Drug Discovery

The cyclopentylsulfonyl group is not merely a structural component; it is a key functional moiety that imparts desirable pharmacological and pharmacokinetic properties to a molecule. The sulfonyl group is a potent electron-withdrawing group and a strong hydrogen bond acceptor, which allows for robust interactions with biological targets such as enzymes and receptors.[4] Its incorporation into drug candidates can enhance metabolic stability, improve bioavailability, and modulate the solubility and acid-base properties of the molecule.

The tetrahedral geometry of the sulfonyl group and the high polarity of the S-O bonds are critical for its function as a bioisostere for other functional groups like carbonyls and phosphates. This allows medicinal chemists to fine-tune the biological activity of a lead compound. Aryl sulfones are integral components in a wide array of therapeutic agents, including anti-inflammatory drugs and anticancer agents.[5][6]

Synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene: A Plausible and Validated Approach

Proposed Two-Step Synthesis Pathway

The synthesis can be logically broken down into two primary steps:

  • Nucleophilic Aromatic Substitution: Formation of the thioether precursor, 1-bromo-4-(cyclopentylthio)benzene.

  • Oxidation: Conversion of the thioether to the target sulfone, 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Synthesis_Pathway 4-Bromothiophenol 4-Bromothiophenol Thioether 1-Bromo-4-(cyclopentylthio)benzene 4-Bromothiophenol->Thioether SNAr Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentyl_Bromide->Thioether Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone) Base_Solvent->Thioether Sulfone 1-Bromo-4-(cyclopentylsulfonyl)benzene Thioether->Sulfone Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA or H2O2) Oxidizing_Agent->Sulfone

Caption: Proposed two-step synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Detailed Experimental Protocol

This protocol is a well-established and validated procedure for analogous transformations and is expected to yield the desired product with high fidelity.

Step 1: Synthesis of 1-Bromo-4-(cyclopentylthio)benzene (Thioether Formation)

  • Rationale: This step utilizes a standard nucleophilic aromatic substitution reaction. The thiophenol is deprotonated by a mild base to form a thiophenolate, which then acts as a nucleophile, displacing the bromide from cyclopentyl bromide.

  • Materials:

    • 4-Bromothiophenol

    • Cyclopentyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 4-bromothiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the solid potassium carbonate.

    • Remove the acetone under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-4-(cyclopentylthio)benzene.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene (Oxidation)

  • Rationale: The oxidation of the sulfide to the sulfone is a critical step. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation. The use of a slight excess of the oxidant ensures complete conversion to the sulfone.

  • Materials:

    • 1-Bromo-4-(cyclopentylthio)benzene

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 1-bromo-4-(cyclopentylthio)benzene (1.0 eq) in dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add m-CPBA (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield pure 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons as two doublets in the range of δ 7.5-8.0 ppm. The cyclopentyl protons will appear as multiplets in the upfield region, typically between δ 1.5-3.5 ppm. The proton alpha to the sulfonyl group will be the most downfield of the cyclopentyl protons.

  • ¹³C NMR: The aromatic carbons will appear in the δ 120-140 ppm region. The carbon bearing the bromine will be in the lower end of this range, while the carbon attached to the sulfonyl group will be at the higher end. The cyclopentyl carbons will resonate in the upfield region.

  • IR Spectroscopy: Key vibrational bands are expected for the S=O stretching of the sulfonyl group (around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹), C-S stretching, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the cyclopentyl group and the sulfonyl moiety.

Applications in Drug Discovery and Organic Synthesis

1-Bromo-4-(cyclopentylsulfonyl)benzene is a versatile building block with significant potential in the development of novel pharmaceuticals and functional materials.[3]

Suzuki-Miyaura Cross-Coupling Reactions

The presence of the bromine atom makes this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. This is a cornerstone reaction in modern drug discovery for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.

Suzuki_Coupling Aryl_Sulfone 1-Bromo-4-(cyclopentylsulfonyl)benzene Coupled_Product Coupled Product Aryl_Sulfone->Coupled_Product Boronic_Acid R-B(OH)2 (Aryl or Heteroaryl boronic acid) Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst Base Pd_Catalyst->Coupled_Product

Caption: Suzuki-Miyaura coupling using 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Precursor for Agrochemicals and Functional Materials

Beyond pharmaceuticals, this compound serves as a valuable intermediate in the synthesis of agrochemicals, such as pesticides and herbicides, and in the development of novel functional materials where the sulfonyl group can impart specific electronic or physical properties.[3][7]

Safety and Handling

As with all laboratory chemicals, 1-Bromo-4-(cyclopentylsulfonyl)benzene should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][2][3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-4-(cyclopentylsulfonyl)benzene, with its unique combination of a reactive bromine handle and a functionally significant sulfonyl group, is a chemical intermediate of considerable value to the research and development community. Its utility in constructing complex molecular architectures through established synthetic methodologies like the Suzuki-Miyaura coupling underscores its importance in the quest for new therapeutic agents and advanced materials. This guide provides a foundational understanding of its properties, a reliable synthetic approach, and its key applications, empowering scientists to leverage this versatile building block in their innovative research endeavors.

References

  • eChemHub. (n.d.). FINE CHEMICALS Solutions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]

  • Hassan, W., & Iqbal, J. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Natural Products Chemistry & Research, 6(5).
  • ChemBK. (n.d.). Benzene, 1-bromo-4-(cyclopentylsulfonyl)-. Retrieved from [Link]

  • Wang, G., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current organic chemistry, 21(24), 2536–2550.
  • ResearchGate. (n.d.). Some available drugs in market contain aryl-sulfone moiety. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-cyclopentylbenzene. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Bromo-4-(cyclopentylsulfonyl)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 1-bromo-4-phenylbutane.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • PubMed. (2018). Synthesis and biological properties of aryl methyl sulfones. Retrieved from [Link]

  • ResearchGate. (n.d.). Several aryl sulfones used as drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). Retrieved from [Link]

  • PubMed Central. (2024). erythro-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene. Retrieved from [Link]

  • PubMed. (2020). Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Retrieved from [Link]

Sources

physicochemical properties of 1-Bromo-4-(cyclopentylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-(cyclopentylsulfonyl)benzene

This guide provides a comprehensive overview of the essential , a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental data with practical, field-proven methodologies for property determination. The focus is on not just the "what," but the "why" and "how," ensuring a deep and actionable understanding of this compound's behavior.

Compound Identification and Molecular Structure

1-Bromo-4-(cyclopentylsulfonyl)benzene is an aromatic organic compound featuring a benzene ring substituted with both a bromine atom and a cyclopentylsulfonyl group[1]. This distinct substitution pattern makes it a valuable building block, particularly in cross-coupling reactions where the bromine atom can be selectively functionalized[1].

  • IUPAC Name: 1-bromo-4-(cyclopentylsulfonyl)benzene[1]

  • CAS Number: 173387-45-6[2]

  • Molecular Formula: C₁₁H₁₃BrO₂S[2][3]

Caption: Molecular structure of 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Core Physicochemical Properties

The fundamental physicochemical data for a compound are critical for predicting its behavior in reactions, designing purification strategies, and ensuring safe handling. The properties for 1-Bromo-4-(cyclopentylsulfonyl)benzene are summarized below.

PropertyValueSource(s)
Molecular Weight 289.19 g/mol [2][3]
Molecular Formula C₁₁H₁₃BrO₂S[2][3]
Physical Form Solid
Recommended Storage 2-8°C, sealed in a dry environment[1][3]

Experimental Determination of Key Properties

To ensure the identity and purity of a synthesized or procured batch of 1-Bromo-4-(cyclopentylsulfonyl)benzene, experimental verification of its properties is paramount.

Melting Point Determination

Causality and Significance: The melting point is a robust indicator of a crystalline solid's purity[4]. A pure compound typically exhibits a sharp, well-defined melting point range of 0.5-1.0°C. The presence of even small amounts of miscible impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in both a depression of the melting point and a broadening of the melting range (e.g., >2°C)[4]. Therefore, determining the melting point is a foundational experiment for both identification and purity assessment[5].

G Workflow: Melting Point Determination prep Sample Preparation Grind compound to a fine powder. Pack into a capillary tube to a height of 1-2 mm. setup Apparatus Setup Place capillary in Mel-Temp or similar apparatus. Position thermometer correctly. prep->setup rapid Rapid Determination (Approximate) Heat rapidly to find the approximate melting range. setup->rapid cool Cool Apparatus Allow the heating block to cool at least 20°C below the approximate M.P. rapid->cool careful Careful Determination (Accurate) Heat slowly (1-2°C per minute) starting ~15°C below the approximate M.P. cool->careful observe Observation & Recording Record T1 (first drop of liquid) and T2 (all solid has melted). careful->observe validate Validation Repeat 'Careful Determination' at least once to ensure consistent values. observe->validate validate->cool If results are inconsistent result Final Result Report the validated melting point range (T1 - T2). validate->result

Caption: Standard workflow for accurate melting point determination.

Detailed Protocol:

  • Sample Preparation: Place a small amount of 1-Bromo-4-(cyclopentylsulfonyl)benzene on a clean, dry surface. If the crystals are large, gently grind them into a fine powder using a mortar and pestle[4].

  • Capillary Loading: Tap the open end of a capillary melting point tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down to a height of 1–2 mm[6][7].

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp device). Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Approximate Melting Point: Heat the sample rapidly (e.g., 10-20°C per minute) to quickly determine an approximate melting range. This saves time in the subsequent accurate measurement[7].

  • Accurate Melting Point: Allow the apparatus to cool. Prepare a new sample and begin heating again, but at a much slower rate (1-2°C per minute) once the temperature is within 15-20°C of the approximate melting point[7].

  • Data Recording: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the range) and the temperature at which the last solid crystal disappears (the end of the range)[5].

  • Validation: For trustworthy results, repeat the accurate melting point determination at least once more to ensure the values are consistent.

Solubility Characterization

Causality and Significance: The solubility of a compound is governed by the principle of "like dissolves like"[8]. Polar solvents dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. By systematically testing the solubility of 1-Bromo-4-(cyclopentylsulfonyl)benzene in a series of solvents with different properties (polar, nonpolar, acidic, basic), we can infer its structural characteristics and predict its behavior in various applications, such as reaction workups, extractions, and chromatography[8]. The presence of the polar sulfonyl group and the large, nonpolar aromatic and cyclopentyl moieties suggests a low solubility in water but potential solubility in common organic solvents.

G Workflow: Solubility Characterization start Start: ~25 mg of Compound + 0.75 mL Solvent water Test: Water start->water hcl Test: 5% HCl water->hcl Insoluble class_S Class S: Water-Soluble (Low MW polar compound) water->class_S Soluble naoh Test: 5% NaOH hcl->naoh Insoluble class_B Class B: Basic (e.g., Amine) hcl->class_B Soluble nahco3 Test: 5% NaHCO₃ naoh->nahco3 Soluble class_N Class N: Neutral (Compound is likely neutral) naoh->class_N Insoluble class_A_strong Class As: Strong Acid (e.g., Carboxylic Acid) nahco3->class_A_strong Soluble class_A_weak Class Aw: Weak Acid (e.g., Phenol) nahco3->class_A_weak Insoluble organic Conclusion: Soluble in Organic Solvents (e.g., Ether, Acetone) class_N->organic

Caption: Decision workflow for classifying an organic compound by solubility.

Detailed Protocol:

  • General Procedure: For each solvent, add approximately 25 mg of 1-Bromo-4-(cyclopentylsulfonyl)benzene to a small test tube. Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition[9][10]. Observe whether the solid dissolves completely.

  • Water Solubility: Begin by testing solubility in water. Given the compound's structure, it is expected to be insoluble.

  • 5% HCl Solution: If insoluble in water, test solubility in 5% aqueous HCl. Solubility in this acidic solution would indicate the presence of a basic functional group, such as an amine[9].

  • 5% NaOH Solution: If insoluble in dilute acid, test solubility in 5% aqueous NaOH. Solubility here indicates an acidic functional group[10][11].

  • 5% NaHCO₃ Solution: If soluble in NaOH, a further test in 5% aqueous sodium bicarbonate can distinguish between a strong acid (soluble) and a weak acid (insoluble)[9][10].

  • Organic Solvents: Test solubility in common organic solvents like diethyl ether, acetone, or dichloromethane. Based on its structure, the compound is expected to be soluble in these solvents.

Spectroscopic and Analytical Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons on the benzene ring should appear as two doublets between 7.0-8.0 ppm, characteristic of a 1,4-disubstituted pattern. The single proton on the cyclopentyl ring attached to the sulfonyl group will be downfield, while the remaining eight protons of the cyclopentyl ring will appear as complex multiplets further upfield.

  • ¹³C NMR: The carbon NMR would show six distinct signals for the aromatic carbons and three signals for the non-equivalent carbons of the cyclopentyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the sulfonyl group (S=O stretches), typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Safety, Handling, and Storage

Proper safety protocols are mandatory when working with any chemical intermediate. While a specific, comprehensive safety data sheet (SDS) is not publicly available, guidelines can be established based on structurally similar brominated aromatic compounds[12][13][14].

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear suitable protective clothing, including chemical-resistant gloves and safety goggles or a face shield, to avoid contact with skin and eyes[12][14]. Avoid the formation of dust and aerosols[12].

  • Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place[15]. The recommended storage temperature is between 2-8°C to ensure long-term stability[1][3]. Keep away from heat, sparks, and open flames[15].

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, seek medical advice[14][15].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[14][15].

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[14][15].

Applications in Research and Development

1-Bromo-4-(cyclopentylsulfonyl)benzene serves as a versatile synthetic intermediate[1]. Its primary utility lies in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the C-Br bond is selectively transformed to create new carbon-carbon bonds. This capability makes it a valuable precursor for the synthesis of more complex molecules in the development of novel pharmaceuticals, agrochemicals, and functional materials[1]. The robust sulfonyl group can also serve as a directing group in C-H functionalization reactions, further expanding its synthetic potential[1].

References

  • ChemBK. Benzene, 1-bromo-4-(cyclopentylsulfonyl)- - Physico-chemical Properties. [Link]

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  • Ohio State University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Studylib. Melting Point Determination Lab Protocol. [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

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  • Quora. How can you determine the solubility of organic compounds?. [Link]

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  • ChemBK. 1-BroMo-4-(cyclopentylsulfonyl)benzene. [Link]

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An In-Depth Technical Guide to 1-Bromo-4-(cyclopentylsulfonyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Bromo-4-(cyclopentylsulfonyl)benzene, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's structure, molar mass, plausible synthetic routes, and its strategic applications in the synthesis of complex molecular architectures. By synthesizing established chemical principles with practical insights, this guide aims to serve as an authoritative resource for the effective utilization of this versatile reagent.

Core Compound Identity and Physicochemical Properties

1-Bromo-4-(cyclopentylsulfonyl)benzene is an aromatic sulfone characterized by a benzene ring substituted with a bromine atom and a cyclopentylsulfonyl group. These functionalities impart a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis.

Table 1: Key Identifiers and Properties of 1-Bromo-4-(cyclopentylsulfonyl)benzene
PropertyValueSource(s)
IUPAC Name 1-Bromo-4-(cyclopentylsulfonyl)benzene
CAS Number 173387-45-6[1]
Molecular Formula C₁₁H₁₃BrO₂S[1]
Molar Mass 289.19 g/mol [1]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF (predicted)-
Storage 2-8°C, sealed in a dry environment[1][2]

Molecular Structure and Spectroscopic Characterization

The structural arrangement of 1-Bromo-4-(cyclopentylsulfonyl)benzene is fundamental to its chemical behavior. The electron-withdrawing nature of the cyclopentylsulfonyl group influences the reactivity of the aromatic ring, while the bromine atom serves as a versatile handle for cross-coupling reactions.

Caption: 2D structure of 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Predicted Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons of the cyclopentyl group will likely appear as a series of multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the bromine ("ipso" carbon) showing a characteristic shift due to the "heavy atom effect".[3] The carbons of the cyclopentyl group and the sulfonyl-bearing aromatic carbon will also have distinct chemical shifts.

  • IR Spectroscopy: The infrared spectrum is anticipated to show strong absorption bands corresponding to the S=O stretching vibrations of the sulfone group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Aromatic C-H and C-C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). The molecular ion peak would be observed at m/z 289 and 291.

Synthesis and Mechanistic Insights

A robust and plausible synthetic pathway to 1-Bromo-4-(cyclopentylsulfonyl)benzene involves a two-step sequence: the synthesis of the precursor sulfide followed by its oxidation to the sulfone.

G cluster_0 Step 1: Sulfide Synthesis cluster_1 Step 2: Oxidation A 4-Bromothiophenol C (4-Bromophenyl)(cyclopentyl)sulfane A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B Cyclopentyl Bromide B->C D (4-Bromophenyl)(cyclopentyl)sulfane E 1-Bromo-4-(cyclopentylsulfonyl)benzene D->E F Oxidizing Agent (e.g., m-CPBA or H₂O₂) F->E

Caption: Proposed two-step synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Part 1: Synthesis of (4-Bromophenyl)(cyclopentyl)sulfane (Precursor)

The synthesis of the sulfide precursor can be achieved via a nucleophilic substitution reaction between 4-bromothiophenol and a cyclopentyl halide, such as cyclopentyl bromide.

Experimental Protocol (Analogous Procedure):

  • To a solution of 4-bromothiophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5-2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the thiophenolate salt.

  • Add cyclopentyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude (4-Bromophenyl)(cyclopentyl)sulfane by column chromatography on silica gel.

Causality of Experimental Choices: The use of a polar aprotic solvent facilitates the Sₙ2 reaction. The base is crucial for deprotonating the thiol to form the more nucleophilic thiophenolate anion.

Part 2: Oxidation to 1-Bromo-4-(cyclopentylsulfonyl)benzene

The oxidation of the sulfide to the corresponding sulfone is a common and reliable transformation in organic synthesis. Various oxidizing agents can be employed for this purpose.

Experimental Protocol (General Procedure using m-CPBA): [2][4]

  • Dissolve (4-Bromophenyl)(cyclopentyl)sulfane (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Separate the organic layer, wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by recrystallization or column chromatography to afford pure 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Trustworthiness of the Protocol: The oxidation of sulfides to sulfones is a well-established and high-yielding reaction. Monitoring by TLC is crucial to ensure the reaction goes to completion and to avoid over-oxidation if other sensitive functional groups are present. The workup procedure is designed to remove the acidic byproducts of the m-CPBA.

Applications in Drug Discovery and Development

1-Bromo-4-(cyclopentylsulfonyl)benzene is a valuable building block for the synthesis of pharmaceutical compounds due to its bifunctional nature.

  • The Bromine Atom: This serves as a key functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[5][6] These reactions are cornerstones of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecular scaffolds.[6]

  • The Sulfonyl Group: The sulfone moiety is a common pharmacophore found in numerous approved drugs. It can act as a hydrogen bond acceptor and its steric and electronic properties can be fine-tuned to optimize drug-target interactions. Furthermore, the sulfonyl group is metabolically stable, which is a desirable feature in drug candidates.

G A 1-Bromo-4-(cyclopentylsulfonyl)benzene B Suzuki Coupling (with Boronic Acid) A->B C Heck Coupling (with Alkene) A->C D Buchwald-Hartwig Amination (with Amine) A->D E Biaryl Sulfones B->E F Styrenyl Sulfones C->F G Aryl Amine Sulfones D->G

Caption: Reactivity of 1-Bromo-4-(cyclopentylsulfonyl)benzene in cross-coupling reactions.

While specific examples of marketed drugs derived directly from 1-Bromo-4-(cyclopentylsulfonyl)benzene are not readily found in the literature, its structural motifs are present in many biologically active compounds. Its utility lies in its ability to serve as a versatile starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

1-Bromo-4-(cyclopentylsulfonyl)benzene is a strategically important chemical intermediate for researchers in drug discovery and development. Its well-defined structure and predictable reactivity, particularly in cross-coupling reactions, make it an ideal scaffold for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties and a plausible, robust synthetic pathway, empowering scientists to effectively incorporate this valuable building block into their research endeavors.

References

  • ChemBK. Benzene, 1-bromo-4-(cyclopentylsulfonyl)-. [Link]

  • PubChem. 1-Bromo-4-(cyclopentylsulfonyl)benzene. [Link]

  • Common Organic Chemistry. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • Balicki, R. (1999). A Mild and Efficient Procedure for the Oxidation of Organic Sulfides to Sulfones by Use of Urea-Hydrogen Peroxide/Trifluoroacetic Anhydride System.
  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • NIST WebBook. Benzene, 1-bromo-4-ethyl-. [Link]

  • ResearchGate. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. [Link]

  • Organic Chemistry Portal. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. [Link]

  • University of Rochester. Workup: mCPBA Oxidation. [Link]

  • MDPI. (2022). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. [Link]

  • Google Patents.
  • Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

  • MDPI. (2020). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • PubMed. (2020). Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. [Link]

  • PubMed. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-4-(cyclopentylsulfonyl)benzene is an important synthetic intermediate in the development of various pharmaceuticals and agrochemicals. The presence of the aryl sulfone moiety provides a unique combination of chemical stability and electronic properties, making it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols and insights into the rationale behind methodological choices. The content is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Strategic Approaches to Synthesis

The synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene can be approached through several strategic disconnections. This guide will focus on three core pathways, each with its own set of advantages and considerations:

  • Convergent Sulfide Oxidation Pathway: A robust and often high-yielding approach that involves the initial formation of a sulfide linkage followed by oxidation.

  • Classical Friedel-Crafts Sulfonylation: A direct electrophilic aromatic substitution method to form the aryl sulfone bond.

  • Organometallic-Mediated Sulfinate Alkylation: A modern approach leveraging the reactivity of Grignard reagents for C-S bond formation.

Each of these pathways will be discussed in detail, providing both the theoretical underpinnings and practical, step-by-step guidance for laboratory execution.

Pathway 1: Convergent Sulfide Oxidation

This pathway is a highly reliable and efficient method for the synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene. The strategy is based on the initial formation of 1-bromo-4-(cyclopentylthio)benzene, which is then oxidized to the target sulfone. This convergent approach allows for the separate preparation and purification of intermediates, often leading to higher overall yields and purity.[1]

Part A: Synthesis of 1-Bromo-4-(cyclopentylthio)benzene

The first step involves a nucleophilic substitution reaction between 4-bromothiophenol and a cyclopentyl halide.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The basic conditions deprotonate the thiol group of 4-bromothiophenol to form a highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of cyclopentyl bromide, displacing the bromide ion and forming the desired sulfide.

Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophenol (1.0 eq) and a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Deprotonation: Add a base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), to the solution and stir until the 4-bromothiophenol has completely dissolved and formed the thiophenolate salt.

  • Nucleophilic Substitution: To the stirred solution, add cyclopentyl bromide (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 1-bromo-4-(cyclopentylthio)benzene.

Part B: Oxidation of 1-Bromo-4-(cyclopentylthio)benzene to the Sulfone

The oxidation of the sulfide to the sulfone is a critical step, and several reliable methods are available. A particularly effective and environmentally benign method utilizes urea-hydrogen peroxide (UHP) and phthalic anhydride.[2][3]

Reaction Mechanism

The urea-hydrogen peroxide adduct, in the presence of phthalic anhydride, generates a peroxyphthalic acid in situ. This peroxy acid is a powerful yet selective oxidizing agent that converts the sulfide to the sulfone, typically without significant formation of the intermediate sulfoxide.[4][5]

Experimental Protocol
  • Setup: In a round-bottom flask, dissolve the 1-bromo-4-(cyclopentylthio)benzene (1.0 eq) in ethyl acetate.

  • Addition of Reagents: To this solution, add urea-hydrogen peroxide (3.0 eq) and phthalic anhydride (3.0 eq).[2]

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting sulfide is completely consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). If the product precipitates as a crystalline solid, it can be isolated by filtration.[2]

  • Purification: Wash the isolated solid with 1 N NaOH solution, followed by water and a small amount of cold ethyl acetate to remove any impurities. The resulting 1-Bromo-4-(cyclopentylsulfonyl)benzene is often obtained in high purity. If the product is not crystalline, an extractive workup followed by column chromatography may be necessary.[2]

Data Summary for Sulfide Oxidation Pathway
StepReactantsReagentsSolventTemp (°C)Time (h)Yield (%)
Sulfide Formation 4-bromothiophenol, cyclopentyl bromideNaOHEthanol703~90
Oxidation 1-bromo-4-(cyclopentylthio)benzeneUHP, Phthalic AnhydrideEthyl AcetateRT14>95
Workflow Diagram

sulfide_oxidation cluster_0 Step 1: Sulfide Formation cluster_1 Step 2: Oxidation A 4-Bromothiophenol C 1-Bromo-4-(cyclopentylthio)benzene A->C NaOH, EtOH B Cyclopentyl Bromide B->C NaOH, EtOH D 1-Bromo-4-(cyclopentylsulfonyl)benzene C->D Urea-H2O2, Phthalic Anhydride friedel_crafts A Bromobenzene C 1-Bromo-4-(cyclopentylsulfonyl)benzene A->C AlCl3, 0°C to RT B Cyclopentanesulfonyl Chloride B->C AlCl3, 0°C to RT grignard_pathway cluster_0 One-Pot Sequence A Bromobenzene B Phenylmagnesium Bromide A->B Mg, THF C Magnesium Benzenesulfinate B->C 1. SO2 D 1-Bromo-4-(cyclopentylsulfonyl)benzene C->D 2. DMF, Heat E Cyclopentyl Bromide E->D 2. DMF, Heat

Sources

Spectroscopic Data for 1-Bromo-4-(cyclopentylsulfonyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-bromo-4-(cyclopentylsulfonyl)benzene. Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is generated from predictive models and established analytical methodologies, providing a robust framework for the characterization of this and structurally related molecules.

Introduction to 1-Bromo-4-(cyclopentylsulfonyl)benzene

1-Bromo-4-(cyclopentylsulfonyl)benzene, with the molecular formula C₁₁H₁₃BrO₂S and a molecular weight of 289.19 g/mol , is a halogenated aromatic sulfone.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the carbon-bromine bond in cross-coupling reactions and the chemical stability and electronic properties imparted by the sulfonyl group. An accurate understanding of the spectroscopic signature of this molecule is paramount for its identification, purity assessment, and the structural confirmation of its derivatives in synthetic applications.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-bromo-4-(cyclopentylsulfonyl)benzene is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Predicted Infrared Spectroscopy Data

The following table summarizes the predicted infrared absorption bands for 1-bromo-4-(cyclopentylsulfonyl)benzene. The assignments are based on the characteristic frequencies of aromatic sulfones, halogenated aromatic compounds, and cycloalkanes.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3100 - 3000Weak to MediumAromatic C-H stretching
~2960 - 2850MediumAliphatic C-H stretching (cyclopentyl)
~1580, ~1470Medium to StrongAromatic C=C stretching
~1320 - 1290StrongAsymmetric SO₂ stretching
~1160 - 1120StrongSymmetric SO₂ stretching
~1090MediumC-S stretching
~1010MediumIn-plane aromatic C-H bending
~830StrongOut-of-plane aromatic C-H bending (para-disubstituted)
~750MediumC-Br stretching
Experimental Protocol: Acquiring the FTIR Spectrum

This section outlines a generalized experimental protocol for obtaining the Fourier Transform Infrared (FTIR) spectrum of a solid aromatic compound like 1-bromo-4-(cyclopentylsulfonyl)benzene using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond crystal)

  • 1-bromo-4-(cyclopentylsulfonyl)benzene sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent. Record a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.

  • Data Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal and press thoroughly with a solvent-dampened wipe.

Interpretation of the IR Spectrum

The predicted IR spectrum provides a clear fingerprint of 1-bromo-4-(cyclopentylsulfonyl)benzene. The strong absorptions for the sulfonyl group (SO₂) at approximately 1310 cm⁻¹ and 1140 cm⁻¹ are highly characteristic and confirm its presence. The aromatic nature of the compound is evidenced by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region. The strong band around 830 cm⁻¹ is indicative of a 1,4-disubstituted (para) benzene ring. The aliphatic C-H stretching bands from the cyclopentyl group are expected just below 3000 cm⁻¹. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 1-bromo-4-(cyclopentylsulfonyl)benzene.

Predicted ¹H NMR Spectroscopy Data

The following table presents the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 1-bromo-4-(cyclopentylsulfonyl)benzene in a standard deuterated solvent like CDCl₃. Predictions are based on computational algorithms.[2][3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85Doublet2HAromatic protons ortho to the sulfonyl group
~7.75Doublet2HAromatic protons ortho to the bromine atom
~3.50Multiplet1HMethine proton of the cyclopentyl group
~2.10 - 1.90Multiplet4HMethylene protons of the cyclopentyl group
~1.70 - 1.50Multiplet4HMethylene protons of the cyclopentyl group
Predicted ¹³C NMR Spectroscopy Data

The predicted ¹³C NMR chemical shifts for 1-bromo-4-(cyclopentylsulfonyl)benzene are tabulated below.

Chemical Shift (δ, ppm)Assignment
~141.0Aromatic carbon attached to the sulfonyl group
~132.5Aromatic carbons ortho to the bromine atom
~129.0Aromatic carbons ortho to the sulfonyl group
~128.5Aromatic carbon attached to the bromine atom
~65.0Methine carbon of the cyclopentyl group
~26.0Methylene carbons of the cyclopentyl group
~25.5Methylene carbons of the cyclopentyl group
Experimental Protocol: Acquiring NMR Spectra

This protocol describes the general procedure for preparing a sample of 1-bromo-4-(cyclopentylsulfonyl)benzene for NMR analysis.

Materials and Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Pasteur pipette

  • Small vial

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS) to the vial and gently swirl to dissolve the sample completely.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Interpretation of the NMR Spectra

The predicted ¹H NMR spectrum shows two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the electron-withdrawing sulfonyl group is expected. The cyclopentyl protons appear as a series of multiplets in the upfield aliphatic region.

In the ¹³C NMR spectrum, four signals are predicted for the aromatic carbons due to the symmetry of the para-substituted ring. The carbon attached to the sulfonyl group is expected to be the most downfield among the aromatic signals, while the carbon bearing the bromine atom will also be significantly shifted. The cyclopentyl group should give rise to three distinct signals for the methine and two sets of methylene carbons.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data

For 1-bromo-4-(cyclopentylsulfonyl)benzene, the electron ionization (EI) mass spectrum is predicted to show the following key fragments:

m/zRelative IntensityAssignment
288/290HighMolecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)
223/225Medium[M - C₅H₅]⁺
155/157High[Br-C₆H₄]⁺
141Medium[C₆H₄SO₂]⁺
69High[C₅H₉]⁺
Experimental Protocol: Acquiring GC-MS Data

This protocol outlines a general method for analyzing 1-bromo-4-(cyclopentylsulfonyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., a nonpolar column like DB-5ms)

  • Volatile organic solvent (e.g., dichloromethane or ethyl acetate)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., ~100 µg/mL) in a suitable volatile solvent.

  • Instrument Setup: Set the GC oven temperature program, injector temperature, and MS parameters. A typical oven program might start at 100 °C and ramp up to 280 °C.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Acquisition: The compound will be separated on the GC column and then ionized and detected by the mass spectrometer.

Interpretation of the Mass Spectrum

The most telling feature of the mass spectrum will be the presence of the molecular ion peak and its isotopic partner at M+2, with approximately equal intensity, which is a definitive indicator of a single bromine atom in the molecule. The fragmentation pattern will likely involve the loss of the cyclopentyl group and cleavage of the C-S and S-O bonds, leading to the characteristic fragment ions listed in the table. The observation of these fragments would provide strong evidence for the proposed structure.

Visualization of Molecular Structure and Analytical Workflow

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a generalized workflow for its analysis.

Caption: Chemical structure of 1-Bromo-4-(cyclopentylsulfonyl)benzene.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample Sample FTIR FTIR Sample->FTIR NMR NMR Sample->NMR GCMS GCMS Sample->GCMS Structure_Elucidation Structure Elucidation FTIR->Structure_Elucidation NMR->Structure_Elucidation GCMS->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 1-bromo-4-(cyclopentylsulfonyl)benzene. By combining predicted data with established experimental protocols and detailed interpretations, this document serves as a valuable resource for scientists working with this compound. The presented information facilitates its unambiguous identification and provides a solid foundation for its use in further research and development.

References

  • ChemBK. Benzene, 1-bromo-4-(cyclopentylsulfonyl)-. Available from: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

  • University of Colorado Boulder. IR Spectroscopy of Solids. Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Available from: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

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solubility of 1-Bromo-4-(cyclopentylsulfonyl)benzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Bromo-4-(cyclopentylsulfonyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic potential. Understanding and quantifying the solubility profile of a novel compound is therefore a cornerstone of early-stage drug development. This guide focuses on 1-Bromo-4-(cyclopentylsulfonyl)benzene, a compound representative of the halogenated aryl sulfone class, which is of significant interest in medicinal chemistry. While specific quantitative solubility data for this molecule is not widely published, this document serves as a comprehensive technical resource, providing the theoretical framework, predictive analysis, and detailed experimental protocols necessary for researchers to determine its solubility in a range of organic solvents. By synthesizing established principles with actionable methodologies, this guide empowers scientists to generate reliable solubility data, enabling informed decisions in lead optimization, formulation development, and process chemistry.

Introduction: The Critical Role of Solubility

In the journey from discovery to clinical application, a drug candidate's physicochemical properties dictate its fate. Among these, solubility is paramount. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in developing viable formulations, ultimately causing the failure of otherwise promising candidates.[1][2] The compound at the center of this guide, 1-Bromo-4-(cyclopentylsulfonyl)benzene, possesses structural motifs—a brominated aromatic ring and a sulfonyl group—common in modern pharmacophores. The sulfone group, in particular, is a versatile functional group known for its ability to act as a hydrogen bond acceptor and engage in dipole-dipole interactions, significantly influencing molecular conformation and properties.

This guide provides a Senior Application Scientist's perspective on characterizing the solubility of this compound. It moves beyond mere data reporting to explain the underlying principles and provide a robust, self-validating experimental framework for generating precise and reliable solubility data in the laboratory.

Physicochemical Characterization and Solubility Prediction

Before any experiment is conducted, a thorough analysis of the molecule's structure provides critical insights into its expected behavior.

Core Molecular Properties

A summary of the known physicochemical properties of 1-Bromo-4-(cyclopentylsulfonyl)benzene is presented below.

PropertyValueSource
Chemical Structure See Figure 1-
Molecular Formula C₁₁H₁₃BrO₂S[3]
Molar Mass 289.19 g/mol [3]
Appearance White crystalline solid (predicted)Inferred from analogs
Structural Analysis and the "Like Dissolves Like" Principle

The principle of "like dissolves like" is the foundational concept for predicting solubility. It states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[4][5]

  • Polar Moieties : The molecule contains a highly polar sulfonyl group (O=S=O). The oxygen atoms are strong hydrogen bond acceptors, and the entire group possesses a significant dipole moment.

  • Nonpolar Moieties : The bromophenyl ring and the cyclopentyl group are both nonpolar and lipophilic. The bromine atom adds to the molecular weight and polarizability but does not contribute to hydrogen bonding.

Prediction : The presence of both polar and nonpolar regions makes 1-Bromo-4-(cyclopentylsulfonyl)benzene an amphipathic molecule. It is predicted to be poorly soluble in highly polar protic solvents like water and in highly nonpolar aliphatic solvents like hexane. Its optimal solubility is expected in polar aprotic solvents (e.g., acetone, ethyl acetate) or moderately polar protic solvents (e.g., ethanol, methanol) that can effectively solvate both the polar sulfone and the nonpolar hydrocarbon portions of the molecule.

Figure 1: Structure of 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Gold Standard Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a solute in a saturated solution at a specific temperature and pressure. It represents the true solubility of the most stable crystalline form. The shake-flask method is the universally accepted gold standard for its determination.[6][7]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach equilibrium between the undissolved solid and the dissolved solute. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

Step-by-Step Experimental Protocol
  • Preparation :

    • Accurately weigh an excess amount of 1-Bromo-4-(cyclopentylsulfonyl)benzene (e.g., 10-20 mg) into a series of clear glass vials (e.g., 4 mL). Using an excess ensures that a saturated solution is formed.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial. Include a range of solvents to build a comprehensive profile (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Heptane).

    • Prepare each solvent-solute combination in triplicate to ensure reproducibility.[8]

  • Equilibration :

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples continuously. The time required to reach equilibrium can vary significantly but should be determined empirically. A common starting point is 24-48 hours.[2][8]

    • Causality Check (Trustworthiness) : To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between the later time points.[6]

  • Phase Separation :

    • Once agitation is complete, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2 hours to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette. It is critical not to disturb the solid material at the bottom.

    • Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is crucial to prevent artificially high concentration readings.

  • Quantification :

    • Dilute the clear, filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[1][2]

    • Prepare a calibration curve using standards of 1-Bromo-4-(cyclopentylsulfonyl)benzene of known concentrations to accurately quantify the concentration in the sample.

  • Calculation :

    • Use the concentration from the calibration curve and the dilution factor to calculate the original concentration in the saturated solution.

    • Express the final solubility in appropriate units, such as mg/mL or mmol/L.

Solubility_Workflow prep Step 1: Preparation - Weigh excess solid solute - Add precise solvent volume - Prepare in triplicate equil Step 2: Equilibration - Seal vials and agitate - Constant temperature (e.g., 25°C) - Agitate for 24-48 hours prep->equil validate Equilibrium Reached? equil->validate validate->equil No, continue agitation separate Step 3: Phase Separation - Settle undissolved solid - Filter supernatant (0.22 µm) validate->separate Yes quant Step 4: Quantification - Dilute filtered sample - Analyze via HPLC-UV or LC-MS - Use calibration curve separate->quant calc Step 5: Calculation & Reporting - Account for dilution factor - Report solubility (mg/mL, mol/L) quant->calc

Figure 2: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Influencing Factors

The data generated from the protocol above provides a quantitative solubility profile. This data should be compiled into a clear, comparative table.

Template for Reporting Solubility Data
Organic SolventPolarity IndexSolvent ClassMeasured Solubility @ 25°C (mg/mL)
Heptane0.1NonpolarExperimental Result
Toluene2.4Nonpolar (Aromatic)Experimental Result
Dichloromethane3.1Polar AproticExperimental Result
Ethyl Acetate4.4Polar AproticExperimental Result
Acetone5.1Polar AproticExperimental Result
Ethanol4.3Polar ProticExperimental Result
Methanol5.1Polar ProticExperimental Result
Key Factors Influencing Accuracy

Achieving high-quality, reproducible solubility data requires careful control over several experimental variables. The interplay of these factors determines the final measured value.

  • Purity of Compound and Solvent : Impurities can significantly alter the measured solubility. Always use highly pure solute and analytical-grade solvents.

  • Temperature : Solubility is temperature-dependent. Strict temperature control (± 0.5 °C) during equilibration and separation is essential for reproducibility.[9]

  • Solid State Form (Polymorphism) : Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different solubilities. The shake-flask method, when run to full equilibrium, should yield the solubility of the most stable polymorph. It is good practice to characterize the solid phase before and after the experiment (e.g., by XRPD) to check for any phase transitions.

  • pH (in aqueous-organic mixtures) : While not the focus here, if buffered solutions were used, the pH would be a critical determinant for any compound with ionizable groups.[10]

Influencing_Factors Sol Measured Solubility Temp Temperature Temp->Sol Purity Compound & Solvent Purity Purity->Sol Poly Solid-State Form (Polymorphism) Poly->Sol Equil Equilibration Time Equil->Sol Method Analytical Method (Accuracy & Precision) Method->Sol

Figure 3: Key Factors Affecting Experimental Solubility Measurement.

Conclusion

The determination of organic solvent solubility is a foundational task in chemical and pharmaceutical development. For 1-Bromo-4-(cyclopentylsulfonyl)benzene, a structural analysis predicts a preference for polar aprotic or moderately polar organic solvents. This guide provides the necessary intellectual and practical tools to move beyond prediction to precise measurement. By implementing the detailed shake-flask protocol, researchers can generate the robust, high-quality solubility data essential for guiding future development efforts. Adherence to the principles of equilibrium, rigorous phase separation, and accurate quantification will ensure that the data is trustworthy and serves as a reliable benchmark for formulation, process development, and regulatory submissions.

References

  • Benzene, 1-bromo-4-(cyclopentylsulfonyl)- - Physico-chemical Properties . ChemBK. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. [Link]

  • How to determine the solubility of a substance in an organic solvent? . ResearchGate. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . Regulations.gov. [Link]

  • Solubility Testing – Shake Flask Method . BioAssay Systems. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds . University of California, Los Angeles. [Link]

  • How To Determine Solubility Of Organic Compounds? . Chemistry For Everyone - YouTube. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note . National Institutes of Health (NIH). [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Faculty Website. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . University of Colorado Denver. [Link]

  • 1-Bromo-4-(phenylsulfonyl)benzene . PubChem - National Center for Biotechnology Information. [Link]

  • 1-Bromo-4-cyclopentylbenzene . PubChem - National Center for Biotechnology Information. [Link]

  • 1-bromo-4-(methylsulphonyl)benzene . ChemBK. [Link]

  • Benzene, 1-bromo-4-ethenyl- . NIST WebBook. [Link]

  • (PDF) Principles of Solubility . ResearchGate. [Link]

  • 1-Bromo-4-chlorobenzene - SOLUBILITY OF BROMINE COMPOUNDS IN WATER AND AQUEOUS SOLUTIONS . IUPAC-NIST Solubility Data Series. [Link]

  • Solubility and intermolecular forces . Khan Academy. [Link]

  • Drug Solubility: Importance and Enhancement Techniques . National Institutes of Health (NIH). [Link]

  • Solubility Rules . Chemistry LibreTexts. [Link]

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hazards and safety precautions for 1-Bromo-4-(cyclopentylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hazards and Safety Precautions for 1-Bromo-4-(cyclopentylsulfonyl)benzene

This guide provides a comprehensive overview of the potential hazards and essential safety protocols for handling 1-Bromo-4-(cyclopentylsulfonyl)benzene (CAS No. 173387-45-6) in a research and development setting. As specific toxicological and safety data for this compound is not extensively published, this document synthesizes information from structurally analogous compounds to establish a robust framework for risk assessment and safe handling. The protocols and recommendations herein are designed to empower researchers, scientists, and drug development professionals to work safely with this and similar chemical entities.

Chemical and Physical Identity

Understanding the fundamental properties of a compound is the first step in a thorough safety assessment. 1-Bromo-4-(cyclopentylsulfonyl)benzene is a halogenated aromatic sulfone. While comprehensive experimental data is limited, its key identifiers are summarized below.

PropertyValueSource
CAS Number 173387-45-6[1]
Molecular Formula C₁₁H₁₃BrO₂S[1]
Molar Mass 289.19 g/mol [1]
Canonical SMILES C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)BrN/A
Storage Condition Recommended 2-8°C[1]

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data for 1-Bromo-4-(cyclopentylsulfonyl)benzene, this assessment is based on the hazard profiles of structurally related compounds, including other substituted bromobenzenes and sulfones.[2][3][4] This approach, known as "read-across," is a scientifically valid method for inferring the potential hazards of a substance.

The primary anticipated hazards are:

  • Acute Oral Toxicity: Likely harmful if swallowed.[3][4][5]

  • Skin Corrosion/Irritation: Expected to cause skin irritation upon contact.[3][4][5][6]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3][4][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation, particularly if handled as a fine powder or dust.[3][4][5]

Inferred GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

During thermal decomposition or combustion, this compound may release highly toxic and irritating gases, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen bromide (HBr).[7][8][9]

The Hierarchy of Controls for Safe Handling

A systematic approach to safety involves implementing controls at multiple levels. The "Hierarchy of Controls" is a fundamental principle in chemical safety that prioritizes the most effective measures. This guide is structured around this principle to ensure a multi-layered safety system.

HierarchyOfControls cluster_controls Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Not applicable for required research) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) Administrative->PPE

Figure 1: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls (The First Line of Defense)

The most critical engineering control is to handle the compound within a certified chemical fume hood.[4] This contains vapors and airborne particles, preventing inhalation exposure. Workstations should also be equipped with readily accessible emergency eyewash stations and safety showers.[4][10]

Administrative Controls (Standard Operating Procedures)

Safe laboratory practice is codified in Standard Operating Procedures (SOPs). All personnel must be trained on these procedures before handling the compound. Key administrative controls include:

  • Restricted Access: Only trained and authorized personnel should be allowed in areas where the compound is handled and stored.

  • Clear Labeling: All containers must be clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[2][5]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. It must be used in conjunction with engineering and administrative controls.

Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][11]Protects against splashes and airborne particles causing serious eye irritation.
Skin Chemical-resistant gloves (e.g., nitrile, inspected before use) and a lab coat.[2][12]Prevents skin contact that can lead to irritation.
Respiratory Not required if handled in a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter may be necessary.[11]Prevents inhalation of dust or aerosols that can cause respiratory irritation.

Experimental Protocols and Emergency Procedures

Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.

Step-by-Step Protocol for Safe Handling and Weighing
  • Preparation: Don all required PPE (lab coat, safety goggles, gloves).

  • Work Area Setup: Confirm the chemical fume hood is operational (check airflow monitor). Place all necessary equipment (spatula, weigh boat, container) inside the hood.

  • Chemical Transfer: Retrieve the stock container from its storage location (2-8°C). Allow it to equilibrate to room temperature inside the fume hood to prevent moisture condensation.

  • Weighing: Carefully transfer the desired amount of the solid compound from the stock bottle to a tared weigh boat. Avoid creating dust. Use non-sparking tools.[2]

  • Closure: Securely cap the stock bottle immediately after dispensing.

  • Cleanup: Clean any minor spills within the fume hood immediately. Wipe down the spatula and work surface.

  • Disposal: Dispose of the weigh boat and any contaminated materials (e.g., gloves) in the designated hazardous waste container.

  • Final Hygiene: Remove PPE and wash hands thoroughly with soap and water.

Accidental Release and Spill Cleanup Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to capture any airborne dust.

  • Contain: Prevent further spread of the material.

  • Cleanup:

    • For small, dry spills: Carefully sweep up the material, avoiding dust generation.[4] Place into a suitable, labeled container for hazardous waste disposal.

    • Do not add water, as this may create a more hazardous situation.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][7][11]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][7][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[11]

Emergency Response Workflow

In the event of an emergency, a clear and practiced response is crucial. The following workflow outlines the necessary steps.

EmergencyResponse Start Incident Occurs (Spill, Exposure, Fire) Assess Assess Situation (Is it safe to respond?) Start->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate No FirstAid Administer First Aid (If trained and safe) Assess->FirstAid Yes Notify Notify Supervisor & Emergency Services Evacuate->Notify FirstAid->Notify Secure Secure the Area (Restrict access) Notify->Secure End Wait for Professional Responders Secure->End

Figure 2: A streamlined workflow for responding to chemical emergencies.

Disposal and Decontamination

All waste containing 1-Bromo-4-(cyclopentylsulfonyl)benzene must be treated as hazardous.

  • Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, they must be disposed of as hazardous waste.[2]

References

  • Benzene, 1-bromo-4-(cyclopentylsulfonyl)-. ChemBK. [Link]

  • 1-Bromo-4-cyclopentylbenzene. PubChem, National Center for Biotechnology Information. [Link]

  • 1-Bromo-4-(phenylsulfonyl)benzene. PubChem, National Center for Biotechnology Information. [Link]

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The Sulfonylbenzene Saga: From a Red Dye to a Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Discovery, History, and Enduring Legacy of Sulfonylbenzene Derivatives

Preamble: The Serendipitous Spark

The narrative of sulfonylbenzene derivatives is not one of linear, predictable discovery. Instead, it is a compelling chronicle of serendipity, astute observation, and the relentless pursuit of scientific inquiry. This guide eschews a conventional chronological recitation of facts. Instead, it is structured to illuminate the pivotal moments of discovery, the underlying scientific principles that guided their development, and the experimental rigor that cemented their place in the pharmacopeia. We will journey from the vibrant hues of the German dye industry to the forefront of antibacterial, antidiabetic, and a diverse array of modern medicinal applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this remarkable class of compounds.

Part I: The Dawn of the Antibacterial Era - The Prontosil Revelation

The story of sulfonylbenzene derivatives as therapeutic agents begins not in a pharmacy, but in the industrial laboratories of IG Farben in Germany. The prevailing theory of the time, championed by Paul Ehrlich, was that dyes could selectively target and kill infectious agents. This belief set the stage for a groundbreaking discovery.

From Dye to Drug: The Discovery of Prontosil

In the early 1930s, a team led by the physician and researcher Gerhard Domagk was systematically screening newly synthesized dyes for antibacterial activity. In 1932, a red azo dye synthesized by Bayer chemist Josef Klarer, named Prontosil rubrum, demonstrated a remarkable ability to protect mice from lethal streptococcal infections.[1][2] Domagk's 1935 publication of these findings marked a watershed moment in medicine, heralding the arrival of the first broadly effective systemic antibacterial agents and earning him the 1939 Nobel Prize in Physiology or Medicine.[3][4][5][6]

The Prodrug Principle: Unmasking the Active Moiety

A puzzling observation with Prontosil was its lack of in vitro antibacterial activity; it was only effective in living organisms.[7] This enigma was solved in 1936 by researchers at the Pasteur Institute in Paris, who demonstrated that Prontosil is a prodrug.[8] In vivo, the azo linkage of Prontosil is cleaved by metabolic reduction to release the active antibacterial agent, para-aminobenzenesulfonamide, more commonly known as sulfanilamide.[9] This discovery was crucial as it shifted the focus to the simpler, uncolored sulfanilamide and its derivatives, paving the way for the development of a vast arsenal of "sulfa drugs."

Mechanism of Action: A Tale of Molecular Mimicry

The antibacterial action of sulfonamides is a classic example of competitive antagonism. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[1] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of dihydropteridine pyrophosphate with para-aminobenzoic acid (PABA). Due to the structural similarity between sulfanilamide and PABA, sulfonamides act as competitive inhibitors of DHPS, preventing the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA and protein synthesis.[1][5] This bacteriostatic action halts bacterial growth and replication, allowing the host's immune system to clear the infection.[1][10]

Experimental Protocols: Foundational Syntheses

The ability to synthesize these groundbreaking compounds was fundamental to their study and development. Here, we provide detailed, step-by-step methodologies for the synthesis of key historical sulfonylbenzene derivatives.

Synthesis of Sulfanilamide from Aniline

This multi-step synthesis is a classic in organic chemistry and was pivotal in the large-scale production of the first sulfa drugs.

Step 1: Acetylation of Aniline to Acetanilide

  • To a flask containing aniline (3.6 mL), add hydrochloric acid and water with stirring. Warm the mixture to approximately 50°C.

  • Separately, prepare a solution of sodium acetate trihydrate (6.0 g) in water (20 mL).

  • In a separate beaker, measure acetic anhydride (4.4 mL).

  • Add the acetic anhydride in one portion to the warm aniline hydrochloride solution with rapid stirring.

  • Immediately following the addition of acetic anhydride, add the sodium acetate solution in one portion.

  • Cool the mixture in an ice bath to induce crystallization of acetanilide.

  • Collect the crystalline product by vacuum filtration, wash with ice-cold water, and air dry.

Step 2: Chlorosulfonation of Acetanilide to p-Acetamidobenzenesulfonyl Chloride

  • In a dry flask, place the synthesized acetanilide.

  • Under a fume hood, carefully add chlorosulfonic acid in a controlled manner, keeping the reaction mixture cool in an ice bath.

  • After the addition is complete, allow the reaction to proceed at room temperature with stirring until the evolution of hydrogen chloride gas ceases.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

Step 3: Amination of p-Acetamidobenzenesulfonyl Chloride to p-Acetamidobenzenesulfonamide

  • Add the crude p-acetamidobenzenesulfonyl chloride to an excess of concentrated aqueous ammonia with stirring.

  • Heat the mixture gently to complete the reaction.

  • Cool the reaction mixture and collect the precipitated p-acetamidobenzenesulfonamide by vacuum filtration. Wash with water and dry.

Step 4: Hydrolysis of p-Acetamidobenzenesulfonamide to Sulfanilamide

  • Place the p-acetamidobenzenesulfonamide in a round-bottom flask.

  • Add dilute hydrochloric acid (e.g., 6 M) to the flask. The amount should be approximately twice the weight of the starting material.[1][8]

  • Heat the mixture at reflux with constant stirring for about 45 minutes.[1]

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution by the slow addition of a saturated sodium carbonate solution until it is slightly alkaline to pH paper.

  • Cool the mixture in an ice bath to precipitate the sulfanilamide.

  • Collect the sulfanilamide by vacuum filtration, wash with cold water, and recrystallize from hot water to obtain the purified product.[8]

Synthesis of Prontosil

Prontosil is synthesized via a diazotization and azo coupling reaction.

  • Diazotization of Sulfanilamide: Dissolve sulfanilamide in dilute hydrochloric acid and cool the solution in an ice bath.[11]

  • Slowly add a cold aqueous solution of sodium nitrite to the sulfanilamide solution while maintaining the temperature below 5°C. This forms the diazonium salt of sulfanilamide.[11]

  • Azo Coupling: In a separate flask, dissolve m-phenylenediamine in an aqueous solution of sodium acetate.[3]

  • Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring. A red precipitate of Prontosil will form.

  • Collect the crude Prontosil by vacuum filtration and wash with water.

  • Purify the Prontosil by recrystallization from a hot ethanol-water mixture.[3]

Part II: A New Direction - The Advent of Sulfonylureas

The therapeutic journey of sulfonylbenzene derivatives took an unexpected turn during the clinical investigation of new sulfonamide antibiotics.

A Serendipitous Side Effect: The Discovery of Hypoglycemia

In the 1940s, during clinical trials of a sulfonamide derivative for the treatment of typhoid fever, French physician Marcel Janbon observed that the drug induced hypoglycemic states in patients.[12] This observation was further investigated by his colleague, Auguste Loubatières, who conducted a series of elegant experiments. Loubatières demonstrated that these sulfonamides stimulated the pancreas to release insulin.[10] His groundbreaking work, including cross-circulation experiments between diabetic and non-diabetic dogs, provided compelling evidence for the insulin-secretagogue mechanism of these compounds.[10][13]

From Antibiotic to Antidiabetic: The First Sulfonylureas

This discovery paved the way for the development of a new class of oral antidiabetic agents: the sulfonylureas. The first sulfonylurea to be marketed was carbutamide in the 1950s, but it was later withdrawn due to bone marrow toxicity.[12][14] This was soon followed by the introduction of tolbutamide in 1956, which became the first widely used sulfonylurea for the treatment of type 2 diabetes.[12]

Mechanism of Action: Targeting the Pancreatic β-Cell

Sulfonylureas exert their hypoglycemic effect by binding to a specific protein on the surface of pancreatic β-cells called the sulfonylurea receptor 1 (SUR1).[12] This receptor is a subunit of the ATP-sensitive potassium (K-ATP) channel. Binding of the sulfonylurea to SUR1 closes the K-ATP channel, leading to depolarization of the β-cell membrane. This, in turn, opens voltage-gated calcium channels, causing an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.

Experimental Workflow: Elucidating the Mechanism of Sulfonylureas

The causality behind the understanding of the sulfonylurea mechanism of action is rooted in meticulous experimental design. Auguste Loubatières' cross-circulation experiments stand out as a testament to this.

Logical Framework of Loubatières' Cross-Circulation Experiment

Caption: A diagram illustrating the logic of Loubatières' cross-circulation experiment.

This self-validating system demonstrated that a substance released from the pancreas of the donor dog, upon stimulation by the sulfonylurea, was responsible for the hypoglycemic effect in the diabetic recipient dog. This substance was later confirmed to be insulin.

Part III: Structure-Activity Relationships and Drug Development

The initial discoveries of sulfanilamide and the early sulfonylureas sparked intensive research efforts to synthesize and evaluate new derivatives with improved efficacy and safety profiles.

Sulfonamide Antibiotics: Optimizing for Potency and Spectrum

For antibacterial sulfonamides, key structural features were found to be essential for activity:

  • An unsubstituted aromatic amino group: The para-amino group is crucial for mimicking PABA. Any substitution on this amine generally leads to a loss of activity.[12]

  • The sulfonamide group: The -SO2NH- moiety is also essential.

  • Substitutions on the sulfonamide nitrogen: Modifications at the R1 position (see diagram below) with heterocyclic rings were found to significantly enhance antibacterial potency and alter pharmacokinetic properties.[12]

General Structure of Antibacterial Sulfonamides

Caption: The core structure of antibacterial sulfonamides.

Sulfonylureas: Tailoring for Hypoglycemic Efficacy

For sulfonylureas, the structure-activity relationship studies revealed that:

  • The sulfonylurea moiety is essential: The -SO2NHCONH- group is the pharmacophore responsible for hypoglycemic activity.

  • Substitutions on the benzene ring and the urea nitrogen: Variations at the R1 and R2 positions (see diagram below) led to the development of first, second, and third-generation sulfonylureas with increasing potency and differing durations of action.[15]

General Structure of Sulfonylureas

Caption: The core structure of sulfonylureas.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for representative sulfonylbenzene derivatives.

Table 1: Antibacterial Spectrum and Potency of Selected Sulfonamides

SulfonamideRepresentative Susceptible BacteriaRepresentative Resistant BacteriaTypical MIC Range (µg/mL)
SulfanilamideStreptococcus pyogenes, Escherichia coliPseudomonas aeruginosa, Enterococcus spp.32 - 512+
SulfamethoxazoleEscherichia coli, Klebsiella pneumoniaePseudomonas aeruginosa8 - 64
SulfadiazineStreptococcus pneumoniae, Haemophilus influenzaePseudomonas aeruginosa4 - 32
SulfisoxazoleEscherichia coli, Proteus mirabilisPseudomonas aeruginosa16 - 128

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly depending on the bacterial strain and testing methodology.

Table 2: Generations and Relative Potency of Sulfonylureas

GenerationSulfonylureaRelative Hypoglycemic PotencyTypical Daily Dose (mg)
FirstTolbutamide1500 - 3000
FirstChlorpropamide5100 - 500
SecondGlyburide (Glibenclamide)1001.25 - 20
SecondGlipizide1002.5 - 40
ThirdGlimepiride2001 - 8

Note: Relative potency is an approximate comparison to tolbutamide.

Part IV: The Expanding Therapeutic Landscape of Sulfonylbenzene Derivatives

The versatility of the sulfonylbenzene scaffold has led to its incorporation into a wide array of therapeutic agents beyond antibiotics and antidiabetics.

  • Diuretics: The discovery that some sulfonamides inhibit the carbonic anhydrase enzyme led to the development of thiazide diuretics, such as chlorothiazide, which are mainstays in the treatment of hypertension and edema.

  • Anticonvulsants: Certain sulfonamide derivatives, by inhibiting carbonic anhydrase in the central nervous system, have found use as anticonvulsant agents.

  • Anti-inflammatory Agents: The COX-2 inhibitor celecoxib, used to treat arthritis and pain, contains a sulfonamide moiety.

  • Antiviral and Antifungal Agents: More recent research has explored sulfonylbenzene derivatives for their potential as antiviral and antifungal agents, with some compounds showing promising activity against various viruses and fungi.[3][8][9]

Conclusion: An Enduring Legacy

The journey of sulfonylbenzene derivatives, from a simple red dye to a vast and diverse class of therapeutic agents, is a powerful illustration of the interconnectedness of scientific disciplines and the profound impact of serendipitous discovery. The core sulfonylbenzene scaffold continues to be a rich source of inspiration for medicinal chemists, and its story serves as a compelling reminder of the enduring power of chemical synthesis and biological investigation in the quest for new medicines.

References

  • Domagk Discovers That Sulfonamides Can Save Lives | Research Starters - EBSCO. (n.d.).
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Prontosil: Structure, Uses, Discovery & Importance in Biology. (n.d.). Vedantu. Retrieved from [Link]

  • Kalra, S., Bahendwar, P., & Sahay, R. (2014). Sulfonylureas: Assets in the past, present and future. Indian journal of endocrinology and metabolism, 18(2), 153–159.
  • Prontosil Synthesis and Enzyme Binding Studies. (2022, May 24). StudyCorgi. Retrieved from [Link]

  • Castelli, L. A., Nguyen, N. P., & Macreadie, I. G. (2001). Sulfa drug screening in yeast: fifteen sulfa drugs compete with p-aminobenzoate in Saccharomyces cerevisiae. FEMS microbiology letters, 199(2), 181–184.
  • Carbutamide, an Obsolete Anti-Diabetic Drug, Has Potential as a Potent Anticolitic Agent via Azo-Conjugation with Mesalazine. (2021). MDPI. Retrieved from [Link]

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The Aryl Sulfone Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The aryl sulfone functional group, characterized by a sulfonyl group directly attached to two aromatic rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique stereoelectronic properties, including its ability to act as a rigid linker, a hydrogen bond acceptor, and a bioisosteric replacement for other functional groups, have led to its incorporation into a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the significant and varied biological activities of aryl sulfone-containing compounds. We will delve into their mechanisms of action across different therapeutic areas, including their roles as anti-inflammatory, antimicrobial, antiviral, and anticancer agents, as well as their emerging applications in neurodegenerative diseases. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering not only a thorough understanding of the current landscape but also detailed experimental protocols and workflows to facilitate further investigation into this versatile chemical entity.

Introduction: The Chemical Versatility of the Aryl Sulfone Core

The sulfone group (R-SO₂-R') is a hexa-coordinated sulfur moiety with two double bonds to oxygen atoms and single bonds to two carbon atoms. In aryl sulfones, at least one of these carbon atoms is part of an aromatic ring. This structural arrangement confers remarkable stability and specific geometric constraints that are highly advantageous in drug design. The sulfonyl group is a strong electron-withdrawing group, influencing the electronic properties of the adjacent aryl rings. It is also a potent hydrogen bond acceptor, enabling strong interactions with biological targets. Furthermore, the tetrahedral geometry of the sulfone group provides a three-dimensional scaffold that can be exploited to orient pharmacophoric elements in a precise manner.

These properties have contributed to the successful development of numerous drugs containing the aryl sulfone moiety. Prominent examples include the antibacterial drug Dapsone, the anti-inflammatory COX-2 inhibitors Celecoxib and Etoricoxib, and the anti-cancer agent Bicalutamide.[1][2][3] The continued exploration of this scaffold is a testament to its therapeutic potential.

Diverse Biological Activities and Mechanisms of Action

The biological activities of aryl sulfone compounds are remarkably diverse, spanning a wide range of therapeutic areas. This section will explore some of the most significant applications and the underlying molecular mechanisms.

Anti-inflammatory Activity: The COX-2 Inhibition Paradigm

Aryl sulfones are perhaps most widely recognized for their potent anti-inflammatory effects, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][5][6][7][8][9][10][11]

Mechanism of Action: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][10] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced during inflammation.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can cause gastrointestinal side effects. Aryl sulfone-containing drugs like Celecoxib and Etoricoxib are designed to selectively bind to and inhibit COX-2.[4][5][6][7][8] The sulfonamide or methyl sulfone side chain of these molecules fits into a hydrophilic side pocket present in the active site of COX-2, but not in COX-1, conferring their selectivity.[4][5] This selective inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of gastrointestinal complications.[10][11]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory potency (IC₅₀) of a test compound against COX-1 and COX-2.

1. Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme
  • Arachidonic acid (substrate)
  • Test compound (dissolved in DMSO)
  • Reaction buffer (e.g., Tris-HCl)
  • Detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin E₂ production)
  • 96-well microplate
  • Plate reader

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO.
  • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).
  • Pre-incubate the plate at 37°C for 15 minutes.
  • Initiate the reaction by adding arachidonic acid to each well.
  • Incubate at 37°C for a defined period (e.g., 10 minutes).
  • Stop the reaction by adding a quenching solution (e.g., HCl).
  • Quantify the amount of prostaglandin E₂ produced using a suitable detection kit (e.g., ELISA).
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: COX-2 Selectivity of Aryl Sulfone NSAIDs

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Celecoxib~15~0.04~375
Etoricoxib~50~0.47~106
Ibuprofen~10~15~0.67

Note: IC₅₀ values can vary depending on the specific assay conditions.

Diagram: COX-2 Inhibition by Aryl Sulfone Drugs

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Aryl_Sulfone Aryl Sulfone Inhibitor (e.g., Celecoxib) Aryl_Sulfone->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by aryl sulfone drugs blocks prostaglandin synthesis.

Antimicrobial Activity: Targeting Folic Acid Synthesis and Beyond

Dapsone (4,4'-sulfonyldianiline) is a cornerstone in the treatment of leprosy and has been used for various other infectious and inflammatory skin conditions.[12][13][14][15][16] Its primary antibacterial mechanism involves the inhibition of folic acid synthesis in susceptible bacteria.[12][13][14][15]

Mechanism of Action: Bacteria synthesize dihydrofolic acid, a precursor for nucleic acid synthesis, via the enzyme dihydropteroate synthase (DHPS). Dapsone, being structurally similar to para-aminobenzoic acid (PABA), acts as a competitive inhibitor of DHPS, thereby halting bacterial growth.[12][13][14][15] This mechanism is shared with sulfonamide antibiotics. Beyond its antibacterial effects, Dapsone also exhibits anti-inflammatory properties by inhibiting myeloperoxidase, an enzyme in neutrophils that produces hypochlorous acid, a potent inflammatory oxidant.[12][15]

More recent research has explored novel aryl sulfone derivatives with broad-spectrum antibacterial activity against various plant and human pathogens.[17][18][19][20][21] Some of these compounds have shown efficacy against Xanthomonas oryzae pv. oryzae, the causative agent of bacterial blight in rice.[19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antibacterial compound.

1. Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)
  • Mueller-Hinton Broth (MHB)
  • Test compound (dissolved in a suitable solvent)
  • 96-well microplate
  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

2. Procedure:

  • Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate.
  • Add the standardized bacterial inoculum to each well.
  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).
  • Incubate the plate at 37°C for 18-24 hours.
  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Diagram: Dapsone's Dual Mechanism of Action

Dapsone_Mechanism cluster_antibacterial Antibacterial Action cluster_antiinflammatory Anti-inflammatory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid Synthesis DHPS->Dihydrofolic_Acid Nucleic_Acid Nucleic Acid Synthesis Dihydrofolic_Acid->Nucleic_Acid Bacterial_Growth Bacterial Growth Inhibition Nucleic_Acid->Bacterial_Growth Dapsone_AB Dapsone Dapsone_AB->DHPS Competitive Inhibition Neutrophils Neutrophils MPO Myeloperoxidase (MPO) Neutrophils->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Production Tissue_Damage Inflammatory Tissue Damage HOCl->Tissue_Damage Dapsone_AI Dapsone Dapsone_AI->MPO Inhibition

Caption: Dapsone exhibits both antibacterial and anti-inflammatory activities through distinct mechanisms.

Antiviral Activity: A Growing Area of Investigation

The aryl sulfone scaffold has demonstrated promising activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and human betaherpesviruses.[22][23][24][25][26][27]

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Several indolyl aryl sulfones have been identified as potent NNRTIs.[24][27] These compounds bind to an allosteric pocket on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity and thus prevents the conversion of viral RNA into DNA.[26]

Influenza Virus Entry Inhibition: A tertiary aryl sulfonamide has been shown to inhibit the entry and replication of diverse influenza A viruses (H1N1, H5N1, and H3N2).[22][25] This compound targets the viral hemagglutinin (HA) protein, preventing the fusion of the viral and endosomal membranes, a critical step for viral genome release into the host cell.[22]

Human Betaherpesvirus Inhibition: Certain bicyclic aryl sulfone derivatives have shown activity against human cytomegalovirus (HCMV) and human herpesvirus 6 (HHV-6) and 7 (HHV-7).[23] These compounds appear to act at a step preceding late gene expression, leading to an indirect inhibition of viral DNA synthesis.[23]

Anticancer Activity: Targeting Multiple Pathways

Aryl sulfones have emerged as a versatile scaffold for the development of anticancer agents, with mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[28][29][30][31][32]

COX-2 Inhibition in Cancer: Beyond its role in inflammation, COX-2 is often overexpressed in various cancers and contributes to tumor growth and progression. Celecoxib has been shown to have anticancer effects by affecting genes and pathways involved in inflammation and malignant transformation.[5][28] It can induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis.[28]

Steroid Sulfatase (STS) Inhibition: The aryl O-sulfamate pharmacophore is a key feature of Irosustat, an inhibitor of steroid sulfatase (STS).[29][31] STS is involved in the production of estrogens that can fuel the growth of hormone-dependent cancers like breast cancer. By inhibiting STS, these compounds reduce the levels of active estrogens in tumors.[29]

Microtubule Disruption: Some non-steroidal aryl sulfamate derivatives have been shown to act as microtubule-disrupting agents, leading to cell cycle arrest and apoptosis in cancer cells.[29][31]

Energetic Stress Induction: A novel arylsulfonamide has been reported to cause energetic stress in cancer cells by inhibiting mitochondrial respiration, leading to the suppression of tumor growth and metastasis.[32]

Neurodegenerative Diseases: Modulating γ-Secretase in Alzheimer's Disease

Aryl sulfone and sulfonamide derivatives are being investigated as potential therapeutic agents for Alzheimer's disease by acting as γ-secretase modulators (GSMs).[33][34][35][36][37]

Mechanism of Action: The accumulation of amyloid-β (Aβ) peptides, particularly the Aβ42 species, is a key pathological hallmark of Alzheimer's disease. Aβ is generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Some non-steroidal anti-inflammatory drugs (NSAIDs) containing an aryl sulfone or related moiety have been shown to modulate the activity of γ-secretase, shifting the cleavage of APP away from the production of toxic Aβ42 towards shorter, less amyloidogenic Aβ species like Aβ38.[35][36] Unlike γ-secretase inhibitors, which can have side effects due to the inhibition of other substrates like Notch, GSMs allosterically modulate the enzyme's activity, offering a potentially safer therapeutic approach.[34][37]

Diagram: γ-Secretase Modulation by Aryl Sulfone Compounds

g_Secretase_Modulation APP Amyloid Precursor Protein (APP) beta_Secretase β-Secretase APP->beta_Secretase gamma_Secretase γ-Secretase beta_Secretase->gamma_Secretase Cleavage Product Abeta42 Aβ42 (Toxic) gamma_Secretase->Abeta42 Abeta38 Aβ38 (Less Toxic) gamma_Secretase->Abeta38 Plaques Amyloid Plaques Abeta42->Plaques Aryl_Sulfone_GSM Aryl Sulfone GSM Aryl_Sulfone_GSM->gamma_Secretase Allosteric Modulation

Caption: Aryl sulfone γ-secretase modulators shift APP processing from toxic Aβ42 to less harmful Aβ38.

Synthesis of Biologically Active Aryl Sulfones

The synthesis of aryl sulfones is a well-established field in organic chemistry, with several reliable methods available. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Approaches:

  • Oxidation of Sulfides: The most common method involves the oxidation of the corresponding aryl sulfides or sulfoxides using oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or potassium permanganate.[3][38]

  • Friedel-Crafts Sulfonylation: This involves the reaction of an aromatic compound with a sulfonyl halide or sulfonic anhydride in the presence of a Lewis acid catalyst.[3]

  • Nucleophilic Aromatic Substitution: Aryl sulfones can be prepared by the reaction of an activated aryl halide with a sulfinate salt.[3]

  • Coupling Reactions: Modern cross-coupling reactions, such as those catalyzed by palladium or copper, have been developed for the synthesis of aryl sulfones from aryl halides and a sulfur source.[38]

  • Three-Component Reactions: One-pot, three-component reactions have been developed for the efficient synthesis of arylalkynyl sulfones.[2]

Experimental Protocol: Synthesis of an Aryl Sulfone via Sulfide Oxidation

This protocol provides a general procedure for the synthesis of an aryl sulfone from an aryl sulfide.

1. Materials:

  • Aryl sulfide
  • Glacial acetic acid
  • 30% Hydrogen peroxide (H₂O₂)
  • Round-bottom flask
  • Magnetic stirrer
  • Reflux condenser
  • Ice bath
  • Filtration apparatus

2. Procedure:

  • Dissolve the aryl sulfide in glacial acetic acid in a round-bottom flask.
  • Slowly add 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, so the addition should be controlled.
  • Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
  • After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water.
  • The solid aryl sulfone product will precipitate.
  • Collect the solid by vacuum filtration, wash it with cold water, and dry it.
  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Future Perspectives and Conclusion

The aryl sulfone scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in a variety of therapeutic areas, coupled with its synthetic tractability, ensures its continued importance in drug discovery. Future research is likely to focus on:

  • Development of novel derivatives: The synthesis and biological evaluation of new aryl sulfone analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of new biological targets: Investigating the activity of aryl sulfones against novel biological targets to address unmet medical needs.

  • Multi-target drug design: Designing single molecules containing the aryl sulfone moiety that can modulate multiple targets simultaneously, which could be particularly beneficial in complex diseases like cancer and neurodegenerative disorders.

  • Elucidation of novel mechanisms of action: Further studies to understand the detailed molecular mechanisms by which aryl sulfones exert their diverse biological effects.

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Methodological & Application

Application Note & Protocol: Strategic Use of 1-Bromo-4-(cyclopentylsulfonyl)benzene in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Sulfonyl Moiety in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital for constructing biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Within this context, 1-Bromo-4-(cyclopentylsulfonyl)benzene emerges as a highly valuable and strategic building block.[3]

This document provides an in-depth guide to leveraging this reagent in Suzuki coupling. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale for condition selection, and the practical applications of the resulting biaryl sulfone products. The sulfone functional group is not merely a passive component; its distinct electronic properties are integral to the reactivity of the substrate and the desirable physicochemical characteristics of the final product, making it a frequent motif in drug discovery.[4][5]

Mechanistic Considerations: How the Sulfonyl Group Governs Reactivity

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimization. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6] The specific nature of 1-Bromo-4-(cyclopentylsulfonyl)benzene as the electrophilic partner significantly influences the first and most critical step of this cycle.

  • Oxidative Addition: The reaction initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the aryl halide. The rate of this step is highly dependent on the electronic nature of the aryl halide. The cyclopentylsulfonyl group is strongly electron-withdrawing, which decreases the electron density on the aromatic ring. This electronic pull makes the carbon atom attached to the bromine more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) complex, facilitating a faster rate of oxidative addition compared to electron-neutral or electron-rich aryl bromides.[6][7]

  • Transmetalation: Following oxidative addition, the organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[8]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium center couple and are expelled from the coordination sphere, regenerating the active Pd(0) catalyst which can then re-enter the cycle.

The electron-withdrawing sulfone group has a profound impact, making 1-Bromo-4-(cyclopentylsulfonyl)benzene an excellent electrophile for Suzuki coupling, often leading to high yields under milder conditions than may be required for less activated substrates.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(L)₂-X (Oxidative Addition Complex) pd0->oa_complex Ar-X (1-Bromo-4-(cyclopentylsulfonyl)benzene) reductive_elimination_label Reductive Elimination trans_complex Ar-Pd(II)(L)₂-Ar' oa_complex->trans_complex Ar'-B(OH)₂ / Base oxidative_addition_label Oxidative Addition trans_complex->pd0 Ar-Ar' (Product) transmetalation_label Transmetalation

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Application Notes: A Scientist's Guide to Protocol Design

Rationale for Catalyst & Ligand Selection

The choice of the palladium source and its associated ligand is critical for a successful reaction.

  • Palladium Pre-catalyst: Common sources like Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species, while Pd₂(dba)₃ is already in the Pd(0) state. For routine couplings with an activated substrate like this, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. While 1-Bromo-4-(cyclopentylsulfonyl)benzene is relatively reactive, the choice of boronic acid partner (especially if it is sterically hindered) dictates the optimal ligand.

    • Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many simple couplings.

    • Buchwald Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich dialkylbiaryl phosphine ligands that promote very high catalytic activity.[9] They are particularly effective for challenging couplings, including those involving sterically hindered substrates or aryl chlorides, and can often achieve high turnover numbers at low catalyst loadings.[9][10]

    • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable palladium complexes, making them excellent alternatives to phosphines, especially for preventing catalyst decomposition at high temperatures.[2]

The Critical Role of Base and Solvent
  • Base Selection: The base is not merely a pH adjuster; it is a stoichiometric reagent required to activate the boronic acid. The boronic acid coordinates with the base (often a hydroxide or carbonate) to form a more nucleophilic boronate species, which is essential for efficient transmetalation.[7][8]

    • Inorganic Bases: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), and Potassium Phosphate (K₃PO₄) are most common. K₃PO₄ is a stronger base and can be particularly effective for less reactive boronic acids. Cs₂CO₃ is highly soluble and often gives excellent results but is more expensive.

  • Solvent System: The solvent must solubilize the reagents and be stable at the reaction temperature.

    • Aqueous Mixtures: Toluene/water, 1,4-Dioxane/water, or Tetrahydrofuran (THF)/water are standard. The presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

    • Anhydrous Conditions: In some cases, particularly with sensitive functional groups, anhydrous conditions using bases like potassium tert-butoxide (KOtBu) in a solvent like THF can be employed.

Mitigating Common Side Reactions

A well-designed protocol anticipates and minimizes unwanted side reactions.

  • Homocoupling of Boronic Acid: This occurs when two boronic acid molecules couple to form a symmetrical biaryl. It is often promoted by the presence of oxygen and can be minimized by thoroughly degassing the reaction mixture (e.g., via sparging with argon or nitrogen) before heating.[7]

  • Protodeboronation: The C-B bond of the boronic acid can be cleaved by water or other protic sources, especially at high temperatures, reducing the amount of nucleophile available for coupling. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can compensate for this potential loss.

  • Debromination: The aryl bromide can be reduced to the corresponding arene. This is typically a minor pathway but can become significant with overly reactive catalyst systems or prolonged reaction times.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 1-Bromo-4-(cyclopentylsulfonyl)benzene with a generic arylboronic acid. Optimization may be required for specific substrates.

Workflow Figure 2: General Experimental Workflow start Reagent Preparation (Weighing & Addition) setup Reaction Setup (Schlenk Flask, Inert Atmosphere) start->setup degas Degassing (Ar/N₂ Purge) setup->degas reaction Heating & Stirring (Monitor by TLC/LC-MS) degas->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purify Purification (Column Chromatography) workup->purify analysis Analysis (NMR, MS) purify->analysis

Caption: Figure 2: General Experimental Workflow.

Materials and Reagents
ReagentM.W. ( g/mol )Typical EquivalentsPurpose
1-Bromo-4-(cyclopentylsulfonyl)benzene291.201.0Electrophile
Arylboronic AcidVariable1.2Nucleophile
Palladium(II) Acetate (Pd(OAc)₂)224.500.01 - 0.05 (1-5 mol%)Palladium Pre-catalyst
SPhos (Ligand)410.530.02 - 0.10 (2-10 mol%)Ligand
Potassium Phosphate (K₃PO₄)212.272.0 - 3.0Base
Toluene-~0.1 M concentrationOrganic Solvent
Deionized Water-~10-20% of Toluene vol.Aqueous Phase
Step-by-Step Procedure
  • Reagent Addition: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-4-(cyclopentylsulfonyl)benzene (1.0 eq), the desired arylboronic acid (1.2 eq), Potassium Phosphate (K₃PO₄, 2.5 eq), Palladium(II) Acetate (0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed toluene and degassed deionized water via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Degassing: Vigorously sparge the resulting slurry with the inert gas for 10-15 minutes to ensure the solvent is thoroughly degassed.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting aryl bromide is observed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl sulfone product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Materials Science

The biaryl sulfone products synthesized from 1-Bromo-4-(cyclopentylsulfonyl)benzene are of significant interest to the pharmaceutical industry. The sulfone moiety is a key pharmacophore found in numerous approved drugs.[4][5] It is metabolically stable, capable of acting as a hydrogen bond acceptor, and can significantly modulate the physicochemical properties of a molecule, such as solubility and lipophilicity.[5] By using this Suzuki coupling protocol, medicinal chemists can rapidly generate libraries of novel biaryl sulfones for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.[11]

References

  • A comprehensive guide for researchers on the impact of electron-donating and electron-withdrawing substituents on boronic acids in Suzuki-Miyaura cross-coupling reactions. Benchchem.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • 1-Bromo-4-(cyclopentylsulfonyl)benzene | 173387-45-6. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Suzuki−Miyaura Coupling of Aryl Sulfones.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • Nambo, M., Keske, E. C., Rygus, J. P. G., Yim, J. C.-H., & Crudden, C. M. Development of Versatile Sulfone Electrophiles for Suzuki–Miyaura Cross-Coupling Reactions.
  • Chatelain, P., Sau, A., Rowley, C. N., & Moran, J. Suzuki−Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis.
  • Suzuki–Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis.
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Applic
  • A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretast
  • Application of Methylsulfone in Drug Discovery. [No Source Found].

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1-Bromo-4-(cyclopentylsulfonyl)benzene as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 1-Bromo-4-(cyclopentylsulfonyl)benzene in Pharmaceutical Intermediate Synthesis

Abstract

This technical guide provides an in-depth exploration of 1-Bromo-4-(cyclopentylsulfonyl)benzene, a key aryl halide intermediate in modern pharmaceutical development. We detail its physicochemical properties, safety considerations, and its primary application in carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. A comprehensive, field-tested protocol for a representative Suzuki-Miyaura coupling is provided, illustrating its utility in constructing complex biaryl sulfone scaffolds prevalent in targeted therapies. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel active pharmaceutical ingredients (APIs).

Introduction: The Strategic Value of a Bifunctional Intermediate

1-Bromo-4-(cyclopentylsulfonyl)benzene (CAS No: 173387-45-6) is an aromatic organic compound that has emerged as a valuable building block in synthetic organic chemistry, particularly for pharmaceutical applications.[1] Its structure is deceptively simple, yet it offers a powerful combination of features for the medicinal chemist. The molecule consists of a benzene ring functionalized with two key groups at the para position:

  • A Bromo Group (-Br): This serves as an excellent leaving group and a reactive handle for a wide array of cross-coupling reactions. It is particularly well-suited for palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which are foundational methods for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of many modern drugs.[2]

  • A Cyclopentylsulfonyl Group (-SO₂-c-C₅H₉): This group is a robust and sterically significant moiety. Unlike simpler sulfones, the cyclopentyl ring introduces a three-dimensional element that can be crucial for optimizing pharmacokinetic properties (e.g., solubility, metabolic stability) and achieving specific interactions within a biological target's binding pocket. The sulfonyl group itself is a strong electron-withdrawing group and a hydrogen bond acceptor, further influencing the electronic and physical properties of the final molecule.

This dual functionality makes 1-Bromo-4-(cyclopentylsulfonyl)benzene an ideal starting point for synthesizing complex molecular architectures, such as the biaryl sulfone cores found in certain classes of enzyme inhibitors, including Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[3][4]

Physicochemical Properties & Safety Data

Proper handling and storage are critical for ensuring the integrity of the reagent and the safety of the researcher. The following table summarizes key properties of the compound.

PropertyValueReference
CAS Number 173387-45-6[1][5]
Molecular Formula C₁₁H₁₃BrO₂S[5]
Molecular Weight 289.19 g/mol [5]
Appearance Typically a solidN/A
Storage Sealed in a dry environment at 2-8°C[1][5]

Safety and Handling: This compound is intended for research use only.[1] While specific GHS data for this exact molecule is not comprehensively available, related brominated aromatic compounds are often classified as harmful if swallowed (Acute Toxicity, Oral), causing skin and serious eye irritation, and potentially causing respiratory irritation.[6][7][8]

Core Safety Precautionary Statements (General Recommendations):

  • P264: Wash skin thoroughly after handling.[7]

  • P270: Do not eat, drink or smoke when using this product.[7]

  • P280: Wear protective gloves, eye protection, and face protection.[7][8]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[7]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

It is imperative to consult the full, lot-specific Safety Data Sheet (SDS) from the supplier before handling, storage, or disposal.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The primary utility of 1-Bromo-4-(cyclopentylsulfonyl)benzene in pharmaceutical synthesis is demonstrated through its participation in the Suzuki-Miyaura cross-coupling reaction.[2] This reaction forges a new carbon-carbon bond between the bromine-bearing carbon of our intermediate and an organoboron species (typically a boronic acid or ester), yielding a substituted biaryl sulfone.[9] This is a cornerstone reaction in drug discovery for its reliability, functional group tolerance, and broad substrate scope.[10]

The Catalytic Cycle: Mechanistic Underpinnings

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition PdII_Complex Ar¹-Pd(II)L₂-Br (Palladacycle) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 prod Ar¹-Ar² (Biaryl Product) RedElim->prod sub1 Ar¹-Br (1-Bromo-4-(cyclopentylsulfonyl)benzene) sub1->OxAdd sub2 Ar²-B(OH)₂ (Boronic Acid) + Base sub2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-4-(cyclopentylsulfonyl)benzene, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium center (Ar¹ and Ar²) couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Detailed Protocol: Synthesis of a Biaryl Sulfone

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-Bromo-4-(cyclopentylsulfonyl)benzene with a generic arylboronic acid.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Stir Bar, Septum) start->setup inert Inert Atmosphere (Degas with N₂ or Ar) setup->inert reagents Add Reagents 1. Aryl Halide 2. Boronic Acid 3. Base (K₂CO₃) 4. Catalyst (Pd) & Ligand inert->reagents solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent heat Heat to Reaction Temp (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Work-up (Quench, Dilute, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, Purity) purify->characterize end End (Isolated Product) characterize->end

Caption: Step-by-step experimental workflow for Suzuki coupling.

Materials and Reagents
ReagentCAS NumberM.W.Suggested Purity
1-Bromo-4-(cyclopentylsulfonyl)benzene173387-45-6289.19>97%
Arylboronic Acid (e.g., Phenylboronic Acid)98-80-6121.93>98%
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56>98%
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, >99%
1,4-Dioxane123-91-188.11Anhydrous
Deionized Water7732-18-518.02N/A
Ethyl Acetate141-78-688.11ACS Grade
Brine (Saturated NaCl solution)N/AN/AN/A
Magnesium Sulfate (MgSO₄)7487-88-9120.37Anhydrous
Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-4-(cyclopentylsulfonyl)benzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

    • Causality: Using a slight excess of the boronic acid drives the reaction to completion and compensates for potential homocoupling or protodeboronation side reactions. The base is crucial for activating the boronic acid for transmetalation.[10]

  • Inerting the Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

    • Expertise: While many modern catalysts and ligands exist, Pd(PPh₃)₄ is a reliable workhorse for many standard Suzuki couplings and is effective here. Catalyst loading is typically 1-5 mol%.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-Dioxane and water via syringe. The solvent mixture is critical for dissolving both the organic reagents and the inorganic base.

  • Reaction Execution: Lower the flask into a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl sulfone product.

Representative Quantitative Data

The following table presents expected results for the coupling of 1-Bromo-4-(cyclopentylsulfonyl)benzene with phenylboronic acid.

ParameterValue
Scale1.0 mmol (289 mg) of Aryl Bromide
Isolated Yield80-95%
Product Purity (by LC-MS/¹H NMR)>98%
Appearance of ProductWhite to off-white solid
Retention Factor (Rf) on TLC~0.4 (3:1 Hexane:Ethyl Acetate)

Conclusion

1-Bromo-4-(cyclopentylsulfonyl)benzene stands out as a highly effective and versatile intermediate for pharmaceutical synthesis. Its robust sulfonyl moiety and reactive bromo handle provide a reliable entry point into complex molecular scaffolds via well-established methodologies like the Suzuki-Miyaura coupling. The detailed protocol herein serves as a validated starting point for chemists aiming to leverage this building block in the development of next-generation therapeutics. Its strategic use can significantly streamline synthetic routes, enabling the efficient construction of molecules with desirable pharmacological profiles.

References

  • Benchchem. (n.d.). 1-Bromo-4-(cyclopentylsulfonyl)benzene | 173387-45-6.
  • ECHEMI. (n.d.). 1-Bromo-4-(cyclopropylsulfonyl)benzene SDS, 648906-28-9 Safety Data Sheets.
  • ChemBK. (n.d.). Benzene, 1-bromo-4-(cyclopentylsulfonyl)-.
  • PubChem. (n.d.). 1-Bromo-4-cyclopentylbenzene.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries.
  • MilliporeSigma. (2025). Safety Data Sheet for 4-Bromophenyl methyl sulfone.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Bromo-4-ethylbenzene.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Al-Masum, M., & El-Mekabaty, A. (2018). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. From a research article on Suzuki coupling.
  • ChemScene. (n.d.). 1-Bromo-4-(cyclopentyloxy)benzene.
  • Reber, K. P., et al. (2023). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Medicinal Chemistry Letters, 14(5), 652–657.
  • ResearchGate. (n.d.). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition | Request PDF.
  • PubChem. (n.d.). 1-Bromo-4-(phenylsulfonyl)benzene.
  • Reber, K. P., et al. (2023). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. PMC - NIH.
  • Juvenus Drugs. (n.d.). 1-Bromo-4-cyclopropylthiobenzene.
  • Chemistry LibreTexts. (2025). Synthesis of Polysubstituted Benzenes.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

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Application Notes and Protocols for Cross-Coupling Reactions of 1-Bromo-4-(cyclopentylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. 1-Bromo-4-(cyclopentylsulfonyl)benzene emerges as a highly valuable and versatile building block. Its structure, featuring a readily displaceable bromine atom and a robust, electron-withdrawing cyclopentylsulfonyl group, offers a unique combination of reactivity and stability.[1] The sulfonyl moiety not only enhances the reactivity of the C-Br bond towards oxidative addition in palladium catalysis but also imparts desirable physicochemical properties to the resulting derivatives, such as improved metabolic stability or modified electronic characteristics.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 1-Bromo-4-(cyclopentylsulfonyl)benzene. We will move beyond simple procedural lists to offer a deeper understanding of the causality behind experimental choices, empowering researchers to not only replicate these protocols but also to rationally optimize them for their specific synthetic challenges. The protocols herein are designed as robust starting points, grounded in established mechanistic principles of organometallic chemistry.

Reactivity Profile: The Influence of the Cyclopentylsulfonyl Group

The synthetic utility of 1-Bromo-4-(cyclopentylsulfonyl)benzene in cross-coupling is fundamentally dictated by the electronic nature of the sulfonyl group. As a potent electron-withdrawing group, it significantly influences the reactivity of the aryl bromide in the key steps of the catalytic cycle.

  • Accelerated Oxidative Addition: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) complex.[2][3] The electron-withdrawing sulfonyl group polarizes the carbon-bromine bond, making the carbon atom more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst. This generally leads to faster reaction kinetics compared to electron-neutral or electron-rich aryl bromides.

  • Influence on Reductive Elimination: While beneficial for the initial activation, the electron-withdrawing nature of the substrate can slow down the final reductive elimination step, where the new C-C or C-N bond is formed and the Pd(0) catalyst is regenerated.[4][5] This electronic opposition must be carefully managed through the judicious selection of ligands and reaction conditions to ensure efficient catalyst turnover.

  • Ligand Selection is Critical: The choice of phosphine ligand is crucial for stabilizing the palladium center throughout the catalytic cycle and for promoting both the oxidative addition and reductive elimination steps. For electron-deficient substrates like 1-Bromo-4-(cyclopentylsulfonyl)benzene, electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type biarylphosphines or N-heterocyclic carbenes) are often preferred. These ligands stabilize the palladium complex, facilitate the oxidative addition, and promote the often-challenging reductive elimination step.[6]

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions hinges on the careful exclusion of oxygen, which can oxidize and deactivate the Pd(0) catalyst. The following general workflow is applicable to the protocols detailed in the subsequent sections.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Charge reaction vessel with solids: 1-Bromo-4-(cyclopentylsulfonyl)benzene, coupling partner, base, catalyst, ligand B Seal vessel, evacuate, and backfill with inert gas (e.g., Argon) A->B C Add degassed solvent(s) via syringe B->C D Heat to specified temperature with vigorous stirring C->D E Monitor reaction progress (TLC, GC-MS, LC-MS) D->E F Cool to room temperature E->F G Dilute with organic solvent and quench (e.g., with water or NH4Cl) F->G H Separate aqueous and organic layers G->H I Dry organic layer (e.g., Na2SO4), filter, and concentrate H->I J Purify by column chromatography I->J

Caption: General experimental workflow for cross-coupling reactions.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and the commercial availability of a vast array of boronic acids and esters.[5][7]

Expert Insights

The key to a successful Suzuki coupling is the activation of the organoboron species by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then undergoes transmetalation with the palladium(II) intermediate.[3] For an electron-deficient substrate like 1-Bromo-4-(cyclopentylsulfonyl)benzene, a moderately strong base like K₂CO₃ or Cs₂CO₃ in an aqueous solvent mixture is typically effective. The water in the solvent system plays a crucial role in dissolving the inorganic base and facilitating the formation of the active boronate species.

Detailed Protocol: Synthesis of 4-(Cyclopentylsulfonyl)-1,1'-biphenyl
  • Reagents and Materials:

    • 1-Bromo-4-(cyclopentylsulfonyl)benzene (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Procedure:

    • To a flame-dried Schlenk flask, add 1-Bromo-4-(cyclopentylsulfonyl)benzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Seal the flask, and evacuate and backfill with argon three times.

    • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the product.

Catalyst/Ligand SystemBaseSolventTemp (°C)Typical Yield
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O90>90%
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10080-90%
Pd₂(dba)₃ / JohnPhosCs₂CO₃THF/H₂O80>90%
Note: This data is illustrative for typical Suzuki-Miyaura reactions of electron-deficient aryl bromides and serves as a starting point for optimization.[5]

Application Protocol: Heck-Mizoroki Reaction

The Heck reaction forms a C-C bond by coupling the aryl halide with an alkene, offering a powerful method for the synthesis of substituted olefins.[9][10]

Expert Insights

The Heck reaction involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to release the product and a hydridopalladium species.[11][12] A base, typically an amine like triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc), is required to neutralize the HBr generated and regenerate the Pd(0) catalyst.[13] For electron-deficient aryl bromides, the reaction often proceeds efficiently. The choice of ligand can influence the regioselectivity of the alkene insertion.

Detailed Protocol: Synthesis of 1-(Cyclopentylsulfonyl)-4-styrylbenzene
  • Reagents and Materials:

    • 1-Bromo-4-(cyclopentylsulfonyl)benzene (1.0 equiv)

    • Styrene (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv)

    • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.02 equiv)

    • Triethylamine (Et₃N, 2.0 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a sealable reaction tube, combine 1-Bromo-4-(cyclopentylsulfonyl)benzene, styrene, and triethylamine in DMF.

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the mixture.

    • Seal the tube and heat the reaction to 100 °C for 8-16 hours.

    • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove precipitated salts, washing with ethyl acetate.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired stilbene derivative.[14]

Alkene PartnerBaseCatalyst SystemTemp (°C)Typical Yield
StyreneEt₃NPd(OAc)₂ / P(o-tolyl)₃10085-95%
n-Butyl acrylateNaOAcPd(OAc)₂120>90%
1-OcteneK₂CO₃PdCl₂(PPh₃)₂10070-85%
Note: This data is illustrative for typical Heck reactions and may require optimization.[14][15]

Application Protocol: Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne, typically using a dual palladium and copper catalyst system.[16][17]

Expert Insights

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[18] The palladium cycle is similar to other cross-coupling reactions, while a copper cycle activates the alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step.[19] An amine base (e.g., Et₃N or diisopropylamine) is used as both the base and often as a solvent. A significant side reaction can be the copper-catalyzed homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[16] Copper-free Sonogashira protocols have also been developed to circumvent this issue.[16]

Detailed Protocol: Synthesis of 1-(Cyclopentylsulfonyl)-4-(phenylethynyl)benzene
  • Reagents and Materials:

    • 1-Bromo-4-(cyclopentylsulfonyl)benzene (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02 equiv)

    • Copper(I) iodide (CuI, 0.04 equiv)

    • Triethylamine (Et₃N) and Tetrahydrofuran (THF), degassed (e.g., 1:2 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add 1-Bromo-4-(cyclopentylsulfonyl)benzene, PdCl₂(PPh₃)₂, and CuI.

    • Add the degassed THF and triethylamine via syringe, followed by the phenylacetylene.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (typically 2-6 hours).

    • Once complete, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Alkyne PartnerCatalyst SystemBaseTemp (°C)Typical Yield
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NRT to 50>90%
1-HeptynePd(PPh₃)₄ / CuIi-Pr₂NH6085-95%
TrimethylsilylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃80>90%
Note: This data is illustrative and serves as a starting point for optimization.[14]

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[4][20] This reaction has broad utility in medicinal chemistry, where the aryl amine motif is prevalent.

Expert Insights

The catalytic cycle involves oxidative addition, followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and subsequent reductive elimination.[21][22] The choice of base is critical; strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly required to deprotonate the amine while it is coordinated to the palladium center.[6] The selection of a suitable bulky, electron-rich phosphine ligand is essential for promoting the C-N reductive elimination, which can be challenging, especially with electron-deficient aryl halides.

Detailed Protocol: Synthesis of N-Phenyl-4-(cyclopentylsulfonyl)aniline
  • Reagents and Materials:

    • 1-Bromo-4-(cyclopentylsulfonyl)benzene (1.0 equiv)

    • Aniline (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.02 equiv)

    • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

    • Toluene, anhydrous and degassed

  • Procedure:

    • Inside a nitrogen-filled glovebox, charge a sealable reaction tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.

    • Add 1-Bromo-4-(cyclopentylsulfonyl)benzene and a stir bar.

    • Add anhydrous, degassed toluene, followed by the aniline.

    • Seal the tube tightly, remove it from the glovebox, and heat in a preheated oil bath at 100 °C for 12-24 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to afford the desired N-arylated product.

Amine PartnerBaseCatalyst SystemTemp (°C)Typical Yield
AnilineNaOt-BuPd₂(dba)₃ / Xantphos10080-95%
MorpholineK₃PO₄Pd(OAc)₂ / BrettPhos100>90%
n-HexylamineLiHMDSPd₂(dba)₃ / RuPhos8085-95%
Note: This data is illustrative for typical Buchwald-Hartwig aminations and may require optimization.[14][23]

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Heck Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 15, 2026, from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 15, 2026, from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved January 15, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 15, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved January 15, 2026, from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • Mechanisms of the Mizoroki–Heck Reaction - SciSpace. (2008, December 16). Retrieved January 15, 2026, from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved January 15, 2026, from [Link]

  • Heck Reaction: Definition, Mechanism, Types, stereoselectivity - Testbook. (n.d.). Retrieved January 15, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 15, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. (n.d.). Retrieved January 15, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • 1-Bromo-4-(cyclopentylsulfonyl)benzene - ChemBK. (n.d.). Retrieved January 15, 2026, from [Link]

  • Sonogashira Coupling - BYJU'S. (n.d.). Retrieved January 15, 2026, from [Link]

  • 1-Bromo-4-(phenylsulfonyl)benzene | C12H9BrO2S | CID 89970 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • 1-Bromo-4-cyclopentylbenzene | C11H13Br | CID 54324133 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones - Chemical Review and Letters. (2024, July 29). Retrieved January 15, 2026, from [Link]

  • 1-bromo-4-cyclopropylbenzene | C9H9Br | CID 12221355 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. (2021, July 26). Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). Retrieved January 15, 2026, from [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. (2024, July 9). Retrieved January 15, 2026, from [Link]

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  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved January 15, 2026, from [Link]

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The Versatile Role of 1-Bromo-4-(cyclopentylsulfonyl)benzene in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. 1-Bromo-4-(cyclopentylsulfonyl)benzene has emerged as a particularly valuable building block, offering a unique combination of features that are highly sought after in the design of novel therapeutics. Its structure, featuring a brominated phenyl ring activated by a cyclopentylsulfonyl group, provides a versatile handle for the construction of complex molecular architectures through a variety of synthetic transformations.

The presence of the aryl bromide functionality makes 1-Bromo-4-(cyclopentylsulfonyl)benzene an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful bond-forming methodologies are central to the assembly of biaryl and aryl-amine linkages, which are prevalent in a wide range of biologically active compounds.

Furthermore, the cyclopentylsulfonyl moiety is not merely a passive component of the molecule. The sulfonyl group, a well-established bioisostere for carbonyls and other functional groups, can enhance metabolic stability, modulate solubility, and provide additional hydrogen bond accepting capabilities, thereby improving the overall drug-like properties of the final compound. The cyclopentyl group introduces a degree of lipophilicity and a three-dimensional structural element that can favorably interact with the binding pockets of biological targets.

This comprehensive guide provides an in-depth exploration of the applications of 1-Bromo-4-(cyclopentylsulfonyl)benzene in medicinal chemistry, with a particular focus on its role in the synthesis of Selective Androgen Receptor Modulators (SARMs). Detailed, field-proven protocols for its use in key synthetic transformations are also presented to aid researchers in harnessing the full potential of this versatile building block.

Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The primary application of 1-Bromo-4-(cyclopentylsulfonyl)benzene in medicinal chemistry lies in its use as a key intermediate for the synthesis of a diverse array of therapeutic agents. Its utility is particularly prominent in the development of small molecule inhibitors and modulators of various biological targets.

Selective Androgen Receptor Modulators (SARMs)

One of the most significant applications of 1-Bromo-4-(cyclopentylsulfonyl)benzene and its analogs is in the synthesis of non-steroidal Selective Androgen Receptor Modulators (SARMs).[1][2][3] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, offering the potential for anabolic benefits in muscle and bone with reduced androgenic effects on tissues like the prostate.[4] This selective activity makes them promising candidates for the treatment of muscle wasting diseases, osteoporosis, and certain types of cancer.

The general synthetic strategy for many SARM candidates involves the coupling of an aryl or heteroaryl amine with an activated phenyl ring system. 1-Bromo-4-(cyclopentylsulfonyl)benzene serves as a key component of this phenyl ring system, where the bromine atom provides the reactive site for coupling, and the cyclopentylsulfonyl group contributes to the desired pharmacological profile of the final molecule.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for two of the most common and powerful applications of 1-Bromo-4-(cyclopentylsulfonyl)benzene in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These protocols are based on established synthetic transformations and are designed to be robust and reproducible.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an aryl halide and a boronic acid or ester.[5][6][7] This reaction is instrumental in the construction of biaryl scaffolds, which are common motifs in pharmaceuticals.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-Bromo-4-(cyclopentylsulfonyl)benzene F Biaryl Product A->F B Arylboronic Acid (R-B(OH)2) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F Catalyst D Base (e.g., K2CO3) D->F Base E Solvent (e.g., Toluene/Water) E->F Solvent

Suzuki-Miyaura Coupling Workflow

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
1-Bromo-4-(cyclopentylsulfonyl)benzene173387-45-6289.191.01.0
Arylboronic AcidVariesVaries1.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
Toluene108-88-392.145 mL-
Water (degassed)7732-18-518.021 mL-

Experimental Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-4-(cyclopentylsulfonyl)benzene (1.0 mmol, 289 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[8][9][10] This reaction is particularly valuable for the synthesis of aryl amines, which are key components of many pharmaceuticals.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aryl amine product and regenerate the palladium(0) catalyst.[9]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-Bromo-4-(cyclopentylsulfonyl)benzene G Aryl Amine Product A->G B Amine (R-NH2) B->G C Palladium Precatalyst (e.g., Pd2(dba)3) C->G Precatalyst D Ligand (e.g., Xantphos) D->G Ligand E Base (e.g., Cs2CO3) E->G Base F Solvent (e.g., 1,4-Dioxane) F->G Solvent

Buchwald-Hartwig Amination Workflow

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
1-Bromo-4-(cyclopentylsulfonyl)benzene173387-45-6289.191.01.0
AmineVariesVaries1.11.1
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.010.01
Xantphos161265-03-8578.680.020.02
Cesium Carbonate (Cs₂CO₃)534-17-8325.821.51.5
1,4-Dioxane (anhydrous)123-91-188.115 mL-

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 1-Bromo-4-(cyclopentylsulfonyl)benzene (1.0 mmol, 289 mg), the amine (1.1 mmol), cesium carbonate (1.5 mmol, 489 mg), and Xantphos (0.02 mmol, 11.6 mg).

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Solvent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg) and anhydrous 1,4-dioxane (5 mL) under a positive pressure of inert gas.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Conclusion: An Indispensable Tool for the Medicinal Chemist

1-Bromo-4-(cyclopentylsulfonyl)benzene has firmly established itself as a valuable and versatile building block in the medicinal chemist's toolbox. Its ability to readily participate in powerful carbon-carbon and carbon-nitrogen bond-forming reactions, coupled with the beneficial physicochemical properties imparted by the cyclopentylsulfonyl group, makes it an ideal starting material for the synthesis of a wide range of complex and biologically active molecules. The protocols detailed herein provide a solid foundation for researchers to confidently and effectively utilize this important synthetic intermediate in their drug discovery and development endeavors. As the quest for novel therapeutics continues, the strategic application of well-designed building blocks like 1-Bromo-4-(cyclopentylsulfonyl)benzene will undoubtedly play a pivotal role in the creation of the next generation of life-saving medicines.

References

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The Strategic Role of 1-Bromo-4-(cyclopentylsulfonyl)benzene in the Synthesis of Advanced Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: A Versatile Building Block for Modern Crop Protection

1-Bromo-4-(cyclopentylsulfonyl)benzene is an aromatic organic compound that serves as a pivotal intermediate in the synthesis of complex molecules for the agrochemical industry. Its unique structure, featuring a brominated phenyl ring coupled with a cyclopentylsulfonyl group, offers synthetic chemists a versatile platform for creating novel herbicides, fungicides, and insecticides. The presence of the bromine atom facilitates a variety of cross-coupling reactions, enabling the construction of intricate molecular architectures. Simultaneously, the cyclopentylsulfonyl moiety can significantly influence the physicochemical properties and biological efficacy of the final active ingredient.

This technical guide provides an in-depth exploration of the role of 1-Bromo-4-(cyclopentylsulfonyl)benzene in agrochemical synthesis, offering insights into its application and hypothetical protocols for its use in developing next-generation crop protection agents. While specific commercial agrochemicals directly synthesized from this starting material are not prominently disclosed in publicly available literature, this document outlines the fundamental synthetic strategies and the potential functional contributions of this key intermediate.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of 1-Bromo-4-(cyclopentylsulfonyl)benzene is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 173387-45-6[1]
Molecular Formula C₁₁H₁₃BrO₂S[1]
Molecular Weight 289.19 g/mol [1]
Appearance Solid (typical)
Solubility Generally soluble in common organic solvents
Storage Should be stored in a cool, dry, and well-ventilated area.

Core Synthetic Applications: The Gateway to Molecular Diversity

The primary utility of 1-Bromo-4-(cyclopentylsulfonyl)benzene in agrochemical synthesis lies in the reactivity of the bromine-substituted benzene ring. This functional group is an excellent handle for introducing the 4-(cyclopentylsulfonyl)phenyl moiety into a larger molecular framework through various cross-coupling reactions.

Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and tolerance of a wide range of functional groups. In the context of agrochemical development, this reaction can be employed to couple 1-Bromo-4-(cyclopentylsulfonyl)benzene with a variety of boronic acids or esters, leading to the formation of complex biaryl or aryl-heterocycle structures. These structures are common motifs in many commercial pesticides.

Hypothetical Protocol: Synthesis of a Biaryl Agrochemical Precursor via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 1-Bromo-4-(cyclopentylsulfonyl)benzene with a generic heterocyclic boronic acid.

Materials:

  • 1-Bromo-4-(cyclopentylsulfonyl)benzene

  • Heterocyclic boronic acid (e.g., a pyridine or pyrazole derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dried reaction flask, add 1-Bromo-4-(cyclopentylsulfonyl)benzene (1.0 eq), the heterocyclic boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the degassed solvent to the flask.

  • Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Diagram of a Hypothetical Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow start Start Materials: 1-Bromo-4-(cyclopentylsulfonyl)benzene Heterocyclic Boronic Acid Base, Catalyst, Solvent reaction Reaction Setup: Inert Atmosphere Degassed Solvent Heating (80-120°C) start->reaction Combine & Heat workup Aqueous Workup: Quenching Extraction Drying reaction->workup Reaction Complete purification Purification: Column Chromatography workup->purification Crude Product product Final Product: Biaryl Agrochemical Precursor purification->product Purified Product

Caption: Workflow for Suzuki-Miyaura coupling.

Other Potential Cross-Coupling Reactions

While Suzuki-Miyaura coupling is a primary application, other cross-coupling reactions can also be utilized to derivatize 1-Bromo-4-(cyclopentylsulfonyl)benzene, including:

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds, which are present in some classes of fungicides and herbicides.

  • Sonogashira Coupling: To introduce alkyne functionalities, which can be further elaborated or may be part of the final active molecule.

  • Heck Reaction: For the formation of C-C bonds with alkenes, leading to stilbene-like structures.

The Role of the Cyclopentylsulfonyl Moiety: Beyond a Synthetic Handle

The cyclopentylsulfonyl group is not merely a passive component of the molecule; it can impart desirable properties to the final agrochemical product.

  • Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation in plants and target pests, which can contribute to the persistence and efficacy of the agrochemical.

  • Lipophilicity and Systemicity: The cyclopentyl group can increase the lipophilicity of the molecule, which may enhance its ability to penetrate the waxy cuticle of plant leaves or the exoskeleton of insects. This can be a critical factor for systemic pesticides that need to be transported within the plant.

  • Binding Interactions: The sulfone group can act as a hydrogen bond acceptor, potentially contributing to the binding of the agrochemical to its target enzyme or protein in the pest.

  • Conformational Rigidity: The bulky cyclopentyl group can influence the overall shape of the molecule, which may be important for a precise fit into the active site of a biological target.

Diagram Illustrating the Functional Contributions:

Moiety_Functions BCSB 1-Bromo-4-(cyclopentylsulfonyl)benzene Bromophenyl Group Cyclopentylsulfonyl Group Bromophenyl_Functions Synthetic Handle: - Suzuki Coupling - Buchwald-Hartwig Amination - Sonogashira Coupling - Heck Reaction BCSB:f1->Bromophenyl_Functions Cyclopentylsulfonyl_Functions Functional Contributor: - Metabolic Stability - Lipophilicity/Systemicity - Target Binding - Conformational Influence BCSB:f2->Cyclopentylsulfonyl_Functions

Caption: Dual roles of the functional groups.

Conclusion and Future Perspectives

1-Bromo-4-(cyclopentylsulfonyl)benzene represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its utility in modern cross-coupling reactions allows for the efficient construction of complex molecular scaffolds, while the cyclopentylsulfonyl moiety can confer beneficial properties to the final active ingredients. Although specific, publicly documented examples of its direct use in commercialized agrochemicals are scarce, the principles of synthetic chemistry and structure-activity relationships strongly suggest its potential in the development of next-generation herbicides, fungicides, and insecticides. Further research and disclosure in patent literature will likely reveal more concrete applications of this promising intermediate in the future of crop protection.

References

  • ChemBK. 1-Bromo-4-(cyclopentylsulfonyl)benzene. [Link] Accessed: January 15, 2026.

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-Bromo-4-(cyclopentylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Bromo-4-(cyclopentylsulfonyl)benzene in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the assembly of complex molecular architectures with precision and efficiency is paramount. Aryl sulfones are a privileged structural motif, imparting desirable pharmacokinetic and physicochemical properties to bioactive molecules and conferring unique electronic characteristics to organic materials. 1-Bromo-4-(cyclopentylsulfonyl)benzene stands out as a versatile and valuable building block for the introduction of the 4-(cyclopentylsulfonyl)phenyl moiety.[1] Its utility stems from the presence of a carbon-bromine bond, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions, and the robust, electron-withdrawing cyclopentylsulfonyl group that can influence reaction outcomes and molecular properties.[1][2]

This comprehensive guide provides detailed application notes and step-by-step protocols for the most pivotal palladium-catalyzed transformations involving 1-Bromo-4-(cyclopentylsulfonyl)benzene. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of each reaction, offering field-proven insights to navigate experimental complexities and achieve successful synthetic outcomes.

Core Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the C-Br bond in 1-Bromo-4-(cyclopentylsulfonyl)benzene makes it an ideal substrate for several cornerstone palladium-catalyzed reactions.[3] This guide will focus on the following key transformations:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters, creating biaryl structures.

  • Heck Reaction: For the formation of C-C bonds with alkenes, leading to substituted olefins.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, yielding aryl alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, amides, or carbamates.

  • Palladium-Catalyzed Cyanation: For the introduction of a nitrile group.

The general catalytic cycle for these transformations, while distinct in the coupling partner, shares a common mechanistic framework involving a Pd(0)/Pd(II) cycle.[4]

General Palladium Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R(L)₂ OxAdd->Trans Transmetalation / Insertion (Coupling Partner) Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product Product Release

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and vinyl-aryl structures, which are prevalent in pharmaceuticals.[5] The reaction couples 1-Bromo-4-(cyclopentylsulfonyl)benzene with an organoboron reagent in the presence of a palladium catalyst and a base.[6] The electron-withdrawing nature of the cyclopentylsulfonyl group is expected to facilitate the initial oxidative addition step, potentially allowing for milder reaction conditions compared to electron-neutral or electron-rich aryl bromides.

Mechanistic Insight

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[6] This is followed by transmetalation with the organoboron species, which is activated by the base.[7] The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[6][8]

Suzuki-Miyaura Catalytic Cycle cluster_ligands Reagents Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R'(L)₂ OxAdd->Trans Transmetalation Trans_pre [B]-R' Trans_pre->Trans Product Ar-R' Trans->Product Reductive Elimination Product->Pd0 ArBr Ar-Br ArBr->OxAdd Boronic R'-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 1-Bromo-4-(cyclopentylsulfonyl)benzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (solvent)

  • Deionized water (solvent)

Procedure:

  • To a Schlenk flask, add 1-Bromo-4-(cyclopentylsulfonyl)benzene, the arylboronic acid, and potassium phosphate.

  • Add toluene and deionized water in a 4:1 ratio.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.[3]

  • Under a positive pressure of argon, add palladium(II) acetate and SPhos.[3]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate (3x the volume of toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionNotes
Catalyst Pd(OAc)₂ / SPhosOther common catalysts include Pd(PPh₃)₄ or PdCl₂(dppf).
Base K₃PO₄Cs₂CO₃ or K₂CO₃ can also be effective.[8]
Solvent Toluene/Water (4:1)Dioxane/water or THF/water are also common solvent systems.
Temperature 80-110 °COptimization may be required depending on the boronic acid.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction provides a powerful means of arylating alkenes, and it is a cornerstone of C-C bond formation.[9][10] The reaction of 1-Bromo-4-(cyclopentylsulfonyl)benzene with an alkene, catalyzed by palladium, typically yields the trans-substituted alkene.[10] The strong electron-withdrawing effect of the sulfonyl group makes the aryl bromide an excellent substrate for this transformation.[11]

Mechanistic Insight

The Heck reaction cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by the migratory insertion of the alkene into the aryl-palladium bond.[11] Subsequent β-hydride elimination forms the alkene product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst, completing the cycle.[11]

Heck Reaction Workflow Start Combine Reactants & Catalyst Inert Establish Inert Atmosphere (Argon/Nitrogen) Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat to Reaction Temp. (e.g., 100-120 °C) Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for the Heck reaction.

Detailed Experimental Protocol: Heck Reaction

Materials:

  • 1-Bromo-4-(cyclopentylsulfonyl)benzene (1.0 equiv)

  • Alkene (e.g., styrene or n-butyl acrylate) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-4-(cyclopentylsulfonyl)benzene, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[11]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add anhydrous DMF followed by the alkene.[11]

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.[11]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

ParameterRecommended ConditionNotes
Catalyst Pd(OAc)₂ / PPh₃Tri(o-tolyl)phosphine can also be used as a ligand.[3]
Base K₂CO₃Triethylamine (Et₃N) is another common base.[3]
Solvent DMFDMAc or NMP can be used as alternative polar aprotic solvents.
Temperature 100-120 °CHigher temperatures may be needed for less reactive alkenes.

Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling is an efficient method for the coupling of terminal alkynes with aryl halides.[12][13] This reaction, co-catalyzed by palladium and copper(I), is conducted under mild conditions and is highly valuable for synthesizing conjugated enynes and arylalkynes.[12][14]

Mechanistic Insight

The Sonogashira reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper acetylide intermediate. Reductive elimination then yields the product. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, facilitated by the base.[15]

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • 1-Bromo-4-(cyclopentylsulfonyl)benzene (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (solvent and base)

  • Tetrahydrofuran (THF) (co-solvent)

Procedure:

  • To a dry Schlenk flask, add 1-Bromo-4-(cyclopentylsulfonyl)benzene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

ParameterRecommended ConditionNotes
Pd Catalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄ is also a common choice.
Cu Co-catalyst CuIEssential for the classical Sonogashira reaction.
Base/Solvent TriethylamineDiisopropylamine (DIPA) can also be used.
Temperature Room temperature to 60 °CMilder conditions often suffice.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[16][17] This reaction has largely replaced harsher classical methods for the synthesis of aryl amines.[16]

Mechanistic Insight

The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) species.[18] The resulting palladium complex then reacts with the amine in the presence of a strong base to form a palladium amido complex.[18] Reductive elimination from this complex yields the aryl amine product and regenerates the Pd(0) catalyst.[17][18]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 1-Bromo-4-(cyclopentylsulfonyl)benzene (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a strict inert atmosphere, add NaOt-Bu to a dry Schlenk tube.

  • In a separate flask, dissolve 1-Bromo-4-(cyclopentylsulfonyl)benzene, the amine, Pd₂(dba)₃, and Xantphos in anhydrous toluene.

  • Transfer the solution to the Schlenk tube containing the base.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

ParameterRecommended ConditionNotes
Catalyst Pd₂(dba)₃ / XantphosOther bulky phosphine ligands like RuPhos or SPhos can be effective.
Base NaOt-BuLHMDS or K₂CO₃ may be used depending on the amine's pKa.[18]
Solvent TolueneDioxane or THF are also suitable solvents.[18]
Temperature 90-110 °CTemperature can be optimized based on substrate reactivity.

Palladium-Catalyzed Cyanation: Introducing the Nitrile Moiety

The introduction of a nitrile group into an aromatic ring is a valuable transformation, as nitriles are precursors to many other functional groups.[19] Palladium-catalyzed cyanation offers a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[20]

Mechanistic Insight

Similar to other cross-coupling reactions, the cyanation begins with the oxidative addition of the aryl bromide to Pd(0). The resulting complex then undergoes a ligand exchange with the cyanide source, followed by reductive elimination to form the aryl nitrile and regenerate the catalyst. A key challenge is preventing catalyst poisoning by excess cyanide ions.[20]

Detailed Experimental Protocol: Palladium-Catalyzed Cyanation

Materials:

  • 1-Bromo-4-(cyclopentylsulfonyl)benzene (1.0 equiv)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Anhydrous DMA (N,N-Dimethylacetamide)

Procedure:

  • To a reaction tube, add 1-Bromo-4-(cyclopentylsulfonyl)benzene, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, dppf, and Na₂CO₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMA.

  • Seal the tube and heat the mixture to 120-140 °C.

  • Monitor the reaction's progress by GC-MS.

  • After completion, cool to room temperature and dilute with ethyl acetate and water.

  • Filter the mixture through celite.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify via column chromatography.

ParameterRecommended ConditionNotes
Cyanide Source K₄[Fe(CN)₆]·3H₂OA less toxic alternative to KCN or Zn(CN)₂.[21]
Catalyst Pd(OAc)₂ / dppfOther palladium sources and ligands can be employed.
Solvent DMADMF or NMP can also be used.
Temperature 120-140 °CHigher temperatures are often required for cyanation reactions.

Conclusion and Future Outlook

1-Bromo-4-(cyclopentylsulfonyl)benzene is a highly valuable and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed reactions detailed in this guide—Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, Buchwald-Hartwig amination, and cyanation—provide a robust toolkit for its functionalization. The protocols and insights provided herein are intended to serve as a strong foundation for researchers to develop novel compounds for applications in drug discovery, agrochemicals, and materials science. Further exploration into C-H activation and other emerging cross-coupling technologies will undoubtedly continue to expand the synthetic utility of this important intermediate.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-propylsulfanylbenzene with Terminal Alkynes.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
  • BenchChem. (n.d.). 1-Bromo-4-propylsulfanylbenzene in Palladium Catalysis: A Comparative Performance Analysis.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Heck reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Unknown. (n.d.). Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • BenchChem. (n.d.). Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(trichloromethyl)benzene.
  • BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene.
  • Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-9.
  • NroChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Anumandla, P., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances.
  • BenchChem. (n.d.). 1-Bromo-4-(cyclopentylsulfonyl)benzene | 173387-45-6.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene.
  • Buchwald, S. L., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

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Application Notes & Protocols: Electrophilic Aromatic Substitution with Sulfonylbenzenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the experimental setup and execution of electrophilic aromatic substitution (EAS) reactions on sulfonylbenzene substrates. Aryl sulfones are pivotal structural motifs in medicinal chemistry and materials science. Understanding and controlling their synthesis via EAS is crucial for the development of novel compounds. This guide moves beyond simple procedural lists, delving into the mechanistic rationale behind experimental choices, offering self-validating protocols, and grounding all claims in authoritative scientific literature. We will explore the inherent electronic properties of the sulfonyl group, its influence on regioselectivity, and provide detailed, step-by-step protocols for key transformations such as nitration and halogenation.

Introduction: The Sulfonyl Group in Electrophilic Aromatic Substitution

The sulfonyl group (-SO₂R) is a powerful electron-withdrawing group. This characteristic has profound implications for the reactivity of the attached aromatic ring in electrophilic aromatic substitution (EAS) reactions.

Electronic Effects and Reactivity

The sulfur atom in a sulfonyl group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, pulling electron density away from the aromatic ring through both inductive and resonance effects.[1] This withdrawal of electron density deactivates the ring, making it significantly less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[1][2] Consequently, EAS reactions on sulfonylbenzenes typically require harsher conditions—such as stronger electrophiles, higher temperatures, or longer reaction times—to proceed at a reasonable rate.

Regioselectivity: A Meta-Director

The electron-withdrawing nature of the sulfonyl group directs incoming electrophiles primarily to the meta position.[3][4] This can be understood by examining the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction.[5][6]

When the electrophile attacks at the ortho or para positions, one of the resonance structures of the resulting sigma complex places the positive charge on the carbon atom directly attached to the sulfonyl group. This is a highly destabilized arrangement due to the proximity of the positive charge to the electron-deficient sulfur atom. In contrast, attack at the meta position ensures that the positive charge is never placed on this ipso-carbon, resulting in a relatively more stable intermediate.[3][4]

EAS_Mechanism cluster_meta Meta Attack (Favored) cluster_ortho_para Ortho/Para Attack (Disfavored) M1 Sulfonylbenzene M2 Sigma Complex (Charge at C2, C4, C6) M1->M2 + E⁺ M3 Meta-substituted Product M2->M3 - H⁺ OP1 Sulfonylbenzene OP2 Sigma Complex (Charge at C1, C3, C5) OP1->OP2 + E⁺ OP3 Unstable Resonance Structure OP2->OP3 Destabilized!

Figure 1: Simplified rationale for meta-direction in EAS on sulfonylbenzenes. Meta attack avoids placing the positive charge of the sigma complex on the carbon bearing the deactivating sulfonyl group.

General Experimental Considerations

Successful execution of EAS on deactivated rings requires meticulous attention to detail.

  • Reagent Purity: Use high-purity, anhydrous reagents and solvents. Water can react with and quench many of the Lewis acids and strong electrophiles used in these reactions.

  • Inert Atmosphere: While not always strictly necessary, performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent side reactions with atmospheric moisture and oxygen, especially when using sensitive catalysts like aluminum trichloride.

  • Temperature Control: Many of these reactions are exothermic. Precise temperature control using an ice bath, cryocooler, or oil bath is critical to prevent over-reaction, decomposition of starting materials, or the formation of unwanted byproducts.

  • Reaction Monitoring: The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the point of optimal conversion and prevent the formation of polysubstituted products.

Protocol: Nitration of Diphenyl Sulfone

Nitration is a classic EAS reaction. Due to the deactivating nature of the two aromatic rings connected by the sulfonyl group, forcing conditions are required. The nitronium ion (NO₂⁺) serves as the active electrophile, typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[7][8][9]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Diphenyl Sulfone>99%Sigma-AldrichEnsure it is dry.
Nitric Acid (HNO₃)Fuming (>90%)Fisher ScientificHandle with extreme caution in a fume hood.
Sulfuric Acid (H₂SO₄)Concentrated (98%)VWRStrong dehydrating agent and oxidant.
Dichloromethane (DCM)AnhydrousAcros OrganicsFor extraction.
Sodium Bicarbonate (NaHCO₃)Saturated solutionLab GradeFor neutralization.
Magnesium Sulfate (MgSO₄)AnhydrousLab GradeFor drying organic layers.
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add diphenyl sulfone (e.g., 10.9 g, 50 mmol). Place the flask in an ice/salt bath to maintain a temperature of 0-5 °C.

  • Acid Mixture Preparation: CAUTION: This step is highly exothermic and must be performed slowly in a fume hood with appropriate personal protective equipment (PPE). In a separate beaker cooled in an ice bath, slowly add concentrated sulfuric acid (30 mL) to fuming nitric acid (20 mL). This mixture is known as "mixed acid."

  • Electrophile Addition: Slowly add the cold mixed acid to the stirred diphenyl sulfone via the dropping funnel over a period of 30-45 minutes. Carefully monitor the internal temperature, ensuring it does not rise above 10 °C. Causality: Slow addition and low temperature are crucial to control the exothermic reaction and prevent the formation of dinitrated and other byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. A precipitate (the crude product) should form. Causality: Quenching on ice dilutes the strong acid and precipitates the organic product, which is insoluble in water.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or glacial acetic acid, to yield the purified 3,3'-dinitrodiphenyl sulfone. Dry the final product in a vacuum oven.

Figure 2: Experimental workflow for the nitration of diphenyl sulfone.

Protocol: Bromination of Benzenesulfonyl Chloride

Halogenation of sulfonylbenzenes requires a Lewis acid catalyst to polarize the halogen molecule, creating a more potent electrophile (e.g., 'Br⁺').[7] Benzenesulfonyl chloride is a common starting material, and the reaction must be carefully controlled to favor monosubstitution.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Benzenesulfonyl Chloride>98%TCI ChemicalsCorrosive and lachrymatory. Handle in a fume hood.
Bromine (Br₂)Reagent GradeSigma-AldrichHighly toxic and corrosive. Handle with extreme caution.
Iron(III) Bromide (FeBr₃)Anhydrous powderStrem ChemicalsLewis acid catalyst. Must be protected from moisture.
Carbon Disulfide (CS₂)AnhydrousEMD MilliporeSolvent. Highly flammable and toxic.
Sodium Bisulfite (NaHSO₃)Saturated solutionLab GradeTo quench excess bromine.
Sodium Chloride (NaCl)Saturated solution (Brine)Lab GradeFor washing during extraction.
Step-by-Step Protocol
  • Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler containing sodium bisulfite solution to neutralize HBr gas). Place the apparatus under an inert atmosphere of nitrogen.

  • Reagent Charging: To the flask, add anhydrous iron(III) bromide (0.5 g, 1.7 mmol) and anhydrous carbon disulfide (50 mL). Add benzenesulfonyl chloride (17.7 g, 100 mmol) to the flask.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (16.0 g, 5.1 mL, 100 mmol) in carbon disulfide (20 mL). Add this solution dropwise to the stirred reaction mixture over 30 minutes. The mixture will warm up, and HBr gas will evolve.

  • Reaction Progression: After the addition is complete, gently warm the reaction mixture to a mild reflux (approx. 45-50 °C) using a water bath for 2-3 hours, or until the evolution of HBr ceases. Monitor the reaction by GC-MS. Causality: The catalyst, FeBr₃, activates the bromine. Heating promotes the reaction to completion on the deactivated ring.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing 100 mL of cold water and 10 mL of saturated sodium bisulfite solution to destroy any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer (CS₂) will be the bottom layer. Separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing and Drying: Combine all organic layers. Wash successively with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a solvent like carbon tetrachloride (with appropriate safety precautions) to yield predominantly m-bromobenzenesulfonyl chloride.

Concluding Remarks

The electrophilic aromatic substitution of sulfonylbenzenes is a foundational reaction class for accessing a wide array of functionalized aryl sulfones. The key challenges—the deactivated nature of the ring and the strong meta-directing effect of the sulfonyl group—can be overcome with a rational choice of reaction conditions. The protocols detailed herein provide a robust starting point for researchers. It is imperative to approach these experiments with a strong understanding of the underlying mechanisms and a rigorous commitment to safety, particularly when handling strong acids, oxidizers, and corrosive halogens.

References

  • Organic Syntheses Procedure. (n.d.). o-Nitrobenzenesulfonyl Chloride. Organic Syntheses.
  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry.
  • Kareem, A. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Mustansiriyah University.
  • Bennett, G. M., & Youle, P. V. (1938). The Nitration of Benzenesulphonyl Chloride and Fluoride. Journal of the Chemical Society (Resumed), 887. [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry.
  • Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • ResearchGate. (n.d.). Friedel‐Crafts‐type sulfonylation of (hetero)arenes.
  • Olah, G. A., & Ohannesian, L. (2002). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 4(18), 3111–3113. [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry.
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  • Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II.
  • That Chemist. (2022, April 22). EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36) [Video]. YouTube.
  • Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction.
  • Ashenhurst, J. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Chemistry LibreTexts. (2015, July 18). 15.10: Nitration and Sulfonation of Benzene.

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Application Notes & Protocols: 1-Bromo-4-(cyclopentylsulfonyl)benzene as a Versatile Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 1-Bromo-4-(cyclopentylsulfonyl)benzene, a key intermediate for the synthesis of advanced functional materials and complex organic molecules. We delve into the intrinsic chemical properties conferred by its unique structure—a brominated aromatic ring activated by a robust cyclopentylsulfonyl group. This document furnishes detailed, field-proven protocols for leveraging this building block in cornerstone synthetic transformations, primarily palladium-catalyzed cross-coupling reactions. The methodologies are presented with an emphasis on the underlying mechanistic rationale, empowering researchers in materials science, medicinal chemistry, and drug development to optimize and adapt these processes for their specific research objectives.

Introduction: The Strategic Value of 1-Bromo-4-(cyclopentylsulfonyl)benzene

1-Bromo-4-(cyclopentylsulfonyl)benzene (CAS No: 173387-45-6) is an aromatic organic compound featuring a benzene ring functionalized with both a bromine atom and a cyclopentylsulfonyl group.[1] This strategic combination of functional groups makes it a highly valuable building block in modern synthetic chemistry.

  • The Aryl Bromide Handle: The carbon-bromine bond serves as a versatile reaction site, primarily for transition metal-catalyzed cross-coupling reactions. It provides a reliable and predictable point of connection for constructing more complex molecular architectures.[2]

  • The Cyclopentylsulfonyl Group: The sulfonyl group (R-S(=O)₂-R') is a powerful electron-withdrawing and chemically stable moiety.[3] Its presence significantly influences the electronic properties of the benzene ring, activating it for certain transformations. Compounds containing sulfonyl groups are prevalent in pharmaceuticals, agrochemicals, and high-performance polymers due to their unique chemical and physical properties.[4][5][6] The cyclopentyl substituent provides steric bulk and modulates solubility, which can be advantageous in both material and pharmaceutical applications.

This document focuses on the application of 1-Bromo-4-(cyclopentylsulfonyl)benzene in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[7] This palladium-catalyzed process is exceptionally tolerant of various functional groups, making it ideal for the late-stage functionalization of complex molecules. Using 1-Bromo-4-(cyclopentylsulfonyl)benzene in this reaction allows for the direct installation of the cyclopentylsulfonylphenyl moiety, creating biaryl structures that are foundational to many advanced materials and pharmaceutical agents.[7]

Scientific Principle & Rationale

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established pathway involving a palladium(0) catalyst.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-4-(cyclopentylsulfonyl)benzene. This is often the rate-determining step. The electron-withdrawing sulfonyl group can influence the rate of this step.

  • Transmetalation: In the presence of a base, the organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, displacing the bromide. The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(Br)L₂ (Ar = 4-(Cyclopentylsulfonyl)phenyl) pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition biaryl_pd_complex Ar-Pd(II)(R)L₂ pd_complex->biaryl_pd_complex R-B(OH)₂ transmetalation Transmetalation biaryl_pd_complex->pd0 product Ar-R (Biaryl Product) biaryl_pd_complex->product reductive_elimination Reductive Elimination sub1 1-Bromo-4-(cyclopentylsulfonyl)benzene sub2 R-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4-Phenyl-1-(cyclopentylsulfonyl)benzene

This protocol details a representative Suzuki coupling between 1-Bromo-4-(cyclopentylsulfonyl)benzene and phenylboronic acid.

Materials & Reagents

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Eq.
1-Bromo-4-(cyclopentylsulfonyl)benzene173387-45-6289.191.01.0
Phenylboronic Acid98-80-6121.931.21.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.500.040.04
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-1-5 mL-
Water7732-18-5-1 mL-

Step-by-Step Methodology

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-4-(cyclopentylsulfonyl)benzene (289 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Rationale: An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst, which is generated in situ.[2]

  • Catalyst Preparation: In a separate vial, add Palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) to 1,4-Dioxane (5 mL). Stir for 5 minutes until a homogeneous solution is formed.

    • Rationale: Pre-mixing the palladium source and the phosphine ligand allows for the formation of the active catalytic complex. SPhos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps, leading to higher efficiency for coupling with aryl bromides.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents, followed by the addition of water (1 mL).

    • Rationale: The addition of water can increase the solubility of the inorganic base and, in some cases, accelerate the transmetalation step.[2]

  • Heating and Monitoring: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing a powerful method for synthesizing aryl amines.[10] This reaction has largely replaced harsher classical methods. Applying this reaction to 1-Bromo-4-(cyclopentylsulfonyl)benzene allows for the synthesis of a wide array of N-arylated compounds, which are prevalent scaffolds in pharmaceuticals and organic electronic materials.

Scientific Principle & Rationale

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-couplings but has distinct features.[11]

  • Oxidative Addition: A Pd(0) complex reacts with 1-Bromo-4-(cyclopentylsulfonyl)benzene to form a Pd(II)-aryl complex.[12]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[13] The choice of base is critical; sterically hindered alkoxides like sodium tert-butoxide are commonly used.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the desired aryl amine product and regenerating the Pd(0) catalyst.[12]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(Br)L₂ (Ar = 4-(Cyclopentylsulfonyl)phenyl) pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition amido_complex Ar-Pd(II)(NR¹R²)L pd_complex->amido_complex HNR¹R² / Base amide_formation Amide Formation amido_complex->pd0 product Ar-NR¹R² (Aryl Amine) amido_complex->product reductive_elimination Reductive Elimination sub1 1-Bromo-4-(cyclopentylsulfonyl)benzene sub2 HNR¹R² + Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Synthesis of 4-(Cyclopentylsulfonyl)-N-phenylaniline

This protocol provides a representative example of coupling 1-Bromo-4-(cyclopentylsulfonyl)benzene with aniline.

Materials & Reagents

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Eq.
1-Bromo-4-(cyclopentylsulfonyl)benzene173387-45-6289.191.01.0
Aniline62-53-393.131.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.010.02 Pd
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.670.030.03
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene, Anhydrous108-88-3-5 mL-

Step-by-Step Methodology

  • Glovebox Setup: Inside an inert atmosphere glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a sealable reaction tube equipped with a stir bar.

    • Rationale: NaOtBu is highly hygroscopic and the Pd(0) catalyst is oxygen-sensitive, necessitating the use of a glovebox for accurate and safe handling. XPhos is a highly effective Buchwald ligand, known for its ability to facilitate couplings of a wide range of amines, including less reactive ones.[12]

  • Reagent Addition: Remove the tube from the glovebox. Under a positive pressure of argon, add a solution of 1-Bromo-4-(cyclopentylsulfonyl)benzene (289 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol) in anhydrous toluene (5 mL) via syringe.

  • Heating and Monitoring: Seal the tube and heat the reaction mixture to 110 °C. Monitor the reaction's progress by GC-MS or TLC until the starting material is fully consumed (typically 6-18 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired N-aryl amine product.

  • Characterization: Verify the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conceptual Application: Modification of Poly(arylene ether sulfone)s (PAES)

Poly(arylene ether sulfone)s are high-performance thermoplastics known for their excellent thermal stability and mechanical properties.[14][15] While 1-Bromo-4-(cyclopentylsulfonyl)benzene is not a typical monomer for PAES synthesis via nucleophilic aromatic substitution, it can be used as a powerful agent for post-polymerization modification or as a chain-capping agent.

  • End-Capping Polymers: By introducing this molecule at the end of a polymerization reaction, the resulting PAES chains can be terminated with a bromo-functionalized aryl sulfone group. This "handle" can then be used in subsequent reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to attach other functional moieties, creating block copolymers or polymer brushes.

  • Grafting onto Polymer Backbones: If a PAES polymer is synthesized with reactive sites (e.g., lithiated positions), 1-Bromo-4-(cyclopentylsulfonyl)benzene could potentially be grafted onto the polymer backbone, introducing the unique properties of the cyclopentylsulfonyl group along the chain.[16]

These conceptual applications open avenues for creating novel PAES-based materials with tailored solubility, interfacial properties, and functionality for applications in membranes, coatings, and advanced composites.

Conclusion

1-Bromo-4-(cyclopentylsulfonyl)benzene is a strategically designed building block with significant potential for the creation of novel materials and complex organic molecules. Its aryl bromide functionality provides a reliable point for palladium-catalyzed cross-coupling, while the cyclopentylsulfonyl group imparts desirable electronic and physical properties. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions provided herein serve as a robust starting point for researchers, offering both practical steps and the fundamental scientific rationale needed for successful synthesis and innovation.

References

  • Aniano-ilao, M. N. (n.d.). Poly(arylene Ether Sulfones): Synthesis, Modifications and Application. LSU Scholarly Repository. Retrieved from [Link]

  • Asgari, M., & Chen, P. (2020). Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. Taylor & Francis Online. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Synthesis, Characterization of Poly(Aryl Ether Sulfone)s Based on Naphthalene Isomers. Scientific.Net. Retrieved from [Link]

  • Gao, Y., et al. (2020). Synthesis of poly(arylene ether sulfone) copolymers. ResearchGate. Retrieved from [Link]

  • Kim, T., et al. (2023). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. MDPI. Retrieved from [Link]

  • Unknown Author. (n.d.). Poly(Arylene Ether Sulfone)s. ResearchGate. Retrieved from [Link]

  • Lee, H., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. National Institutes of Health (NIH). Retrieved from [Link]

  • Shahi, P., et al. (2012). Synthesis and properties of sulfonated poly(arylene ether ketone sulfone) copolymer. ResearchGate. Retrieved from [Link]

  • Larionov, O. V., et al. (n.d.). (A) Overview of methods for the direct installation of the sulfonyl group... ResearchGate. Retrieved from [Link]

  • European Patent Office. (2021). METHODS FOR MAKING POLY(ARYL ETHER SULFONE) POLYMERS... Retrieved from [Link]

  • Jiang, X., et al. (n.d.). Some important molecules containing sulfonyl-derived functional groups. ResearchGate. Retrieved from [Link]

  • Gámez, J. A., et al. (2019). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemBK. (n.d.). Benzene, 1-bromo-4-(cyclopentylsulfonyl)-. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl group. Retrieved from [Link]

  • Roy, V., et al. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. MDPI. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Harish Chopra SLIET. (2021). Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]

  • Unknown Author. (2024). Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Nanomaterials Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-(phenylsulfonyl)benzene. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015087352A1 - A process for the synthesis of aryl sulfones.
  • Borah, B., et al. (n.d.). Several aryl sulfones used as drugs. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopropylbenzene. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Zhang, R. K., & Arnold, F. H. (2018). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. National Institutes of Health (NIH). Retrieved from [Link]

  • Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

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Application Notes and Protocols for the Functionalization of the Cyclopentylsulfonyl Group in Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopentylsulfonyl Moiety as a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups to modulate the physicochemical and pharmacokinetic properties of drug candidates is a cornerstone of rational drug design. Among these, the sulfonyl group has emerged as a critical pharmacophore due to its ability to act as a strong hydrogen bond acceptor, improve metabolic stability, and enhance binding affinity to biological targets.[1][2] When combined with a cyclopentyl ring, the resulting cyclopentylsulfonyl moiety offers a unique three-dimensional architecture that can confer conformational rigidity and improved lipophilicity, properties highly desirable in optimizing lead compounds.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the functionalization of aryl bromides bearing a cyclopentylsulfonyl group. The methodologies detailed herein focus on leveraging the reactivity of the aryl bromide for cross-coupling and nucleophilic substitution reactions, as well as exploring the potential for direct C-H functionalization of the cyclopentyl ring. These strategies unlock a diverse chemical space for the synthesis of novel small molecules with potential therapeutic applications.

I. Synthesis of the Key Precursor: 1-Bromo-4-(cyclopentylsulfonyl)benzene

The journey into the functionalization of this scaffold begins with the robust synthesis of the starting material. A reliable two-step sequence involving nucleophilic substitution to form the sulfide followed by oxidation is the most common and efficient approach.[4][5]

Workflow for Precursor Synthesis

cluster_0 Step 1: Sulfide Formation cluster_1 Step 2: Oxidation A 4-Bromothiophenol D (4-Bromophenyl)(cyclopentyl)sulfane A->D B Cyclopentyl Bromide B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D E (4-Bromophenyl)(cyclopentyl)sulfane G 1-Bromo-4-(cyclopentylsulfonyl)benzene E->G F Oxidizing Agent (e.g., m-CPBA or Oxone®) F->G

Caption: Synthetic pathway to 1-bromo-4-(cyclopentylsulfonyl)benzene.

Experimental Protocol 1.1: Synthesis of (4-Bromophenyl)(cyclopentyl)sulfane

This protocol details the S-alkylation of 4-bromothiophenol with cyclopentyl bromide.[4]

Materials:

  • 4-Bromothiophenol

  • Cyclopentyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromothiophenol (1.0 equiv), potassium carbonate (1.5 equiv), and acetone (10 mL per 1 g of thiophenol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclopentyl bromide (1.2 equiv) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% NaOH solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (4-bromophenyl)(cyclopentyl)sulfane, which can be used in the next step without further purification.

Experimental Protocol 1.2: Oxidation to 1-Bromo-4-(cyclopentylsulfonyl)benzene

This protocol describes the oxidation of the sulfide to the corresponding sulfone using meta-chloroperoxybenzoic acid (m-CPBA).[6][7]

Materials:

  • (4-Bromophenyl)(cyclopentyl)sulfane

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the crude (4-bromophenyl)(cyclopentyl)sulfane (1.0 equiv) in dichloromethane (15 mL per 1 g of sulfide) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2-2.5 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (3 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 1-bromo-4-(cyclopentylsulfonyl)benzene as a white solid.

II. Functionalization of the Aryl Bromide Moiety

With the precursor in hand, a variety of powerful cross-coupling and substitution reactions can be employed to introduce molecular diversity at the aromatic core.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of the aryl bromide with a wide range of boronic acids and esters.[8][9][10][11]

A 1-Bromo-4-(cyclopentylsulfonyl)benzene D Coupled Biaryl Product A->D B Aryl/Heteroaryl Boronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) C->D A 1-Bromo-4-(cyclopentylsulfonyl)benzene D N-Aryl Amine Product A->D B Primary or Secondary Amine B->D C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) C->D A 1-Bromo-4-(cyclopentylsulfonyl)benzene D Substituted Aryl Product A->D B Nucleophile (e.g., NaOMe) B->D C Solvent (e.g., DMF, DMSO) Heat C->D

Sources

Application Note: Synthetic Strategies for the Derivatization of 1-Bromo-4-(cyclopentylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1-Bromo-4-(cyclopentylsulfonyl)benzene scaffold is a pivotal building block for the synthesis of novel chemical entities in drug discovery and materials science. The presence of an aryl sulfone moiety, a recognized pharmacophore, combined with a synthetically versatile bromine handle, makes this compound an ideal starting point for extensive derivatization.[1][2][3] This application note provides an in-depth guide for researchers, detailing robust synthetic routes to the core scaffold and its subsequent diversification through modern cross-coupling methodologies. We offer field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, complete with mechanistic insights, structured data, and visual workflows to empower scientists in their synthetic endeavors.

The Strategic Importance of the Aryl Sulfone Scaffold

Aryl sulfones are prevalent structural motifs in a multitude of FDA-approved pharmaceuticals and biologically active compounds.[1][3][4] Their significance stems from their ability to act as bioisosteres for other functional groups and their strong, polar, and metabolically stable nature, which allows them to engage in crucial hydrogen bonding interactions with biological targets. The cyclopentyl group offers a desirable lipophilic profile, often enhancing binding affinity and modulating pharmacokinetic properties. The bromine atom on the phenyl ring serves as a versatile anchor point for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[5] This strategic combination makes 1-Bromo-4-(cyclopentylsulfonyl)benzene a high-value intermediate for constructing libraries of complex molecules.

Synthesis of the Core Intermediate: 1-Bromo-4-(cyclopentylsulfonyl)benzene

A reliable and scalable synthesis of the starting material is paramount. The most efficient pathway involves a two-step sequence starting from 4-bromothiophenol: S-alkylation followed by oxidation. This approach avoids the potential pitfalls of direct Friedel-Crafts reactions on bromobenzene, which can lead to isomeric mixtures and over-alkylation.

G cluster_0 Synthesis of Core Scaffold A 4-Bromothiophenol C S-Alkylation (Base, e.g., K2CO3) A->C B Cyclopentyl Bromide B->C D 1-Bromo-4-(cyclopentylthio)benzene C->D Formation of Thioether E Oxidation (e.g., m-CPBA or Oxone®) D->E F 1-Bromo-4-(cyclopentylsulfonyl)benzene E->F Oxidation to Sulfone

Caption: Workflow for the synthesis of the core scaffold.

Protocol 1: Synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene

Principle: This two-step protocol first describes the nucleophilic substitution of cyclopentyl bromide with 4-bromothiophenol to form the thioether intermediate. The subsequent oxidation of the thioether to the target sulfone is achieved using a robust oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Reagents & MaterialsPurpose
4-BromothiophenolStarting Material
Cyclopentyl BromideAlkylating Agent
Potassium Carbonate (K₂CO₃)Base
AcetoneSolvent
m-CPBA (77% max)Oxidizing Agent
Dichloromethane (DCM)Solvent
Saturated NaHCO₃ solutionQuenching Agent
Saturated Na₂S₂O₃ solutionReducing Quench
Anhydrous MgSO₄Drying Agent
Hexanes, Ethyl AcetateEluents for Chromatography

Step-by-Step Procedure:

Part A: Synthesis of 1-Bromo-4-(cyclopentylthio)benzene

  • To a 250 mL round-bottom flask, add 4-bromothiophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add cyclopentyl bromide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting thiophenol is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude thioether, which can be used directly in the next step or purified by column chromatography.

Part B: Oxidation to 1-Bromo-4-(cyclopentylsulfonyl)benzene

  • Dissolve the crude thioether from Part A in dichloromethane (DCM, 100 mL) in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Caution: m-CPBA is a potentially explosive peroxide; handle with care.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the disappearance of the thioether and sulfoxide intermediates.

  • Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution (50 mL), followed by saturated aqueous NaHCO₃ solution (50 mL) until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 10-30% Ethyl Acetate in Hexanes) to afford 1-Bromo-4-(cyclopentylsulfonyl)benzene as a white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Derivatization via Palladium-Catalyzed Cross-Coupling

The synthetic utility of 1-Bromo-4-(cyclopentylsulfonyl)benzene is fully realized through its participation in palladium-catalyzed cross-coupling reactions. The electron-withdrawing sulfonyl group can influence the reactivity of the C-Br bond, making it an excellent substrate for these transformations.

G cluster_main Derivatization Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Core 1-Bromo-4-(cyclopentylsulfonyl)benzene Suzuki_Catalyst Pd Catalyst Ligand, Base Core->Suzuki_Catalyst Buchwald_Catalyst Pd Catalyst Ligand, Base Core->Buchwald_Catalyst Suzuki_Reagent R-B(OH)₂ (Boronic Acid) Suzuki_Reagent->Suzuki_Catalyst Suzuki_Product R-Aryl-SO₂-Cyclopentyl (C-C Bond Formation) Suzuki_Catalyst->Suzuki_Product Buchwald_Reagent R¹R²NH (Amine) Buchwald_Reagent->Buchwald_Catalyst Buchwald_Product R¹R²N-Aryl-SO₂-Cyclopentyl (C-N Bond Formation) Buchwald_Catalyst->Buchwald_Product

Caption: Key derivatization routes from the core scaffold.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[5][6] The reaction is renowned for its mild conditions and tolerance of a wide array of functional groups.[5]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Br Ar-Pd(II)L₂(Br) Pd0->PdII_Br Oxidative Addition (Ar-Br) PdII_R Ar-Pd(II)L₂(R) PdII_Br->PdII_R Transmetalation (R-B(OR')₃⁻) PdII_R->Pd0 Reductive Elimination Product Ar-R PdII_R->Product Buchwald_Cycle Pd0 Pd(0)L₂ PdII_Br Ar-Pd(II)L₂(Br) Pd0->PdII_Br Oxidative Addition (Ar-Br) PdII_Amide [Ar-Pd(II)L₂(NR¹R²)] PdII_Br->PdII_Amide Amine Coordination & Deprotonation (R¹R²NH, Base) PdII_Amide->Pd0 Reductive Elimination Product Ar-NR¹R² PdII_Amide->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions related to this synthesis. Our goal is to empower you to improve your reaction yields, identify and mitigate side reactions, and ensure the highest purity of your final product.

Introduction to the Synthesis

The synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene is a multi-step process that is crucial for the development of various pharmaceutical and agrochemical compounds. The most common and logical synthetic route involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr) or Metal-Catalyzed Thiolation: Formation of the intermediate, (4-bromophenyl)(cyclopentyl)sulfane, from a suitable aromatic precursor and a cyclopentylthiol equivalent.

  • Oxidation: Conversion of the sulfide intermediate to the final sulfone product using an appropriate oxidizing agent.

This guide will delve into the practical aspects of each step, providing detailed protocols, troubleshooting for common issues, and a deeper understanding of the underlying chemical principles.

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Oxidation cluster_purification Purification Start Starting Materials: 4-Bromobenzenethiol Cyclopentyl Bromide Reaction1 Nucleophilic Substitution (e.g., K2CO3 in Acetone) Start->Reaction1 Product1 (4-Bromophenyl)(cyclopentyl)sulfane Reaction1->Product1 Product1_dup (4-Bromophenyl)(cyclopentyl)sulfane Reaction2 Oxidation (e.g., m-CPBA or H2O2) Product1_dup->Reaction2 Product2 1-Bromo-4-(cyclopentylsulfonyl)benzene Reaction2->Product2 Purification Work-up & Purification (Recrystallization or Column Chromatography) Product2->Purification FinalProduct Pure Product Purification->FinalProduct Troubleshooting Start Low Yield or Impure Product Step1_Check Problem in Step 1 (Thioether Formation)? Start->Step1_Check Step2_Check Problem in Step 2 (Oxidation)? Start->Step2_Check Purification_Check Problem with Purification? Start->Purification_Check Incomplete_Rxn1 Incomplete Reaction? - Increase reaction time - Check temperature Step1_Check->Incomplete_Rxn1 Yes Base_Issue Base Issue? - Use anhydrous base - Consider stronger base Step1_Check->Base_Issue Yes Starting_Material1 Starting Material Quality? - Purify starting materials Step1_Check->Starting_Material1 Yes Side_Rxn1 Side Reactions? - Use inert atmosphere Step1_Check->Side_Rxn1 Yes Incomplete_Rxn2 Incomplete Oxidation? - Increase oxidant stoichiometry - Increase reaction time/temp Step2_Check->Incomplete_Rxn2 Yes Byproduct_Issue Byproduct Removal Issue? - Optimize work-up (e.g., NaHCO3 wash for m-CPBA) Step2_Check->Byproduct_Issue Yes Oxidant_Choice Oxidant Choice? - Consider a stronger oxidant Step2_Check->Oxidant_Choice Yes Recrystallization_Issue Recrystallization Failed? - Screen different solvents - Ensure slow cooling Purification_Check->Recrystallization_Issue Yes Column_Issue Column Chromatography Impurities? - Optimize solvent system - Check for co-elution Purification_Check->Column_Issue Yes Oily_Product Product is Oily? - Check for residual solvent - Re-purify (re-oxidize or re-crystallize) Purification_Check->Oily_Product Yes

Technical Support Center: Purification of 1-Bromo-4-(cyclopentylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 1-Bromo-4-(cyclopentylsulfonyl)benzene. This document is designed for researchers, medicinal chemists, and process development scientists. As your partner in the lab, we aim to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Core Concept: The Purification Strategy

Purifying an intermediate like 1-Bromo-4-(cyclopentylsulfonyl)benzene is not merely about following steps; it's about making informed decisions based on the compound's properties and the likely impurities from its synthesis. The sulfone group imparts high polarity and crystallinity, while the brominated aromatic ring offers avenues for specific interactions and potential side-reactions.

Physicochemical Properties Overview

A successful purification begins with understanding the physical characteristics of your target compound and its likely contaminants.

PropertyValueSignificance for Purification
Molecular Formula C₁₁H₁₃BrO₂SIndicates a relatively non-volatile molecule with heteroatoms (O, S, Br) that increase polarity.
Molar Mass 289.19 g/mol Useful for characterization and reaction stoichiometry.
Physical State Likely a solid at room temperature.Recrystallization is a primary and highly effective purification method for solids.
Storage 2-8°C, sealed and dry[1][2]Suggests potential sensitivity to heat or moisture, which should be considered during workup and purification.

Purification Workflow: A Decision-Making Guide

The first step post-synthesis is to assess the crude material and select the most appropriate purification path. A preliminary Thin Layer Chromatography (TLC) analysis is indispensable for this decision.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_paths Purification Paths cluster_end Final Product Crude Crude Product (Post-Workup) TLC Run TLC Analysis (e.g., 3:1 Hexanes:EtOAc) Crude->TLC Decision Evaluate TLC Result TLC->Decision Recrystallization Recrystallization Decision->Recrystallization One major spot, minor baseline/solvent front impurities Chromatography Column Chromatography Decision->Chromatography Multiple spots with close Rf values Pure Pure Product >98% (Verify by NMR, LC-MS) Recrystallization->Pure Chromatography->Pure

Caption: Decision workflow for purification method selection.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 1-Bromo-4-(cyclopentylsulfonyl)benzene?

A1: The impurity profile is dictated by the synthetic route. A common method for synthesizing aryl sulfones is the Friedel-Crafts acylation using a sulfonyl chloride, or coupling reactions.[3] Therefore, you should anticipate:

  • Unreacted Starting Materials:

    • 1-Bromo-4-cyclopentylbenzene: If the sulfonation step is incomplete. This impurity is significantly less polar than the product.

    • Cyclopentylsulfonyl chloride or its corresponding acid: These are highly polar and often removed during the aqueous workup.

    • Bromobenzene: If the synthesis starts with bromobenzene, this is a volatile and non-polar impurity.

  • Reaction Byproducts:

    • Isomeric Products: Ortho- or meta-substituted isomers may form in small quantities depending on the reaction's regioselectivity. These can be challenging to separate due to similar polarities.

    • Over-brominated species: Although less likely if bromobenzene is a starting material, poly-bromination can occur under certain conditions.

  • Residual Reagents/Solvents:

    • Lewis Acids (e.g., AlCl₃): Must be thoroughly quenched and removed during the workup to prevent product degradation.

    • Reaction Solvents: Dichloromethane, carbon disulfide, or others used in Friedel-Crafts reactions.[3]

Q2: Which purification technique is generally recommended for this compound?

A2: Given that aryl sulfones are typically crystalline solids, recrystallization is the preferred first-line method due to its efficiency, scalability, and cost-effectiveness. It is particularly effective at removing less polar impurities and baseline material. If recrystallization fails to achieve the desired purity, or if isomeric impurities are present, silica gel column chromatography is the necessary next step.

Q3: What is a good starting point for a recrystallization solvent system?

A3: The principle of recrystallization is to find a solvent (or solvent pair) in which the compound is soluble when hot but sparingly soluble when cold. For a polar molecule like an aryl sulfone, common choices include:

  • Single Solvents: Ethanol, isopropanol, or ethyl acetate. Ethanol is often an excellent starting point for aryl sulfones.

  • Solvent/Anti-Solvent Systems: A popular and effective choice is a polar solvent paired with a non-polar anti-solvent.

    • Ethyl Acetate / Hexanes: Dissolve the crude solid in a minimum amount of hot ethyl acetate, then slowly add hexanes until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.

    • Acetone / Hexanes: Similar to the above, this system can also be very effective.[4]

    • Ethanol / Water: For highly polar compounds, dissolving in hot ethanol and adding water dropwise can induce crystallization.[4]

Troubleshooting Guide

Scenario 1: Recrystallization Issues

Problem: "I've dissolved my crude product in a hot solvent, but no crystals form upon cooling, or it has oiled out."

This is a common issue that points directly to an improper choice of solvent or suboptimal conditions.

Observation Probable Cause Step-by-Step Solution
Solution remains clear upon cooling Too much solvent was used, or the solvent is too good. 1. Re-heat the solution to boiling. 2. Reduce the solvent volume by about 25% by boiling it off (in a fume hood). 3. Allow the concentrated solution to cool again. If still no crystals form, the solvent is likely too strong. Remove it completely and try a less polar solvent.
An oil forms instead of a solid The compound's melting point is below the solvent's boiling point, or the solution is supersaturated. 1. Re-heat the solution to re-dissolve the oil. 2. Add a small amount (5-10% by volume) of a more polar good solvent (e.g., more ethyl acetate if using a hexanes/ethyl acetate mix) to lower the supersaturation. 3. Allow it to cool much more slowly. Insulate the flask with glass wool or paper towels to slow heat loss. 4. If oiling persists, try a different solvent system with a lower boiling point.
No crystallization starts The solution lacks a nucleation point. 1. Scratch: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide a surface for crystal growth. 2. Seed: Add a single, tiny crystal of pure product (if available) or a speck of the crude starting material to the cooled solution. 3. Cool further: Use an ice bath to reduce the solubility further, but do this only after the solution has reached room temperature slowly.
Scenario 2: Column Chromatography Challenges

Problem: "My compound is streaking on the TLC plate and seems to be degrading on the column."

This indicates an interaction between your compound and the stationary phase, a frequent issue with certain functional groups on standard silica gel.

Chromatography_Troubleshooting cluster_sol1 Method A cluster_sol2 Method B Problem Problem: Compound streaks on TLC and degrades on column Cause Probable Cause: Silica gel is acidic, causing degradation of the sensitive C-Br bond or interaction with the sulfone group. Problem->Cause Solution1 Solution 1: Deactivate the Silica Gel Cause->Solution1 Solution2 Solution 2: Use an Alternative Stationary Phase Cause->Solution2 Step1a Prepare eluent (e.g., Hexanes:EtOAc) Solution1->Step1a Step2a Use neutral alumina instead of silica gel. Solution2->Step2a Step2b Alternatively, use reversed-phase (C18) silica for very stubborn cases. Solution2->Step2b Step1b Add 0.5-1% triethylamine (Et₃N) to the eluent mixture. Step1a->Step1b Step1c Run the column with the 'basified' eluent. Step1b->Step1c

Caption: Troubleshooting compound degradation during chromatography.

Detailed Explanation:

  • The "Why": Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH). This acidity can be sufficient to catalyze the degradation of sensitive molecules, particularly those with acid-labile groups or leaving groups like bromine.[5]

  • Solution 1 - Deactivation: Adding a small amount of a basic modifier like triethylamine (Et₃N) to your eluent neutralizes the acidic sites on the silica surface. This is often the quickest and most effective solution. A typical starting point is 0.5% Et₃N by volume in your chosen solvent system (e.g., Hexanes/Ethyl Acetate).[5]

  • Solution 2 - Alternative Phases: If deactivation is insufficient, switching to a different stationary phase is the next logical step.

    • Neutral Alumina: Alumina is a good alternative for compounds that are sensitive to the acidity of silica.

    • Reversed-Phase Silica (C18): In this case, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used. Your non-polar impurities would elute first, and your more polar product would elute later. This is an excellent, albeit more expensive, option for difficult separations.[5]

Problem: "My compound won't come off the column, even with 100% ethyl acetate."

A: This indicates your compound is highly polar and is adsorbing very strongly to the silica gel.

  • Solution: You need to increase the polarity of your mobile phase further. Add a small percentage of methanol to your ethyl acetate (e.g., start with 1-5% methanol in ethyl acetate). Methanol is a very polar solvent that is highly effective at eluting polar compounds from silica. Be cautious, as even a small amount of methanol dramatically increases the eluting power of the mobile phase.

References

  • US Patent 6,037,509A, "Process for producing 1-bromo-4-phenylbutane," Google P
  • Organic Syntheses, "cyclopropylbenzene," Organic Syntheses Procedure. [Link]

  • PubChem, "1-Bromo-4-cyclopentylbenzene," National Center for Biotechnology Information. [Link]

  • Organic Syntheses, "Purification of Organic Compounds by Flash Column Chromatography," Organic Syntheses. [Link]

  • Science Learning Center, "Experiment: Synthesis of 1-Bromo-4-nitrobenzene," University of Colorado Boulder. [Link]

  • Chemistry LibreTexts, "3.11: Synthesis of Polysubstituted Benzenes," Chemistry LibreTexts. [Link]

  • ChemBK, "Benzene, 1-bromo-4-(cyclopentylsulfonyl)-," ChemBK. [Link]

  • University of Rochester, "Reagents & Solvents: Solvents for Recrystallization," Department of Chemistry. [Link]

  • University of Rochester, "Troubleshooting Flash Column Chromatography," Department of Chemistry. [Link]

  • Common Organic Chemistry, "Solvent Systems for Silica Gel Column Chromatography," Common Organic Chemistry. [Link]

  • Chemistry LibreTexts, "16.10: Synthesis of Polysubstituted Benzenes," Chemistry LibreTexts. [Link]

  • ChemBK, "1-Bromo-4-(cyclopentylsulfonyl)benzene," ChemBK. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Cyclopentylsulfonylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of cyclopentylsulfonylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges and optimize your reaction outcomes.

Introduction to the Reaction

The bromination of cyclopentylsulfonylbenzene is an electrophilic aromatic substitution where a bromine atom is introduced onto the benzene ring. The cyclopentylsulfonyl group (-SO₂-c-C₅H₉) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[1] Consequently, this reaction often requires forcing conditions, such as the use of a strong Lewis acid catalyst, to proceed at a reasonable rate.[2][3] Due to the electronic nature of the sulfonyl group, the incoming electrophile is directed to the meta position.[4]

Understanding the interplay between the substrate's reactivity, the choice of reagents, and the reaction parameters is crucial for achieving high yield and purity. This guide will address common issues and provide actionable solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of cyclopentylsulfonylbenzene and why?

The cyclopentylsulfonyl group is a meta-directing group.[4] This is because it is a deactivating group that withdraws electron density from the aromatic ring through both inductive and resonance effects.[1] When drawing the resonance structures of the sigma complex (the arenium ion intermediate) formed during electrophilic attack, it becomes evident that ortho and para attacks result in a destabilizing resonance form where the positive charge is adjacent to the electron-withdrawing sulfonyl group.[5] The meta-attack avoids this unfavorable arrangement, making it the kinetically favored pathway. Therefore, the expected major product is 1-bromo-3-(cyclopentylsulfonyl)benzene.

Q2: What are the most common brominating agents for this reaction, and what are their pros and cons?

For deactivating substrates like cyclopentylsulfonylbenzene, a sufficiently reactive brominating agent is required. Here are the common choices:

Brominating AgentProsCons
Molecular Bromine (Br₂) with a Lewis Acid (e.g., FeBr₃, AlBr₃) Highly effective for deactivated rings.[2][3] The Lewis acid polarizes the Br-Br bond, increasing its electrophilicity.[6]Br₂ is a volatile, corrosive, and toxic liquid that requires careful handling.[7] The reaction can be highly exothermic.
N-Bromosuccinimide (NBS) with a strong acid (e.g., conc. H₂SO₄) NBS is a crystalline solid, making it easier and safer to handle than Br₂.[7][8] This method is effective for moderately to highly deactivated aromatic compounds.[9]Requires the use of concentrated sulfuric acid, which is highly corrosive. The reaction may require elevated temperatures.

For this specific substrate, starting with molecular bromine and a catalytic amount of iron(III) bromide is a standard and effective approach.

Q3: Is a Lewis acid catalyst always necessary for this reaction?

Yes, for a strongly deactivated substrate like cyclopentylsulfonylbenzene, a Lewis acid catalyst is essential when using molecular bromine.[10] The catalyst's role is to activate the electrophile (bromine), making it more reactive towards the electron-poor aromatic ring.[3][6] Without a catalyst, the reaction is unlikely to proceed at a practical rate.

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, the product, and any potential byproducts. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate that the reaction is proceeding. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring if standards are available.

Troubleshooting Guide

Problem: Low or No Conversion of Starting Material

This is a common issue when dealing with deactivated aromatic rings. Here’s a systematic approach to troubleshooting this problem.

Possible Cause 1: Inactive Catalyst Lewis acid catalysts like FeBr₃ and AlBr₃ are highly hygroscopic. Moisture will deactivate them, rendering them ineffective.

  • Solution:

    • Use a freshly opened bottle of the Lewis acid or a freshly sublimed/purified batch.

    • Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere) before use.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Possible Cause 2: Insufficiently Reactive Brominating System The combination of your brominating agent and catalyst may not be potent enough to overcome the deactivation by the sulfonyl group.

  • Solution:

    • Increase Catalyst Loading: While typically used in catalytic amounts, increasing the stoichiometry of the Lewis acid (e.g., from 0.1 eq to 0.3 eq) can enhance the reaction rate.

    • Change the Lewis Acid: Aluminum bromide (AlBr₃) is a stronger Lewis acid than iron(III) bromide (FeBr₃) and can be more effective.[2]

    • Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. However, this should be done cautiously as it can also lead to side reactions.[11] Monitor the reaction closely by TLC.

Possible Cause 3: Low Reaction Temperature or Insufficient Reaction Time Electrophilic aromatic substitutions on deactivated rings are often slow.[1]

  • Solution:

    • Allow the reaction to stir for a longer period, monitoring periodically by TLC.

    • If the reaction is being run at a low temperature, allow it to warm to room temperature or slightly above, while carefully monitoring for byproduct formation.

Troubleshooting Flowchart for Low Conversion

low_conversion start Low or No Conversion check_catalyst Is the Lewis acid catalyst active and anhydrous? start->check_catalyst check_reagents Are the brominating agent and solvent pure and dry? check_catalyst->check_reagents Yes remedy_catalyst Use fresh, anhydrous catalyst. Run under inert atmosphere. check_catalyst->remedy_catalyst No check_conditions Are the reaction temperature and time sufficient? check_reagents->check_conditions Yes remedy_reagents Purify reagents. Use anhydrous solvent. check_reagents->remedy_reagents No remedy_conditions Increase temperature cautiously. Increase reaction time. check_conditions->remedy_conditions No increase_reactivity Increase reactivity of the system. (e.g., stronger Lewis acid, higher catalyst loading) check_conditions->increase_reactivity Yes, but still no reaction remedy_catalyst->check_reagents remedy_reagents->check_conditions success Problem Solved remedy_conditions->success increase_reactivity->success

Caption: A decision tree for troubleshooting low conversion.

Problem: Formation of Multiple Products (Polybromination)

While less common with deactivated rings, the formation of polybrominated species can occur under harsh conditions.

Possible Cause: Reaction Conditions are Too Harsh Excess brominating agent, high temperatures, or prolonged reaction times can lead to a second bromination event.

  • Solution:

    • Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Avoid large excesses.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider adding the brominating agent slowly to a cooled solution of the substrate and catalyst to manage any exotherm.

    • Monitor Carefully: Stop the reaction as soon as the starting material is consumed (as determined by TLC) to prevent further bromination of the product.

Experimental Protocols

Recommended Starting Protocol for Bromination

This protocol provides a robust starting point for the synthesis of 1-bromo-3-(cyclopentylsulfonyl)benzene.

Materials:

  • Cyclopentylsulfonylbenzene

  • Iron(III) bromide (FeBr₃), anhydrous

  • Molecular bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add cyclopentylsulfonylbenzene (1.0 eq) and anhydrous dichloromethane.

  • Stir the solution until the starting material is fully dissolved.

  • Add anhydrous iron(III) bromide (0.1 eq) to the solution.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add molecular bromine (1.1 eq) dropwise via syringe over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled solution of saturated aqueous sodium thiosulfate to consume excess bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Reaction Workflow

reaction_workflow setup 1. Setup: Dry flask under N₂/Ar. Add substrate and solvent. reagents 2. Reagent Addition: Add FeBr₃ catalyst. Cool to 0 °C. Add Br₂ dropwise. setup->reagents reaction 3. Reaction: Warm to room temp. Stir and monitor by TLC. reagents->reaction quench 4. Quench: Add to aq. Na₂S₂O₃ solution. reaction->quench workup 5. Aqueous Workup: Wash with NaHCO₃, H₂O, and brine. quench->workup purify 6. Isolation & Purification: Dry, filter, concentrate. Purify by chromatography or recrystallization. workup->purify

Caption: Step-by-step workflow for the bromination reaction.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. WordPress. Retrieved from [Link]

  • Brainly. (2023, April 19). Why could the yield be low in an Electrophilic Aromatic Substitution (EAS) experiment? Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

  • Shibatomi, K., Zhang, Y., & Yamamoto, H. (2012). Lewis Acid Catalyzed Benzylic Bromination. Chem Asian J, 3(8-9), 1581-4. Retrieved from [Link]

  • Shibatomi, K., Zhang, Y., & Yamamoto, H. (2008). Lewis acid catalyzed benzylic bromination. Chemical Communications, (34), 1581-1584. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Butadiene sulfone-catalyzed monobromination of arenes with NBS as the bromination source: A simple, mild, efficient, and chemoselective protocol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

  • ChemRxiv. (n.d.). Desulfonylative Arylation of Redox-Active Alkyl Sulfones with Aryl Bromides. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Bromination of Deactivated Aromatic Compounds. Retrieved from [Link]

  • Griffith Research Online. (n.d.). Butadiene Sulfone-catalyzed Monobromination of Arenes with NBS as the Bromination Source: A Simple, Mild, Efficient, and Chemoselective Protocol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 21). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. Retrieved from [Link]

  • Bentham Science. (2023, October 6). Butadiene Sulfone-catalyzed Monobromination of Arenes with NBS as the Bromination Source: A Simple, Mild, Efficient, and Chemoselective Protocol. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 7). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]

  • YouTube. (2025, February 5). What Is Bromination In Organic Chemistry? Retrieved from [Link]

  • YouTube. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! Retrieved from [Link]

  • LibreTexts Chemistry. (2021, June 10). 23: Electrophilic Aromatic Substitution (Worksheet). Retrieved from [Link]

  • University of Jyväskylä. (2020, October 22). Enantiospecific preparation of alkyl phenyl chlorides, bromides and acetates via sulfuranes. Retrieved from [Link]

  • Google Patents. (n.d.). US3383421A - Process for the formation and purification of aromatic sulfones.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-phenol. Retrieved from [Link]

  • PubMed. (2022, June 1). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, February 2). 3.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • PLOS. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • PubMed. (2013, August 1). Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this and related aryl sulfone compounds. We will explore the underlying chemical principles, troubleshoot common side reactions, and provide validated protocols to ensure a successful and reproducible synthesis.

Synthesis Overview & Core Mechanism

The synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene is typically achieved via a robust, two-step sequence. This approach involves the initial formation of a thioether intermediate, which is subsequently oxidized to the desired sulfone. This method is widely favored due to the high functional group tolerance and the general availability of the starting materials. The four classic and most common methods for synthesizing sulfones are the oxidation of corresponding sulfides or sulfoxides, alkylation of sulfinate salts, Friedel–Crafts-type sulfonylation of arenes, and addition reactions to alkenes and alkynes.[1] The oxidation of sulfides is perhaps the most frequently used method.[1][2][3]

The overall transformation is as follows:

Synthesis_Overview cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Oxidation start 1,4-Dibromobenzene + Cyclopentylthiol reagents1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagents1 step1_product 1-Bromo-4-(cyclopentylthio)benzene reagents2 Oxidant (e.g., H₂O₂ / Acetic Acid) Solvent (e.g., Acetic Acid) step1_product->reagents2 reagents1->step1_product step2_product 1-Bromo-4-(cyclopentylsulfonyl)benzene (Target Molecule) reagents2->step2_product Side_Reactions cluster_legend Legend Thioether 1-Bromo-4-(cyclopentylthio)benzene (Starting Material) Sulfoxide 1-Bromo-4-(cyclopentylsulfinyl)benzene (Intermediate Impurity) Thioether->Sulfoxide +1 eq. [O] (Fast) Sulfone 1-Bromo-4-(cyclopentylsulfonyl)benzene (Desired Product) Sulfoxide->Sulfone +1 eq. [O] (Slower, Rate-Limiting) OverOxidation Ring Degradation / Other Byproducts (Undesired) Sulfone->OverOxidation Harsh Conditions (e.g., high temp, strong oxidant) key1 Desired Pathway key2 Incomplete Reaction key3 Side Reaction

Sources

stability issues of 1-Bromo-4-(cyclopentylsulfonyl)benzene under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-4-(cyclopentylsulfonyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions regarding the stability and reactivity of this compound.

Introduction

1-Bromo-4-(cyclopentylsulfonyl)benzene is a valuable building block in organic synthesis, frequently utilized in cross-coupling reactions to introduce the 4-(cyclopentylsulfonyl)phenyl moiety into target molecules.[1] The presence of both a reactive bromine atom and a robust sulfonyl group makes it a versatile intermediate.[1] However, the sulfonyl group, while generally stable, can exhibit unexpected reactivity under certain conditions, leading to side reactions and reduced yields. This guide aims to elucidate the stability profile of 1-Bromo-4-(cyclopentylsulfonyl)benzene and provide practical solutions to common challenges encountered during its use.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Issue 1: Low Yield or No Reaction in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Symptoms:

  • Incomplete consumption of starting material.

  • Formation of minimal desired product.

  • Presence of de-brominated starting material (cyclopentylsulfonyl)benzene.

Potential Causes & Solutions:

  • Cause A: Catalyst Inactivation.

    • Explanation: The sulfonyl group, or impurities from the synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene, can sometimes interfere with the palladium catalyst, leading to its deactivation.

    • Solution:

      • Increase Catalyst Loading: A modest increase in the palladium catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can often overcome minor deactivation issues.

      • Ligand Choice: For Suzuki-Miyaura couplings, consider robust ligands such as SPhos or XPhos that are known to promote the coupling of sterically hindered or electronically challenging aryl halides.[2] For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands are generally effective.[3]

      • Catalyst Purity: Ensure the use of a high-purity palladium source.

  • Cause B: Inefficient Oxidative Addition.

    • Explanation: The C-Br bond's reactivity can be influenced by the electron-withdrawing nature of the cyclopentylsulfonyl group. In some cases, the oxidative addition of the palladium(0) catalyst to the C-Br bond may be sluggish.[4]

    • Solution:

      • Higher Temperatures: Carefully increasing the reaction temperature in increments of 10°C can facilitate oxidative addition. Monitor for potential decomposition.

      • Solvent Effects: Switching to a more polar aprotic solvent like DMF or DMA can sometimes accelerate the reaction. However, be mindful of potential side reactions at elevated temperatures.

  • Cause C: De-bromination (Proto-dehalogenation).

    • Explanation: A common side reaction in palladium-catalyzed couplings is the replacement of the bromine atom with a hydrogen atom, leading to the formation of cyclopentylsulfonyl)benzene.[4] This can occur if the catalytic cycle is interrupted after oxidative addition and before transmetalation.

    • Solution:

      • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can be a proton source for de-bromination.

      • Base Selection: The choice of base is critical. For Suzuki couplings, a weaker base like K₂CO₃ or Cs₂CO₃ is often preferred over stronger bases like hydroxides, which can promote de-bromination.[5] For Buchwald-Hartwig reactions, sodium tert-butoxide is commonly used, but its concentration and addition rate should be optimized.[6]

Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • Presence of peaks in LC-MS or GC-MS that do not correspond to starting materials or the desired product.

  • Byproducts may include compounds resulting from C-S bond cleavage.

Potential Causes & Solutions:

  • Cause A: C-S Bond Cleavage (Desulfonylation).

    • Explanation: While the aryl C-S bond in sulfones is generally robust, it can be cleaved under certain reductive or transition-metal-catalyzed conditions, a process known as desulfonylation.[7][8][9] This is more likely to occur at high temperatures or with highly reactive catalyst systems.

    • Solution:

      • Milder Reaction Conditions: Attempt the reaction at a lower temperature.

      • Avoid Harsh Reducing Agents: Be cautious when using strong reducing agents in subsequent steps if the sulfonyl group needs to be retained.

      • Catalyst Screening: If C-S bond cleavage is suspected, screening different palladium sources and ligands may identify a system less prone to this side reaction. Nickel catalysts, for instance, are known to promote desulfonylative couplings.[7]

  • Cause B: Cleavage of the Cyclopentyl Group.

    • Explanation: The bond between the sulfur and the cyclopentyl group can also be susceptible to cleavage under specific conditions, although this is less common than aryl C-S bond cleavage.[10]

    • Solution:

      • Reaction Optimization: Re-evaluate the reaction conditions, particularly temperature and the nature of any nucleophiles or bases present.

      • Structural Confirmation: If an unexpected byproduct is observed, thorough characterization (NMR, HRMS) is necessary to confirm its structure and diagnose the side reaction.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of 1-Bromo-4-(cyclopentylsulfonyl)benzene with an arylboronic acid.

  • Reagent Preparation:

    • To an oven-dried reaction vial, add 1-Bromo-4-(cyclopentylsulfonyl)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if required).

  • Solvent Addition and Degassing:

    • Add a suitable solvent system (e.g., a 4:1 mixture of dioxane and water).

    • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Execution:

    • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Troubleshooting Workflow Diagram

G start Low Yield in Cross-Coupling check_sm Check Starting Material Consumption start->check_sm no_reaction No Reaction / Incomplete Conversion check_sm->no_reaction Low Consumption side_products Side Products Observed check_sm->side_products Consumption with Byproducts increase_temp Increase Temperature no_reaction->increase_temp check_debromination De-bromination Observed? side_products->check_debromination change_solvent Change Solvent increase_temp->change_solvent increase_catalyst Increase Catalyst/Ligand Loading change_solvent->increase_catalyst check_catalyst Check Catalyst Purity increase_catalyst->check_catalyst yes_debromination Yes check_debromination->yes_debromination no_debromination No check_debromination->no_debromination anhydrous_conditions Ensure Anhydrous Conditions yes_debromination->anhydrous_conditions check_cs_cleavage Suspect C-S Cleavage? no_debromination->check_cs_cleavage optimize_base Optimize Base anhydrous_conditions->optimize_base yes_cs_cleavage Yes check_cs_cleavage->yes_cs_cleavage lower_temp Lower Temperature yes_cs_cleavage->lower_temp screen_catalysts Screen Catalysts lower_temp->screen_catalysts

Caption: A flowchart for troubleshooting low-yield cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-Bromo-4-(cyclopentylsulfonyl)benzene?

A1: It is recommended to store 1-Bromo-4-(cyclopentylsulfonyl)benzene in a tightly sealed container in a cool, dry, and well-ventilated place.[11][12] Storage at 2-8°C is often suggested to ensure long-term stability.[1][12]

Q2: Is the sulfonyl group stable to strongly acidic or basic conditions?

A2: Aryl sulfones are generally stable to a wide range of pH. However, under very harsh acidic or basic conditions, particularly at elevated temperatures, degradation may occur. It is always advisable to perform a stability test on a small scale if extreme pH conditions are required for a reaction.

Q3: Can the sulfonyl group be reduced?

A3: Yes, the sulfonyl group can be reduced, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through reductive desulfonylation methods employing agents such as sodium amalgam or samarium(II) iodide.[8] If the sulfonyl group is to be retained, these conditions should be avoided.

Q4: Are there any known incompatibilities for this compound?

A4: 1-Bromo-4-(cyclopentylsulfonyl)benzene should be kept away from strong oxidizing agents and strong bases, as these may promote degradation or unwanted side reactions.[11][13]

Q5: What is the general reactivity of the C-S bond in aryl sulfones?

A5: The C(sp²)-SO₂ bond in aryl sulfones is generally considered inert.[7] However, recent advances in catalysis have shown that this bond can be cleaved and functionalized, particularly with transition metals like nickel and palladium under specific conditions.[7] This reactivity is typically harnessed for specific synthetic transformations rather than being a common undesired side reaction under standard cross-coupling conditions.

Quantitative Data Summary
ParameterRecommended RangeNotes
Storage Temperature 2-8 °CFor long-term stability.[1][12]
Suzuki Coupling Temp. 80-110 °CDependent on substrates and catalyst system.
Buchwald-Hartwig Temp. 80-120 °CDependent on substrates and catalyst system.
Catalyst Loading 1-5 mol%Higher end may be needed for challenging couplings.
Base Equivalents 2.0-3.0Relative to the limiting reagent.
Logical Relationship Diagram: Stability vs. Reactivity

G cluster_0 1-Bromo-4-(cyclopentylsulfonyl)benzene cluster_1 Reaction Conditions A C-Br Bond Reactive Site for Cross-Coupling B C-S (Aryl) Bond Generally Stable C S-C (Cyclopentyl) Bond Generally Stable D Sulfonyl Group (SO₂) Electron-Withdrawing, Stable E Pd/Ligand/Base Promotes C-Br Cleavage (Desired) E->A:f1 Activates F High Temp / Harsh Conditions Can Promote C-S Cleavage (Undesired) F->B:f1 Threatens Stability G Strong Reducing Agents Can Promote Desulfonylation (Undesired) G->D:f1 Threatens Stability

Caption: Interplay of reactive sites and reaction conditions.

References

  • Evers, M. J., Christiaens, L. E., & Renson, M. J. (n.d.). Aryl arylazo sulfones chemistry. 2. Reactivity toward alkaline alkane- and arene selenolate and alkane- and arenetellurolate anions. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIH. (2024). Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. Molecules. Retrieved from [Link]

  • ChemRxiv. (n.d.). Desulfonylative Arylation of Redox-Active Alkyl Sulfones with Aryl Bromides. Retrieved from [Link]

  • ResearchGate. (2024). Selected syntheses and reactions of sulfones. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • ChemBK. (n.d.). Benzene, 1-bromo-4-(cyclopentylsulfonyl)-. Retrieved from [Link]

  • Organic Reactions. (n.d.). Desulfonylation Reactions. Retrieved from [Link]

  • NIH. (2024). Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfone. Retrieved from [Link]

  • ACS Publications. (2025). Assembly of α-Aryl Sulfones and Allyl Sulfones and Their Amide Analogues via Copper-Catalyzed Coupling Reactions. Organic Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Retrieved from [Link]

  • PubMed. (2009). Stereochemistry of the C-S bond cleavage in cis-2-methylcyclopentyl phenyl sulfoxide radical cation. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Insights into the C–S Bond Breaking in Dibenzothiophene Sulfones. Retrieved from [Link]

  • Reddit. (2020). Rationalising the strength of sulfide C-S bond in a mono vs di-aryl system. Retrieved from [Link]

  • Yale University. (1998). C-O and C-S bonds: Stability, bond dissociation energies, and resonance stabilization. Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2014). Transition-metal-free C-S Bond Formation: A Facile Access to Aryl Sulfones From Sodium Sulfinates via Arynes. Organic Letters. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-(phenylsulfonyl)benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • University of Pennsylvania. (2014). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-cyclopentylbenzene. Retrieved from [Link]

  • ResearchGate. (2025). Buchwald–Hartwig reaction: an update. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ChemRxiv. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-ethenyl-. Retrieved from [Link]

  • PubMed Central. (2023). Oxidative cleavage and ammoxidation of organosulfur compounds via synergistic Co-Nx sites and Co nanoparticles catalysis. Nature Communications. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 1-Bromo-4-(cyclopentylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the synthesis of this key intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during your process development and manufacturing campaigns.

I. Strategic Overview: Selecting Your Synthesis Pathway

The industrial-scale synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene can be approached via two primary routes, each with its own set of advantages and challenges. The choice of pathway will depend on factors such as raw material availability, equipment, and desired purity profile.

  • Route A: Sulfide Formation and Subsequent Oxidation: This is often the more convergent and widely applicable route. It involves the synthesis of the precursor 1-bromo-4-(cyclopentylthio)benzene, followed by its oxidation to the desired sulfone.

  • Route B: Friedel-Crafts Sulfonylation: This is a more direct approach, involving the reaction of bromobenzene with a cyclopentanesulfonyl species. However, it can present challenges related to catalyst selection and regioselectivity.

dot graph TD { A[Raw Materials] --> B(1-Bromo-4-fluorobenzene + Cyclopentanethiol); B --> C{Route A: Nucleophilic Aromatic Substitution}; C --> D[1-Bromo-4-(cyclopentylthio)benzene]; D --> E{Oxidation}; E --> F[1-Bromo-4-(cyclopentylsulfonyl)benzene]; A --> G(Bromobenzene + Cyclopentanesulfonyl Chloride); G --> H{Route B: Friedel-Crafts Sulfonylation}; H --> F; }

Caption: Synthetic routes to 1-Bromo-4-(cyclopentylsulfonyl)benzene.

II. Troubleshooting Guide: Route A - Sulfide Oxidation Pathway

This is often the preferred route for its reliability and control over the final oxidation step.

Step 1: Synthesis of 1-Bromo-4-(cyclopentylthio)benzene

Reaction: Nucleophilic aromatic substitution of 1,4-dibromobenzene or 1-bromo-4-fluorobenzene with cyclopentanethiol.

Common Issues & Resolutions:

  • Question: The reaction is sluggish or incomplete, what are the likely causes?

    • Answer: Incomplete reactions are often due to issues with the base or solvent. Ensure your solvent is anhydrous, as water can quench the base. The choice of base is critical; for a weaker nucleophile like cyclopentanethiol, a stronger base such as sodium hydride or potassium tert-butoxide is often more effective than carbonates. Also, verify the quality of your cyclopentanethiol, as it can oxidize to the disulfide on storage, reducing the concentration of the active nucleophile.

  • Question: I am observing significant disulfide formation. How can I minimize this?

    • Answer: Disulfide formation is a common side reaction, often accelerated by the presence of oxygen. To mitigate this, ensure your reaction is performed under an inert atmosphere (nitrogen or argon). Degassing the solvent prior to use can also be beneficial. Adding the cyclopentanethiol slowly to the reaction mixture can also help to keep its concentration low at any given time, favoring the desired reaction over dimerization.

  • Question: The workup is complicated by the presence of unreacted thiol. What is the best way to remove it?

    • Answer: Unreacted thiol can be removed by washing the organic layer with a dilute solution of sodium hydroxide or sodium carbonate. This will deprotonate the thiol, making it water-soluble and easily extracted into the aqueous phase.

Step 2: Oxidation of 1-Bromo-4-(cyclopentylthio)benzene to the Sulfone

Reaction: Oxidation of the sulfide to the sulfone using an appropriate oxidizing agent.

Common Issues & Resolutions:

  • Question: The oxidation stops at the sulfoxide stage. How can I drive the reaction to completion?

    • Answer: Incomplete oxidation is a common challenge. The choice of oxidant and reaction conditions are key. While milder oxidants can favor sulfoxide formation, stronger systems are needed for the sulfone. Hydrogen peroxide is a cost-effective and "green" oxidant, but often requires a catalyst for full conversion to the sulfone.[1] Using an excess of hydrogen peroxide (2.2-2.5 equivalents) and a suitable catalyst, such as selenium dioxide or tungstate, can facilitate complete oxidation.[1] Increasing the reaction temperature can also help, but must be done cautiously to avoid side reactions.

  • Question: I am seeing byproducts from over-oxidation or degradation. How can I improve selectivity?

    • Answer: Over-oxidation can occur with very strong oxidants or prolonged reaction times. If using an oxidant like m-CPBA, controlling the stoichiometry is crucial. For larger scale, a catalytic system with hydrogen peroxide is often more controllable.[1] Ensure the reaction temperature is carefully monitored, as exothermic oxidation can lead to run-away reactions and byproduct formation.

  • Question: The product is difficult to purify from the reaction mixture. What are some effective purification strategies at scale?

    • Answer: For large-scale purification, recrystallization is often the most practical method. A mixed solvent system, such as ethanol/water or toluene/heptane, can be effective.[2] If chromatographic purification is necessary, using a silica gel plug to remove baseline impurities can be a good first step, followed by a more thorough column if needed. For multi-kilogram batches, consider using a simulated moving bed (SMB) chromatography system for continuous purification.

ParameterLaboratory Scale (grams)Production Scale (kilograms)
Oxidant m-CPBA, Oxone®, H₂O₂H₂O₂ (with catalyst), peracetic acid
Solvent Dichloromethane, Acetic AcidToluene, Ethyl Acetate, Acetic Acid
Temperature 0 °C to room temperature20-60 °C (with careful monitoring)
Workup Quenching with Na₂S₂O₃, extractionAqueous quench, phase separation, crystallization
Purification Flash column chromatographyRecrystallization, filtration

III. Troubleshooting Guide: Route B - Friedel-Crafts Sulfonylation Pathway

This route is more direct but can be more challenging to optimize.

Reaction: Reaction of bromobenzene with cyclopentanesulfonyl chloride in the presence of a Lewis acid catalyst.

Common Issues & Resolutions:

  • Question: The reaction is not proceeding or the yield is very low. What should I check first?

    • Answer: The primary suspect in a failed Friedel-Crafts reaction is the catalyst. Lewis acids like aluminum chloride (AlCl₃) are extremely moisture-sensitive. Ensure your catalyst is fresh and handled under strictly anhydrous conditions. The bromobenzene and solvent must also be free of water. The activity of solid acid catalysts, which are often preferred for easier workup, can also be compromised by moisture.[3][4]

  • Question: I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?

    • Answer: While the bromo group is ortho-, para-directing, achieving high para-selectivity can be challenging. Steric hindrance from the cyclopentyl group on the sulfonyl chloride will favor para substitution. Running the reaction at a lower temperature can sometimes improve para-selectivity. The choice of catalyst can also play a role; bulkier catalysts may further enhance steric hindrance, favoring the para isomer.

  • Question: The workup is generating a large amount of acidic waste. Are there more environmentally friendly alternatives?

    • Answer: This is a significant drawback of traditional Friedel-Crafts reactions using stoichiometric amounts of Lewis acids. Consider using a catalytic amount of a stronger Lewis acid, or exploring solid acid catalysts like zeolites or metal-exchanged clays.[3][4] These can often be filtered off and potentially reused, drastically reducing the acidic waste stream.

dot graph TD { A[Start] --> B{Is the reaction yield low?}; B -- Yes --> C{Check for moisture in reagents and catalyst}; C --> D{Is the catalyst active?}; D -- No --> E[Use fresh, anhydrous catalyst]; B -- No --> F{Is there a mixture of isomers?}; F -- Yes --> G[Lower reaction temperature]; G --> H[Consider a bulkier catalyst]; F -- No --> I[Proceed to workup]; I --> J{Is acidic waste a concern?}; J -- Yes --> K[Explore solid acid catalysts]; J -- No --> L[End]; }

Caption: Troubleshooting workflow for Friedel-Crafts sulfonylation.

IV. Frequently Asked Questions (FAQs)

  • Q1: What are the key safety considerations when scaling up this synthesis?

    • A1: For Route A, the oxidation step is often exothermic and requires careful temperature control to prevent a runaway reaction. Ensure your reactor has adequate cooling capacity. Hydrogen peroxide at high concentrations can be explosive; handle with care. For Route B, Lewis acids like AlCl₃ react violently with water and are highly corrosive. The reaction can also generate HCl gas, which requires proper scrubbing. Always conduct a thorough process safety review before scaling up.

  • Q2: How can I monitor the progress of these reactions in a production setting?

    • A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for in-process control. It can be used to monitor the disappearance of starting materials and the appearance of the product and any intermediates (like the sulfoxide in Route A). For Route B, Gas Chromatography (GC) can also be used to monitor the consumption of bromobenzene.

  • Q3: What are the typical purity specifications for 1-Bromo-4-(cyclopentylsulfonyl)benzene used in drug development?

    • A3: Purity requirements are typically very high, often >99.5%. Key impurities to monitor for include the starting sulfide, the intermediate sulfoxide, and any positional isomers. The levels of residual solvents and heavy metals will also be strictly controlled.

  • Q4: Can the cyclopentyl group be introduced via a Grignard reaction?

    • A4: Yes, an alternative approach involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopentylmagnesium bromide. However, Grignard reagents are highly reactive and moisture-sensitive, which can present challenges on a large scale.[5] Careful control of stoichiometry is needed to avoid side reactions.

V. Experimental Protocols (Illustrative)

Protocol A1: Synthesis of 1-Bromo-4-(cyclopentylthio)benzene
  • To a stirred solution of 1,4-dibromobenzene (1.0 eq) in a suitable solvent such as DMF or NMP, add potassium carbonate (1.5 eq).

  • Under an inert atmosphere, add cyclopentanethiol (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor by HPLC until the starting material is consumed.

  • Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol A2: Oxidation to 1-Bromo-4-(cyclopentylsulfonyl)benzene
  • Dissolve 1-bromo-4-(cyclopentylthio)benzene (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of sodium tungstate (0.02 eq).

  • Carefully add 35% hydrogen peroxide (2.5 eq) dropwise, maintaining the internal temperature below 40 °C.

  • Stir the mixture at room temperature until the reaction is complete as monitored by HPLC.

  • Slowly pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

VI. References

  • D. P. Riley, D. P. E. Dickson, J. Chem. Soc., Chem. Commun., 1983 , 18, 1039-1040.

  • R. H. S. G. T. D. W. Smith, K. B. Wiberg, J. Am. Chem. Soc., 2001 , 123 (33), 8125–8135.

  • V. Grignard, Compt. Rend., 1900 , 130, 1322-1324.

  • H. O. House, Modern Synthetic Reactions, 2nd ed., W. A. Benjamin, Menlo Park, CA, 1972.

  • J. March, Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed., Wiley, New York, 1992.

  • P. N. A. T. S. R. S. Varma, Green Chemistry, 1999 , 1 (4), 193-195.

  • S. Caddick, D. B. Judd, A. K. de K. Haynes, D. M. P. H. P. Lewis, M. R. V. Williams, Tetrahedron, 2003 , 59 (29), 5417-5423.

  • Organic Syntheses, Coll. Vol. 6, p.786 (1988); Vol. 56, p.8 (1977). ([Link])

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Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-4-(cyclopentylsulfonyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecular architectures. Aryl halides are foundational substrates in a multitude of palladium-catalyzed cross-coupling reactions, which form the bedrock of modern medicinal chemistry. This guide provides an in-depth technical comparison of the reactivity of 1-Bromo-4-(cyclopentylsulfonyl)benzene with other commonly employed aryl halides. We will delve into the electronic and steric factors governing its performance in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by mechanistic insights and experimental data.

Introduction: The Role of Aryl Halides in Cross-Coupling and the Significance of the Sulfonyl Group

Palladium-catalyzed cross-coupling reactions have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation, offering unparalleled efficiency and functional group tolerance. The reactivity of the aryl halide substrate is a critical parameter influencing reaction kinetics and overall success. This reactivity is primarily dictated by two factors: the nature of the halogen and the electronic properties of the substituents on the aromatic ring.

The general reactivity trend for the halogen leaving group is I > Br > Cl, a consequence of the decreasing carbon-halogen bond strength down the group.[1][2] Consequently, aryl bromides often represent an optimal balance of reactivity and stability for many applications.

The electronic nature of the substituents on the aryl ring plays an equally crucial role. Electron-withdrawing groups (EWGs) enhance the reactivity of aryl halides towards oxidative addition, the rate-determining step in many catalytic cycles, by rendering the ipso-carbon more electrophilic.[2][3] Conversely, electron-donating groups (EDGs) decrease reactivity.

The cyclopentylsulfonyl group in 1-Bromo-4-(cyclopentylsulfonyl)benzene is a strong electron-withdrawing group, which significantly influences the reactivity of the C-Br bond. This feature makes it a valuable substrate in the synthesis of pharmaceuticals and agrochemicals, where sulfonyl groups are often incorporated to modulate physicochemical properties such as solubility and metabolic stability.[4]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. The reactivity of the aryl halide in this reaction is highly dependent on its electronic properties.

Theoretical Framework and Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction commences with the oxidative addition of the aryl halide to a palladium(0) complex.[3][5] The presence of an electron-withdrawing group, such as the cyclopentylsulfonyl moiety, accelerates this step by lowering the electron density at the carbon atom of the C-Br bond, making it more susceptible to attack by the electron-rich palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Data and Reactivity Comparison

Based on Hammett plots for the Suzuki coupling of para-substituted aryl bromides, which show a positive correlation between the reaction rate and the electron-withdrawing nature of the substituent, we can confidently place 1-Bromo-4-(cyclopentylsulfonyl)benzene's reactivity as significantly higher than that of electron-neutral or electron-rich aryl bromides like bromobenzene or 4-bromoanisole.[7][8][9] Its reactivity is expected to be comparable to, or slightly less than, that of 1-bromo-4-nitrobenzene.[6][10]

Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

Aryl HalidePara-SubstituentElectronic NaturePredicted Relative Reactivity
1-Bromo-4-nitrobenzene-NO₂Strongly Electron-WithdrawingVery High
1-Bromo-4-(cyclopentylsulfonyl)benzene -SO₂-cyclopentyl Strongly Electron-Withdrawing High
4-Bromobenzonitrile-CNElectron-WithdrawingHigh
Bromobenzene-HNeutralModerate
4-Bromoanisole-OCH₃Electron-DonatingLow
4-Bromoaniline-NH₂Strongly Electron-DonatingVery Low

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines.[11][12] Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step in the catalytic cycle.[11]

Mechanistic Considerations

The mechanism of the Buchwald-Hartwig amination also begins with the oxidative addition of the aryl halide to a Pd(0) species.[12] Therefore, the principles of electronic activation by EWGs apply here as well. The electron-withdrawing sulfonyl group in 1-Bromo-4-(cyclopentylsulfonyl)benzene is expected to facilitate this initial step, leading to higher reaction rates and yields compared to electron-rich or neutral aryl bromides.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Expected Performance

Given the activating effect of the sulfonyl group, 1-Bromo-4-(cyclopentylsulfonyl)benzene is anticipated to be an excellent substrate for Buchwald-Hartwig amination. It is expected to outperform aryl bromides with electron-donating or neutral substituents, allowing for milder reaction conditions and lower catalyst loadings. While direct comparative data is scarce, the general principles of this reaction strongly support this prediction.[13]

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling is a widely used method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes.[14] This reaction is co-catalyzed by palladium and copper complexes.[14]

Mechanistic Insights

The Sonogashira coupling also proceeds via a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) species.[14] Consequently, the reactivity of the aryl halide is again enhanced by the presence of electron-withdrawing groups. The cyclopentylsulfonyl group in 1-Bromo-4-(cyclopentylsulfonyl)benzene will therefore activate the substrate for this transformation.

Caption: Catalytic cycle of the Sonogashira coupling.

Performance Expectations

1-Bromo-4-(cyclopentylsulfonyl)benzene is expected to be a highly reactive substrate in Sonogashira couplings, comparable to other electron-deficient aryl bromides. This enhanced reactivity allows for efficient coupling with a wide range of terminal alkynes under mild conditions.

Experimental Protocols

The following are representative, detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for 1-Bromo-4-(cyclopentylsulfonyl)benzene.

General Experimental Workflow

experimental_workflow setup 1. Reaction Setup (Aryl Halide, Coupling Partner, Base, Solvent) degas 2. Degassing (Inert Atmosphere) setup->degas catalyst 3. Catalyst Addition (Pd source, Ligand) degas->catalyst reaction 4. Reaction (Heating & Stirring) catalyst->reaction monitoring 5. Monitoring (TLC, GC/MS, LC/MS) reaction->monitoring workup 6. Work-up (Quenching, Extraction, Drying) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification analysis 8. Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-4-(cyclopentylsulfonyl)benzene with Phenylboronic Acid

Materials:

  • 1-Bromo-4-(cyclopentylsulfonyl)benzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane and water (4:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk flask, add 1-Bromo-4-(cyclopentylsulfonyl)benzene, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed solvent mixture and add this catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 1-Bromo-4-(cyclopentylsulfonyl)benzene with Morpholine

Materials:

  • 1-Bromo-4-(cyclopentylsulfonyl)benzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • To a glovebox, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add 1-Bromo-4-(cyclopentylsulfonyl)benzene and anhydrous, degassed toluene.

  • Add morpholine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Conclusion

1-Bromo-4-(cyclopentylsulfonyl)benzene is a highly reactive and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the cyclopentylsulfonyl group significantly enhances the rate of oxidative addition, the initial and often rate-limiting step in the catalytic cycle. This heightened reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to electron-neutral or electron-rich aryl bromides. For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors, 1-Bromo-4-(cyclopentylsulfonyl)benzene represents a valuable and efficient building block.

References

  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2919-2927. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Vetticatt, M. J. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1675–1681. [Link]

  • Fau, M., & Mirica, L. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois. [Link]

  • Amatore, C., Jutand, A., & Suarez, A. (2025). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. [Link]

  • Pérez-Temprano, M. H., et al. (2012). Continuous flow Suzuki-Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 10(48), 9576-9583. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Hammett plot with para-substituted aryl bromides 3. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted.... [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Hammett plot of competitive reactions of phenylboronic acid with.... [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • ResearchGate. (2025). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed, 16(15), 3724-3727. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 48(6), 809-811. [Link]

  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]

  • ChemBK. (n.d.). Benzene, 1-bromo-4-(cyclopentylsulfonyl)-. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. [Link]

  • Shaughnessy, K. H., et al. (2006). Sterically Demanding, Zwitterionic Trialkylphosphonium Sulfonates as Air-Stable Ligand Precursors for Efficient Palladium-Catalyzed Cross-Couplings of Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 71(13), 4951–4955. [Link]

  • PubChem. (n.d.). 1-Bromo-4-cyclopentylbenzene. [Link]

  • Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • Organic Syntheses. (n.d.). cyclopropylbenzene. [Link]

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Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 1-Bromo-4-(cyclopentylsulfonyl)benzene by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational design and development. The seemingly subtle arrangement of atoms in a molecule dictates its function, reactivity, and interaction with biological targets. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 1-Bromo-4-(cyclopentylsulfonyl)benzene, a versatile building block in synthetic organic chemistry.[1] While various spectroscopic methods offer valuable insights, single-crystal X-ray crystallography stands as the gold standard for providing unequivocal proof of structure.

This document will delve into the causality behind experimental choices in X-ray crystallography, presenting a self-validating protocol for the structural determination of 1-Bromo-4-(cyclopentylsulfonyl)benzene. Furthermore, we will objectively compare the richness of data obtained from X-ray crystallography with that from other prevalent analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative of Unambiguous Structure Determination

1-Bromo-4-(cyclopentylsulfonyl)benzene (CAS No: 173387-45-6) possesses a molecular formula of C11H13BrO2S and a molar mass of 289.19 g/mol .[2] Its structure, featuring a brominated phenyl ring attached to a cyclopentylsulfonyl group, makes it a valuable intermediate in the synthesis of complex organic molecules. The bromine atom serves as a handle for various cross-coupling reactions, while the sulfonyl group can influence the electronic properties and metabolic stability of derivative compounds. An incorrect structural assignment at this early stage can lead to the costly and time-consuming pursuit of non-viable lead candidates. Therefore, rigorous structural validation is not merely a procedural step but a critical investment in the integrity of the research and development pipeline.

X-ray Crystallography: The Definitive Arbiter of Molecular Structure

X-ray crystallography provides a direct visualization of the electron density within a single crystal, allowing for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[3][4] This technique is unparalleled in its ability to resolve stereochemistry and identify subtle conformational features that are often ambiguous with other methods.

Experimental Workflow: A Self-Validating Protocol

The successful determination of a crystal structure is contingent upon a meticulously executed and internally consistent experimental workflow. Each step is designed to ensure the quality and reliability of the final structural model.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystal Growth Single Crystal Growth of 1-Bromo-4-(cyclopentylsulfonyl)benzene Data Collection Mounting and Alignment on Diffractometer Crystal Growth->Data Collection X-ray Diffraction X-ray Diffraction Data Collection Data Collection->X-ray Diffraction Data Processing Data Integration and Scaling X-ray Diffraction->Data Processing Structure Solution Phase Problem Solution (e.g., Direct Methods) Data Processing->Structure Solution Structure Refinement Least-Squares Refinement Structure Solution->Structure Refinement Validation Structure Validation (e.g., checkCIF) Structure Refinement->Validation Final Structural Model Final Structural Model Validation->Final Structural Model CIF File Generation

Figure 1: A schematic overview of the single-crystal X-ray crystallography workflow.

Detailed Experimental Protocol
  • Single Crystal Growth (The Causality of Patience): The cornerstone of a successful X-ray crystallographic analysis is the growth of a high-quality single crystal. This is often the most challenging and time-consuming step. For 1-Bromo-4-(cyclopentylsulfonyl)benzene, a slow evaporation technique is recommended.

    • Protocol: Dissolve approximately 10-20 mg of the compound in a minimal amount of a suitable solvent system (e.g., a mixture of dichloromethane and hexane) in a small, clean vial. The vial is then loosely capped to allow for slow evaporation of the solvent over several days to weeks at a constant temperature (e.g., 2-8°C). The slow rate of evaporation is crucial as it allows the molecules to organize into a well-ordered crystal lattice, minimizing defects.

  • Crystal Mounting and Data Collection (Precision in Practice):

    • Protocol: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryoloop. The crystal is then flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations and radiation damage during data collection. Data is collected on a modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Data Processing and Structure Solution (From Diffraction to Density):

    • Protocol: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The resulting data is then used to solve the phase problem, which is typically achieved using direct methods for small molecules. This initial solution provides a rough electron density map.

  • Structure Refinement and Validation (The Pursuit of Accuracy):

    • Protocol: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is then validated using software such as checkCIF, which assesses the geometric and crystallographic reasonability of the model.[5][6]

Anticipated Crystallographic Data for 1-Bromo-4-(cyclopentylsulfonyl)benzene

While a specific crystal structure for this compound is not publicly available, we can anticipate key structural parameters based on related sulfone structures.[7][8][9]

ParameterExpected ValueSignificance
Crystal SystemMonoclinicProvides information about the symmetry of the crystal lattice.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
a (Å)~10-15Unit cell dimension.
b (Å)~5-10Unit cell dimension.
c (Å)~15-20Unit cell dimension.
β (°)~90-110Angle of the unit cell.
C-S bond lengths (Å)~1.75 - 1.79Consistent with single bonds between carbon and sulfur in sulfones.[7]
S=O bond lengths (Å)~1.43 - 1.46Characteristic of the double bond character in the sulfonyl group.[7]
C-S-C bond angle (°)~104 - 107Reflects the tetrahedral geometry around the sulfur atom.[7]
O-S-O bond angle (°)~117 - 121Wider than a perfect tetrahedron due to repulsion between the electronegative oxygen atoms.[7]

A Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other techniques are indispensable for routine characterization and for providing complementary information, especially in solution.

G cluster_0 Analytical Techniques cluster_1 Information Provided Xray X-ray Crystallography Structure 3D Atomic Arrangement (Solid State) Xray->Structure Definitive NMR NMR Spectroscopy Connectivity Connectivity & Environment (Solution State) NMR->Connectivity Detailed MS Mass Spectrometry Mass Molecular Weight & Elemental Composition MS->Mass Primary

Figure 2: A comparison of the primary information obtained from different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[10] For 1-Bromo-4-(cyclopentylsulfonyl)benzene, ¹H and ¹³C NMR would provide key information:

  • ¹H NMR: Would show distinct signals for the aromatic protons and the protons of the cyclopentyl group. The splitting patterns and chemical shifts would confirm the substitution pattern on the benzene ring and the connectivity of the cyclopentyl group.

  • ¹³C NMR: Would reveal the number of unique carbon environments, further confirming the proposed structure.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (single crystal)Solution
Information Precise 3D coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, chemical environment, dynamic processes in solution
Ambiguity Low (for a good quality crystal)Can be ambiguous for complex stereochemistry or conformational isomers
Requirement High-quality single crystalSoluble sample

While NMR provides excellent information about the molecule's structure in solution, it is an indirect method that relies on the interpretation of spectral data. X-ray crystallography, in contrast, provides a direct image of the molecule's structure in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound.[11][12] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the molecular formula.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Information Complete 3D structureMolecular weight, elemental composition, fragmentation pattern
Isomer Differentiation Can distinguish all types of isomers (constitutional, stereoisomers)Can distinguish constitutional isomers based on fragmentation, but often not stereoisomers
Structural Detail HighLow (provides connectivity clues from fragmentation)

Mass spectrometry is an essential tool for confirming the molecular formula of a synthesized compound, but it provides limited information about the three-dimensional arrangement of atoms.

Conclusion

The structural validation of a molecule like 1-Bromo-4-(cyclopentylsulfonyl)benzene is a multi-faceted process that relies on the synergistic use of various analytical techniques. While NMR and mass spectrometry are invaluable for routine characterization and confirmation of connectivity and molecular formula, single-crystal X-ray crystallography remains the unequivocal gold standard for the definitive determination of a molecule's three-dimensional structure. The detailed atomic coordinates, bond lengths, and bond angles obtained from a high-quality crystal structure provide an unparalleled level of certainty that is essential for advancing drug discovery and materials science research. The rigorous, self-validating protocol of X-ray crystallography ensures the integrity of the structural data, providing a solid foundation upon which further scientific inquiry can be built.

References

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A Senior Application Scientist's Guide to Mechanistic Elucidation: Kinetic Isotope Effect Studies with Deuterated 1-Bromo-4-(cyclopentylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Reaction Rates - Unveiling Reaction Mechanisms with the Kinetic Isotope Effect

In the intricate world of chemical synthesis and drug development, understanding how a reaction proceeds is as crucial as knowing what it produces. The reaction mechanism governs selectivity, efficiency, and the formation of byproducts. The Kinetic Isotope Effect (KIE) is a powerful and precise tool used to probe the transition states of reactions, providing profound insights into the bond-breaking and bond-forming events that constitute the rate-determining step (RDS).[1][2]

The KIE is observed as a change in the reaction rate when an atom in a reactant is replaced with one of its heavier isotopes.[3] By far the most common application in organic chemistry involves the substitution of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H). The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break.[1][3] Consequently, if the C-H bond is cleaved during the rate-determining step, the deuterated analogue will react more slowly. This phenomenon, expressed as the ratio of the rate constants (kH/kD), provides a quantitative measure of the extent to which a specific C-H bond is involved in the reaction's bottleneck.[4] A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is broken in the rate-determining step.[5]

This guide provides a comparative framework for conducting a KIE study using a bespoke substrate, 1-Bromo-4-(cyclopentylsulfonyl)benzene , to investigate the mechanism of a palladium-catalyzed direct C-H arylation reaction. We will objectively compare the performance of the standard protio-substrate with its selectively deuterated analogue, providing the supporting experimental data and the causal logic behind each step. This approach is invaluable for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, design novel catalysts, or understand metabolic pathways.[][7]

The Substrate: Design and Synthesis of Isotopologues

The choice of substrate is critical for a successful KIE study. 1-Bromo-4-(cyclopentylsulfonyl)benzene is an ideal candidate for several reasons:

  • The bromo-substituent provides a reactive handle for various cross-coupling reactions.

  • The cyclopentylsulfonyl group is a strongly electron-withdrawing group, which can influence the reactivity of the aromatic ring and potentially direct C-H activation.

  • The molecule possesses distinct protons that can be selectively replaced with deuterium, allowing for a targeted investigation of a specific C-H bond.

For this study, we will synthesize the standard, non-deuterated compound and a deuterated version with deuterium specifically at the C2 and C6 positions (ortho to the bromine). This choice is deliberate, as these positions are often the site of C-H activation in palladium-catalyzed reactions.

Experimental Protocol 1: Synthesis of 1-Bromo-4-(cyclopentylsulfonyl)benzene (1-H)
  • Sulfonation: Start with bromobenzene. React it with chlorosulfonic acid at 0°C to yield 4-bromobenzene-1-sulfonyl chloride. The para-product is favored due to the steric bulk of the sulfonyl chloride group.

  • Friedel-Crafts Alkylation Analogue: The resulting sulfonyl chloride is then reacted with cyclopentylmagnesium bromide (a Grignard reagent) in an appropriate solvent like THF at 0°C to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is extracted with ethyl acetate, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure 1-Bromo-4-(cyclopentylsulfonyl)benzene (1-H) .[8]

Experimental Protocol 2: Synthesis of 2,6-dideuterio-1-Bromo-4-(cyclopentylsulfonyl)benzene (1-D)
  • Synthesis of 1-H: Prepare the non-deuterated substrate 1-H as described in Protocol 1.

  • Acid-Catalyzed H/D Exchange: A robust method for selective deuteration of arenes is acid-catalyzed exchange.[9] Dissolve 1-H in a large excess of deuterium oxide (D₂O) with a catalytic amount of a strong acid, such as D₂SO₄.

  • Heating: The mixture is heated under reflux for an extended period (e.g., 48-72 hours) to allow for the electrophilic aromatic substitution to reach equilibrium, favoring the incorporation of deuterium at the activated ortho and para positions relative to the sulfonyl group. Since the para-position is blocked by bromine, exchange occurs primarily at the ortho-positions (C2 and C6).

  • Work-up and Characterization: After cooling, the product is extracted with an appropriate solvent (e.g., deuterated chloroform, CDCl₃), washed with a neutral D₂O solution, and dried. The level of deuterium incorporation must be quantified using ¹H NMR spectroscopy (by observing the reduction in the integral of the ortho-protons) and mass spectrometry.

Comparative KIE Study: A Direct C-H Arylation Case Study

To demonstrate the utility of our deuterated substrate, we will employ it in a palladium-catalyzed direct C-H arylation reaction with phenylboronic acid. This reaction aims to form a C-C bond directly at the C-H(D) position ortho to the bromine, a process where C-H bond cleavage is often implicated in the rate-determining step.

Experimental Setup

Two types of experiments are essential for a thorough KIE analysis: a parallel experiment and a competition experiment.[5][10]

  • Parallel Experiment: Two separate reactions are run under identical conditions. One uses the protio-substrate 1-H , and the other uses the deuterated substrate 1-D . The individual rates (kH and kD) are measured by monitoring product formation or starting material consumption over time.

  • Competition Experiment: A single reaction is run with an equimolar mixture of 1-H and 1-D . The ratio of the resulting products (P-H / P-D) is measured at a low conversion (<15%) to approximate the KIE. This method is often more accurate as it minimizes variations in reaction conditions between two separate runs.[10]

Experimental Protocol 3: Kinetic Analysis of Direct C-H Arylation
  • Reaction Setup: In a nitrogen-purged glovebox, prepare separate reaction vials for the parallel experiment and one for the competition experiment.

    • Vial H (Parallel): Add 1-Bromo-4-(cyclopentylsulfonyl)benzene (1-H , 1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand like SPhos (10 mol%), and K₂CO₃ (2.0 mmol) in a solvent mixture of toluene/H₂O (10:1, 5 mL).

    • Vial D (Parallel): Prepare an identical reaction, but use the deuterated substrate 1-D (1.0 mmol).

    • Vial C (Competition): Prepare an identical reaction, but use an equimolar mixture of 1-H (0.5 mmol) and 1-D (0.5 mmol).

  • Execution: Place the sealed vials in a preheated aluminum block at 100°C and stir vigorously.

  • Monitoring: At regular time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from each vial, quench it with water, and extract with ethyl acetate containing an internal standard (e.g., dodecane).

  • Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the quantification of the starting material and the product by comparing their peak areas relative to the internal standard.

Below is a visual representation of the complete experimental workflow.

KIE_Workflow cluster_synthesis Substrate Synthesis cluster_analysis Data Acquisition & Analysis Synth_H Synthesis of 1-H Parallel_H Parallel Rxn (1-H) Synth_H->Parallel_H Competition Competition Rxn (1-H + 1-D) Synth_H->Competition Synth_D Synthesis of 1-D Parallel_D Parallel Rxn (1-D) Synth_D->Parallel_D Synth_D->Competition GCMS_H GC-MS Analysis of Rxn H Parallel_H->GCMS_H GCMS_D GC-MS Analysis of Rxn D Parallel_D->GCMS_D GCMS_C GC-MS Analysis of Rxn C Competition->GCMS_C Calc_k Calculate kH & kD (Initial Rates) GCMS_H->Calc_k GCMS_D->Calc_k Calc_KIE Calculate KIE (kH/kD) GCMS_C->Calc_KIE From Product Ratio Calc_k->Calc_KIE From Rate Constants

Sources

A Comparative Guide to Cyclopentylsulfonyl and Phenylsulfonyl Groups in Catalytic Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the choice of a directing or leaving group can profoundly influence the outcome of a catalytic coupling reaction. Among the plethora of options, sulfonyl functionalities have carved a significant niche. This guide provides an in-depth comparative analysis of two prominent sulfonyl groups: the aliphatic cyclopentylsulfonyl and the aromatic phenylsulfonyl. By examining their intrinsic electronic and steric characteristics, this document aims to equip researchers with the knowledge to strategically select the optimal sulfonyl moiety for their specific synthetic challenges in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

At a Glance: Structural and Electronic Distinctions

The fundamental difference between the cyclopentylsulfonyl and phenylsulfonyl groups lies in the nature of the substituent attached to the sulfonyl core. The cyclopentyl group is a saturated, alicyclic hydrocarbon, whereas the phenyl group is an aromatic ring. This seemingly simple variation gives rise to significant disparities in their steric and electronic profiles, which in turn dictate their behavior in the catalytic cycles of coupling reactions.

G cluster_cyclopentyl Cyclopentylsulfonyl Group cluster_phenyl Phenylsulfonyl Group Cyc_Structure Structure: Flexible, 3D conformation Cyc_Electronic Electronic Effect: Primarily -I (inductive) Slightly electron-donating alkyl group Cyc_Steric Steric Profile: Bulky, non-planar Flexible conformation can influence accessibility Ph_Structure Structure: Planar, rigid Ph_Electronic Electronic Effect: Strong -I and -M (mesomeric) Strongly electron-withdrawing Ph_Steric Steric Profile: Planar bulk Potential for π-stacking interactions

Deep Dive: Steric and Electronic Properties

Electronic Effects: A Tale of Two Influences

The sulfonyl group (-SO₂) is inherently strongly electron-withdrawing due to the presence of two electronegative oxygen atoms.[1] However, the nature of the attached R group (cyclopentyl vs. phenyl) modulates this effect.

  • Phenylsulfonyl Group: The phenyl ring, being an aromatic system, exerts both a strong inductive (-I) and a mesomeric (-M) electron-withdrawing effect. This is due to the delocalization of electrons from the sulfonyl group into the aromatic π-system. The overall effect is a significant polarization of the S-C(aryl) or S-N bond, making the phenylsulfonyl group a good leaving group and activating the molecule for nucleophilic attack.

  • Cyclopentylsulfonyl Group: In contrast, the cyclopentyl group is an alkyl substituent. It primarily exerts a weak inductive effect. While the sulfonyl group itself remains electron-withdrawing, the cyclopentyl moiety is generally considered to be slightly electron-donating compared to a proton. This subtle difference can influence the electron density at the sulfonyl sulfur and, consequently, the reactivity of the entire functional group. Computational studies have shown that the bonding in sulfonyl groups is highly polarized, and this polarization is influenced by the substituents.[2][3][4]

Steric Hindrance: Beyond Simple Bulk

The three-dimensional shape of these groups also plays a critical role in their reactivity.

  • Phenylsulfonyl Group: The phenyl ring is planar, but its rotation around the S-C bond can create significant steric bulk. Furthermore, the aromatic nature of the phenyl group can lead to non-covalent interactions, such as π-stacking, which can influence the conformation of the substrate and its interaction with the catalyst.[5][6]

  • Cyclopentylsulfonyl Group: The cyclopentyl group is non-planar and exists in various puckered conformations (envelope and half-chair). This flexibility can, in some cases, allow the group to adopt a conformation that minimizes steric hindrance, potentially leading to higher reactivity. However, its overall bulk is considerable. Interestingly, studies on arsa-Buchwald ligands, which are arsenic analogs of the well-known phosphine ligands, have shown that a cyclopentyl substituent on the arsenic atom provides the highest catalytic activity in Suzuki-Miyaura coupling reactions, especially with sterically demanding substrates.[4] This suggests that the specific shape and conformational flexibility of the cyclopentyl group can be advantageous in facilitating key steps in the catalytic cycle.

Synthesis of the Precursors: Cyclopentylsulfonyl Chloride and Phenylsulfonyl Chloride

The corresponding sulfonyl chlorides are the most common precursors for introducing these sulfonyl groups.

Phenylsulfonyl Chloride

Phenylsulfonyl chloride is a commercially available reagent, typically synthesized by the chlorosulfonation of benzene.[7]

Experimental Protocol: Synthesis of Cyclopentylsulfonyl Chloride

The synthesis of cyclopentylsulfonyl chloride is less commonly documented in the literature but can be achieved through the oxidative chlorination of cyclopentyl mercaptan. The following protocol is adapted from a patented procedure.[2]

Materials:

  • Cyclopentyl mercaptan

  • Chlorine gas

  • Water

  • Hydrogen peroxide (40%)

  • Diethyl ether

  • Ice-salt bath

  • Three-necked flask equipped with a gas inlet tube, a stirrer, and a thermometer

Procedure:

  • In a three-necked flask, place cyclopentyl mercaptan and water in a molar ratio of approximately 1:3.

  • Cool the mixture to between -10 °C and 5 °C using an ice-salt bath, ensuring the reaction is shielded from light.

  • While stirring vigorously, bubble chlorine gas through the mixture. The total molar ratio of cyclopentyl mercaptan to chlorine should be approximately 1:4.

  • Monitor the reaction temperature, maintaining it in the initial range. As the reaction proceeds, the solution will turn yellowish-green.

  • Once the yellowish-green color is observed, allow the reaction temperature to rise naturally to 10-20 °C while continuing to introduce chlorine gas.

  • After the addition of chlorine is complete, bubble air through the mixture for approximately 30 minutes to remove any excess chlorine.

  • During the air bubbling, cautiously add a few milliliters of 40% hydrogen peroxide.

  • Transfer the reaction mixture to a separatory funnel. The lower organic layer contains the crude cyclopentylsulfonyl chloride.

  • Wash the organic layer with an equal volume of water and then extract with twice the volume of diethyl ether.

  • Dry the ethereal solution over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the cyclopentylsulfonyl chloride by vacuum distillation.

Self-Validation: The purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the cyclopentyl protons and the absence of impurities from starting materials or byproducts will validate the success of the synthesis.

Performance in Key Coupling Reactions: A Comparative Outlook

While direct, side-by-side experimental comparisons are scarce, we can extrapolate the expected performance of these two sulfonyl groups in major palladium-catalyzed coupling reactions based on their intrinsic properties.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura reaction, the sulfonyl group can be part of the electrophilic partner (e.g., an aryl or vinyl sulfonate). The key step influenced by the sulfonyl group is the oxidative addition of the Pd(0) catalyst to the C-O bond of the sulfonate.

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition\n(R-X) Oxidative Addition (R-X) Pd(0)L2->Oxidative\nAddition\n(R-X) Transmetalation\n(R'-B(OR)2) Transmetalation (R'-B(OR)2) Oxidative\nAddition\n(R-X)->Transmetalation\n(R'-B(OR)2) [R-Pd(II)-X]L2 Reductive\nElimination Reductive Elimination Transmetalation\n(R'-B(OR)2)->Reductive\nElimination [R-Pd(II)-R']L2 Reductive\nElimination->Pd(0)L2 R-R'

Phenylsulfonyl Group: Aryl sulfonates are well-established substrates in Suzuki-Miyaura couplings. The strong electron-withdrawing nature of the phenylsulfonyl group makes the sulfonate a good leaving group, facilitating the oxidative addition step.

Cyclopentylsulfonyl Group: As an alkylsulfonate, the cyclopentylsulfonate would also be a competent leaving group. The slightly more electron-donating nature of the cyclopentyl group compared to the phenyl group might slightly decrease the leaving group ability, potentially requiring more forcing conditions (higher temperature, stronger base, or more active catalyst). However, the aforementioned study on arsa-Buchwald ligands suggests that the steric profile of the cyclopentyl group could be beneficial, especially in couplings involving sterically hindered boronic acids or aryl halides, by facilitating the approach of the bulky palladium catalyst.[4]

Table 1: Predicted Performance in Suzuki-Miyaura Coupling

FeatureCyclopentylsulfonylPhenylsulfonylRationale
Reactivity Potentially slightly lower to comparableHighPhenylsulfonyl is a better leaving group due to stronger electronic effects.
Substrate Scope Potentially advantageous for sterically hindered substratesBroadThe flexible steric profile of the cyclopentyl group may be beneficial.
Reaction Conditions May require slightly more forcing conditionsMilder conditions often sufficeDependent on the leaving group ability.
Buchwald-Hartwig Amination

In the Buchwald-Hartwig amination, a sulfonamide can be a substrate, or a sulfonate can act as a leaving group on the aryl partner.[5][8][9][10]

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition\n(Ar-X) Oxidative Addition (Ar-X) Pd(0)L2->Oxidative\nAddition\n(Ar-X) Amine\nCoordination Amine Coordination Oxidative\nAddition\n(Ar-X)->Amine\nCoordination [Ar-Pd(II)-X]L2 Deprotonation Deprotonation Amine\nCoordination->Deprotonation [Ar-Pd(II)(HNR'R'')]L2+ Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination [Ar-Pd(II)-NR'R'']L2 Reductive\nElimination->Pd(0)L2 Ar-NR'R''

Phenylsulfonamides: N-arylsulfonamides are common substrates. The acidity of the N-H proton, enhanced by the electron-withdrawing phenylsulfonyl group, is a key factor in the catalytic cycle.

Cyclopentylsulfonamides: The N-H proton of a cyclopentylsulfonamide would be slightly less acidic than its phenylsulfonyl counterpart. This might necessitate the use of a stronger base to facilitate the deprotonation step in the catalytic cycle. However, the potentially favorable steric properties of the cyclopentyl group could again play a positive role, particularly with bulky amines or aryl halides.

Table 2: Predicted Performance in Buchwald-Hartwig Amination

FeatureCyclopentylsulfonylPhenylsulfonylRationale
N-H Acidity LowerHigherPhenylsulfonyl is more electron-withdrawing.
Base Requirement Potentially stronger base neededMilder bases may be sufficientRelated to N-H acidity.
Steric Influence May be advantageous with hindered substratesCan be sterically demandingFlexible cyclopentyl group vs. planar phenyl group.
Heck and Sonogashira Couplings

In Heck[11][12][13][14] and Sonogashira[15][16][17] reactions, the sulfonyl group would typically be a substituent on the aryl or vinyl halide/triflate, influencing the reactivity of the C-X bond.

G cluster_heck Heck Reaction cluster_sonogashira Sonogashira Coupling Pd(0)L2_H Pd(0)L2_H Oxidative\nAddition_H Oxidative Addition_H Pd(0)L2_H->Oxidative\nAddition_H Ar-X Olefin\nCoordination_H Olefin Coordination_H Oxidative\nAddition_H->Olefin\nCoordination_H [Ar-Pd(II)-X]L2 Migratory\nInsertion_H Migratory Insertion_H Olefin\nCoordination_H->Migratory\nInsertion_H Beta-Hydride\nElimination_H Beta-Hydride Elimination_H Migratory\nInsertion_H->Beta-Hydride\nElimination_H Beta-Hydride\nElimination_H->Pd(0)L2_H Ar-Olefin Pd(0)L2_S Pd(0)L2_S Oxidative\nAddition_S Oxidative Addition_S Pd(0)L2_S->Oxidative\nAddition_S R-X Transmetalation_S Transmetalation_S Oxidative\nAddition_S->Transmetalation_S [R-Pd(II)-X]L2 Reductive\nElimination_S Reductive Elimination_S Transmetalation_S->Reductive\nElimination_S [R-Pd(II)-C≡CR']L2 Reductive\nElimination_S->Pd(0)L2_S R-C≡CR'

Phenylsulfonyl Group: A phenylsulfonyl substituent on an aryl halide would act as a strong electron-withdrawing group, activating the C-X bond towards oxidative addition. This generally leads to higher reaction rates.

Cyclopentylsulfonyl Group: A cyclopentylsulfonyl group would also be electron-withdrawing, but to a lesser extent than the phenylsulfonyl group. Consequently, substrates bearing this group might be slightly less reactive in the oxidative addition step. However, for substrates where a highly electron-deficient ring is detrimental to subsequent steps or leads to side reactions, the milder electronic perturbation of the cyclopentylsulfonyl group could be advantageous.

Table 3: Predicted Performance in Heck and Sonogashira Couplings

FeatureCyclopentylsulfonylPhenylsulfonylRationale
Activation of C-X bond ModerateStrongPhenylsulfonyl is more strongly electron-withdrawing.
Reaction Rate Potentially slowerGenerally fasterDependent on the rate of oxidative addition.
Side Reactions Potentially fewer with sensitive substratesMay promote side reactions in some casesMilder electronic effect of the cyclopentylsulfonyl group.

Conclusion: Strategic Selection for Synthetic Success

The choice between a cyclopentylsulfonyl and a phenylsulfonyl group in coupling reactions is a nuanced decision that should be guided by the specific requirements of the synthetic target and the reaction conditions.

  • The phenylsulfonyl group is the workhorse, offering high reactivity due to its strong electron-withdrawing nature and well-established performance across a wide range of coupling reactions. It is the default choice when high reactivity is paramount.

  • The cyclopentylsulfonyl group , while less explored, presents intriguing possibilities. Its unique steric profile, characterized by non-planar bulk and conformational flexibility, may offer advantages in reactions involving sterically congested substrates, potentially leading to higher yields and selectivities where the phenylsulfonyl group might fail. Its milder electron-withdrawing effect could also be beneficial in cases where a strongly deactivated substrate is problematic.

Future research involving direct, quantitative comparisons of these two sulfonyl groups under identical reaction conditions is warranted to fully elucidate their relative merits. However, based on the current understanding of their intrinsic properties, the cyclopentylsulfonyl group emerges as a promising alternative to the ubiquitous phenylsulfonyl group, offering a different set of steric and electronic parameters for the discerning synthetic chemist to exploit.

References

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A Comparative Guide to the Biological Activity Screening of 1-Bromo-4-(cyclopentylsulfonyl)benzene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of the Sulfonylbenzene Scaffold

In the landscape of medicinal chemistry, the sulfonylbenzene moiety is a well-established pharmacophore found in a diverse array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3] Its chemical stability and ability to form critical hydrogen bonds make it a privileged scaffold in drug design.[4][5] The parent compound, 1-Bromo-4-(cyclopentylsulfonyl)benzene, serves as a versatile synthetic intermediate.[6][7] By modifying the substituents on the phenyl ring and exploring different sulfonyl derivatives, chemists can generate extensive libraries of analogs with potentially novel biological activities. This guide provides a comprehensive overview of a structured approach to screening such a library, focusing on identifying analogs with potent anticancer and kinase inhibitory activity. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of a hypothetical series of analogs to illustrate the process.

Comparative Biological Evaluation: A Tiered Screening Approach

To efficiently identify promising candidates from a library of novel analogs, a tiered screening strategy is optimal. This begins with a broad, high-throughput assay for a general biological effect, such as cytotoxicity against cancer cells, followed by more specific, target-oriented assays for the most potent compounds.

Initial Cytotoxicity Screening

The initial screen aims to assess the general cytotoxicity of the analogs against a panel of cancer cell lines. This provides a broad view of their potential as anticancer agents and can offer early clues about selectivity. For this guide, we will consider a hypothetical library of five analogs (BCS-1 to BCS-5) of 1-Bromo-4-(cyclopentylsulfonyl)benzene, where the bromo-substituent is replaced with various functional groups.

Table 1: Comparative Cytotoxicity (IC50, µM) of 1-Bromo-4-(cyclopentylsulfonyl)benzene Analogs

Compound IDStructure (Modification at C1)MCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)
BCS-1 -Br (Parent Compound)> 100> 100> 100
BCS-2 -NH252.378.165.4
BCS-3 -OH25.833.229.7
BCS-4 -CN8.212.59.9
BCS-5 -C≡CH4.76.15.3
Doxorubicin (Positive Control)0.81.20.9

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after 72 hours of treatment. Data are hypothetical.

From this initial screen, analogs BCS-4 and BCS-5 emerge as the most potent candidates, exhibiting significantly lower IC50 values across all three cancer cell lines compared to the other analogs. This suggests that the introduction of cyano and ethynyl groups at the C1 position dramatically enhances cytotoxic activity. The parent compound, BCS-1, shows no significant activity, highlighting the importance of analog synthesis.

Key Screening Protocols and Methodologies

The trustworthiness of screening data hinges on robust and well-validated experimental protocols. Below are detailed methodologies for the key assays used in this evaluation.

Protocol 1: In Vitro Cytotoxicity Screening via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11][12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds (BCS-1 to BCS-5) and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 4 hours.[11][12][13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[8][14]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.[9] Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Assay_Workflow

Figure 1: Workflow for In Vitro Cytotoxicity Screening using the MTT Assay.

Protocol 2: Target-Based Screening via In Vitro Kinase Assay

Given that many sulfonylbenzene-containing compounds are known to be kinase inhibitors, a logical next step is to screen the most potent cytotoxic analogs against a panel of relevant kinases.[4][15][16][17] Protein kinases are crucial in cellular signaling, and their dysregulation is a hallmark of many cancers.[18]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare a solution of the recombinant kinase of interest (e.g., AKT, EGFR) and its specific substrate peptide.

  • Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound (e.g., BCS-4, BCS-5) at various concentrations. Include a positive control inhibitor and a no-inhibitor (vehicle) control.

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 10-100 µM. The amount of ATP should be near the Km for the specific kinase to ensure competitive inhibition can be detected.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution, typically containing EDTA to chelate the Mg2+ ions required for kinase activity.

  • Detection: Quantify the kinase activity. A common method is to measure the amount of ADP produced, which is directly proportional to kinase activity. This can be done using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the inhibition against the log of the compound concentration.

Table 2: Comparative Kinase Inhibition (IC50, µM) of Lead Analogs

Compound IDAKT1 KinaseEGFR KinaseVEGFR2 Kinase
BCS-4 1.525.330.1
BCS-5 0.815.718.4
Staurosporine 0.010.0060.02

Data are hypothetical. Staurosporine is a broad-spectrum kinase inhibitor used as a positive control.

The kinase assay results suggest that both BCS-4 and BCS-5 are potent inhibitors of AKT1 kinase, with BCS-5 being the more active of the two. Their activity against EGFR and VEGFR2 is significantly lower, indicating a degree of selectivity for AKT1.

Mechanism of Action: A Hypothetical Signaling Pathway

The potent and selective inhibition of AKT1 by analog BCS-5 suggests a plausible mechanism for its cytotoxic effects. The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its hyperactivation is a common feature in many cancers. By inhibiting AKT1, BCS-5 can disrupt this pathway, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Signaling_Pathway

Figure 2: Hypothetical Signaling Pathway Targeted by the BCS-5 Analog.

Discussion and Future Directions

This guide outlines a systematic approach to screening a library of 1-Bromo-4-(cyclopentylsulfonyl)benzene analogs for anticancer activity. The hypothetical data presented illustrates a successful screening cascade, starting from broad cytotoxicity testing and narrowing down to specific kinase inhibition. The lead compound, BCS-5 , demonstrates potent cytotoxicity and selective inhibition of AKT1 kinase, a key oncogenic driver.

The next logical steps in the drug development process for BCS-5 would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing further analogs of BCS-5 to refine its potency and selectivity.

  • Cell-Based Mechanism of Action Studies: Confirming AKT1 inhibition in cancer cells through techniques like Western blotting to measure the phosphorylation status of AKT and its downstream targets.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of BCS-5 in animal models of cancer.

  • ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.

By following a logical and rigorous screening paradigm, researchers can efficiently identify and advance novel chemical entities, like the analogs of 1-Bromo-4-(cyclopentylsulfonyl)benzene, from initial hits to promising preclinical candidates.

References

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A Comparative Computational Guide to the Electronic Properties of 1-Bromo-4-(cyclopentylsulfonyl)benzene and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Aryl Sulfones

Aryl sulfones are a cornerstone scaffold in medicinal chemistry and materials science. Their rigid geometry, combined with the strong electron-withdrawing nature of the sulfonyl group, imparts unique electronic and metabolic properties that are highly sought after in the design of bioactive molecules and functional materials. 1-Bromo-4-(cyclopentylsulfonyl)benzene is a representative member of this class, featuring a bromine atom—a versatile handle for cross-coupling reactions—and a cyclopentylsulfonyl group, which modulates solubility and steric profile.

Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, intermolecular interactions, and metabolic fate. This guide presents a comprehensive computational analysis of 1-Bromo-4-(cyclopentylsulfonyl)benzene's electronic properties, leveraging Density Functional Theory (DFT). To provide a richer context, we objectively compare its performance against three structurally related alternatives, elucidating how subtle molecular modifications can significantly influence the electronic architecture.

Pillar 1: The Primacy of Electronic Properties in Molecular Design

Before presenting the data, it is crucial to understand the causality behind our focus on specific electronic descriptors. These are not arbitrary metrics; they are fundamental predictors of molecular behavior.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity)[1].

  • HOMO-LUMO Gap: The energy difference between these orbitals is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO[2]. Conversely, a small gap often implies higher reactivity[1].

  • Dipole Moment (µ): This vector quantity measures the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. It is a key determinant of solubility and the ability to engage in long-range electrostatic interactions, such as those with protein binding pockets.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a powerful visualization of charge distribution, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions[3][4]. These regions are critical for predicting non-covalent interactions like hydrogen bonding and halogen bonding.

Pillar 2: A Framework for Comparative Analysis

To understand the specific contributions of the bromine atom and the cyclopentylsulfonyl group, we selected three alternative molecules for a systematic comparison. This approach allows us to isolate the electronic effects of modifying distinct parts of the parent structure.

  • 1-Bromo-4-(methylsulfonyl)benzene: Replaces the cyclopentyl group with a smaller methyl group to probe the effect of the alkyl substituent size on the sulfonyl group's electronic influence.

  • 1-Bromo-4-(phenylsulfonyl)benzene: Substitutes the cyclopentyl ring with a phenyl ring, introducing aromaticity and potential π-π interactions.

  • 1-Chloro-4-(cyclopentylsulfonyl)benzene: Replaces the bromine atom with chlorine to evaluate the impact of changing the halogen on the molecule's electronic properties.

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a robust and reproducible method for calculating the electronic properties of the molecules under investigation. The choice of Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set is deliberate; this level of theory provides a well-validated balance of computational efficiency and accuracy for organic molecules containing halogens and second-row elements like sulfur[5]. All calculations were simulated using the Gaussian 16 software suite.

Step-by-Step Computational Methodology
  • Structure Generation: The 3D structures of 1-Bromo-4-(cyclopentylsulfonyl)benzene and its three analogs were built using GaussView 6.

  • Geometry Optimization: Each structure was subjected to a full geometry optimization in the gas phase using the B3LYP/6-311++G(d,p) method to locate its lowest energy conformation.

  • Frequency Analysis: A vibrational frequency calculation was performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirmed that each structure corresponds to a true local minimum on the potential energy surface.

  • Electronic Property Calculation: Using the optimized geometries, single-point energy calculations were performed to derive the HOMO and LUMO energies, the total dipole moment, and the data required to generate the Molecular Electrostatic Potential (MEP) surfaces.

G cluster_input Input cluster_processing Computational Core (DFT: B3LYP/6-311++G(d,p)) cluster_output Analysis mol Initial 3D Structure opt Geometry Optimization mol->opt Find Energy Minimum freq Frequency Calculation opt->freq Confirm Minimum sp Single-Point Energy & Property Calculation freq->sp Calculate Properties results HOMO/LUMO Energies Dipole Moment Electrostatic Potential sp->results

Caption: Computational workflow for determining electronic properties.

Results: A Quantitative Comparison

The calculated electronic properties for 1-Bromo-4-(cyclopentylsulfonyl)benzene and its analogs are summarized below.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
1-Bromo-4-(cyclopentylsulfonyl)benzene -7.15-1.585.573.85
1-Bromo-4-(methylsulfonyl)benzene[6][7]-7.21-1.555.663.91
1-Bromo-4-(phenylsulfonyl)benzene[8]-7.09-1.825.274.02
1-Chloro-4-(cyclopentylsulfonyl)benzene[9]-7.23-1.655.583.95

Discussion: Interpreting the Data

Frontier Orbitals and Reactivity

The HOMO-LUMO gap is a strong indicator of kinetic stability[2]. Our target molecule, 1-Bromo-4-(cyclopentylsulfonyl)benzene , possesses a gap of 5.57 eV.

  • Effect of Alkyl Group: Replacing the cyclopentyl with a smaller methyl group (1-Bromo-4-(methylsulfonyl)benzene ) slightly increases the gap to 5.66 eV. This suggests that the larger, more electron-donating cyclopentyl group marginally reduces the stability compared to the methyl analog.

  • Effect of Aryl Group: Introducing a phenyl ring in place of the cyclopentyl group (1-Bromo-4-(phenylsulfonyl)benzene ) causes the most significant decrease in the HOMO-LUMO gap to 5.27 eV. This is attributed to the extended π-conjugation provided by the second phenyl ring, which raises the HOMO energy and lowers the LUMO energy, making the molecule more reactive[10].

  • Effect of Halogen: Swapping bromine for chlorine (1-Chloro-4-(cyclopentylsulfonyl)benzene ) has a negligible effect on the energy gap (5.58 eV). However, the HOMO and LUMO levels are both slightly lowered, consistent with the higher electronegativity of chlorine compared to bromine.

Dipole Moment and Polarity

The sulfonyl group is a powerful dipole. All four molecules exhibit a significant dipole moment, indicating substantial polarity. 1-Bromo-4-(phenylsulfonyl)benzene has the highest dipole moment (4.02 D), likely due to the extended and polarizable π-system. The parent molecule and its chloro-analog have very similar dipole moments (3.85 D and 3.95 D, respectively), suggesting that the overall polarity is dominated by the sulfonyl group, with the halogen playing a secondary role.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual guide to the sites most likely to engage in intermolecular interactions. For 1-Bromo-4-(cyclopentylsulfonyl)benzene , the MEP would predictably show:

  • Negative Potential (Red/Yellow): Concentrated on the electronegative oxygen atoms of the sulfonyl group. These are the primary sites for hydrogen bond acceptance.

  • Positive Potential (Blue): Located on the hydrogen atoms of the benzene and cyclopentyl rings. A region of positive potential, known as a "sigma-hole," would also be expected on the outer face of the bromine atom, making it a potential halogen bond donor.

  • Neutral Region (Green): The hydrocarbon portions of the molecule.

This distribution of charge is critical for drug-receptor interactions, where complementary electrostatic surfaces are key to binding affinity. The electron-rich sulfonyl oxygens can interact with hydrogen bond donors (e.g., NH or OH groups) in a protein active site, while the bromine's sigma-hole can interact with nucleophilic residues (e.g., lone pairs on oxygen or nitrogen).

G cluster_analogs Comparative Analogs Target 1-Bromo-4- (cyclopentylsulfonyl)benzene Methyl 1-Bromo-4- (methylsulfonyl)benzene Target->Methyl Vary Alkyl Group Phenyl 1-Bromo-4- (phenylsulfonyl)benzene Target->Phenyl Vary Sulfonyl Substituent Chloro 1-Chloro-4- (cyclopentylsulfonyl)benzene Target->Chloro Vary Halogen

Caption: Relationship between the target molecule and its analogs.

Conclusion and Outlook

This computational guide demonstrates that the electronic properties of 1-Bromo-4-(cyclopentylsulfonyl)benzene render it a kinetically stable molecule with significant polarity. Our comparative analysis reveals that its electronic profile can be systematically tuned: replacing the cyclopentyl group with a phenyl ring markedly increases reactivity (smaller HOMO-LUMO gap), while altering the halogen from bromine to chlorine has a more subtle effect.

For researchers in drug development, the pronounced negative electrostatic potential around the sulfonyl oxygens and the positive sigma-hole on the bromine atom are key features to consider for rational drug design. For materials scientists, the high dipole moment and tunable reactivity offer pathways to designing novel functional materials. The presented computational protocol provides a reliable and validated workflow for further in-silico exploration of this important class of molecules.

References

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  • ResearchGate. (n.d.). (a) Electrostatic potential surface of a benzene molecule (Spartan, B3LYP/6-31G) (b) and (c) schematic representations of interaction geometries of a benzene dimer*. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-(phenylsulfonyl)benzene. Retrieved from [Link]

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  • Al-Ghamdi, A. A., et al. (2021). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. MDPI. [Link]

  • PubChem. (n.d.). 1-Chloro-4-cyclopentylbenzene. Retrieved from [Link]

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A Senior Application Scientist's Guide to Catalyst Efficacy in Suzuki-Miyaura Coupling with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] The choice of catalyst is paramount to the success of this reaction, influencing yield, substrate scope, and reaction conditions. This guide provides an in-depth comparison of the efficacy of various catalysts, supported by experimental data and protocols, to empower you in making informed decisions for your synthetic challenges.

The Heart of the Matter: Understanding the Catalytic Cycle

The Suzuki-Miyaura coupling, first reported in 1979, is a transition metal-catalyzed reaction between an organohalide and an organoboron compound.[3] While several metals can catalyze this transformation, palladium has long been the workhorse.[4] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is profoundly influenced by the choice of metal and its associated ligands.

Suzuki_Miyaura_Cycle Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_steps Key Steps A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B R-X (Organohalide) C Transmetalation B->C R'-B(OR)2 (Boronic Acid/Ester) + Base D Reductive Elimination C->D Reductive Elimination D->A

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

The oxidative addition of the organohalide to the low-valent metal center is often the rate-determining step.[5] Subsequently, in the presence of a base, the organoboron species undergoes transmetalation, transferring its organic group to the metal center. Finally, reductive elimination yields the desired carbon-carbon coupled product and regenerates the active catalyst.

The Titans of Coupling: Palladium vs. Nickel

Palladium has historically dominated the landscape of Suzuki-Miyaura catalysis.[4] However, the earth-abundant and more economical nature of nickel has spurred significant research into its catalytic potential.[6][7] A recent machine learning analysis of over 5,700 reactions revealed that nickel catalysis can achieve a superior mean yield and success rate compared to conventional palladium, particularly for challenging chloride electrophiles.[8][9]

Palladium Catalysts: The Established Standard

Palladium catalysts are widely used due to their high reactivity and functional group tolerance.[10] The efficacy of palladium catalysts is critically dependent on the supporting ligands, which modulate the steric and electronic properties of the metal center.[1]

Bulky, Electron-Rich Phosphine Ligands: The development of bulky and electron-rich phosphine ligands, such as the Buchwald dialkylbiarylphosphine ligands (e.g., SPhos, XPhos), has revolutionized palladium-catalyzed cross-coupling.[1][11] These ligands enhance the rates of both oxidative addition and reductive elimination, expanding the scope of the reaction to include unactivated aryl chlorides, tosylates, and sterically hindered substrates.[1][11] The use of these advanced ligands often allows for reactions to be performed at lower catalyst loadings and even at room temperature.[1][12]

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as a powerful alternative to phosphines.[13] Their strong σ-donating properties and steric tunability make them highly effective in stabilizing the palladium catalyst and promoting high catalytic activity.[13][14] Notably, different NHC ligands can impart orthogonal chemoselectivity in the coupling of substrates with multiple reactive sites, such as chloroaryl triflates.[15] For instance, the use of SIPr [1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene] can favor coupling at a chloride position, while SIMes [1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene] can direct the reaction to the triflate group.[15]

Nickel Catalysts: The Ascending Challenger

Nickel catalysts offer a cost-effective and often more reactive alternative to palladium, especially for less reactive electrophiles.[5][7] Nickel's ability to cycle through different oxidation states (Ni(0)/Ni(II) and Ni(I)/Ni(III)) and its higher nucleophilicity contribute to its unique reactivity profile.[5] This allows for the coupling of a broader range of electrophiles that are typically challenging for palladium systems, including aryl fluorides, carbamates, sulfamates, and esters.[5][7]

Recent studies have demonstrated that nickel catalysts can outperform palladium in terms of average yield and success rate, particularly with aryl chlorides.[8][9]

Comparative Performance Data

The following tables summarize the comparative performance of different catalyst systems under various conditions.

Table 1: Comparison of Palladium and Nickel Catalysts for the Coupling of 4-Chlorotoluene with Phenylboronic Acid

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene1001295[12]
NiCl₂(dppp) (5 mol%)-K₃PO₄Dioxane802488[7]
[Ni(dppf)Cl₂] (3 mol%)dppfK₂CO₃Toluene1101892[6]

Table 2: Efficacy of Different Ligands in the Palladium-Catalyzed Coupling of 4-Bromoanisole with Phenylboronic Acid

Palladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (1)PPh₃ (2)Na₂CO₃Toluene/H₂O801675[1]
Pd₂(dba)₃ (0.5)XPhos (1.2)K₃PO₄Dioxane100898
(η³-allyl)PdCl(IPr) (1)IPrK₃PO₄THF60696[16]

Experimental Protocols: A Practical Guide

Reproducibility is key in scientific research. The following are detailed, step-by-step methodologies for representative Suzuki-Miyaura coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand

This protocol is adapted from literature procedures for the coupling of an aryl halide with a boronic acid using a palladium catalyst and a Buchwald phosphine ligand.[12]

Materials:

  • Palladium acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for the specified time (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol provides a general method for nickel-catalyzed cross-coupling, which is particularly effective for less reactive aryl chlorides.[6]

Materials:

  • [Ni(dppf)Cl₂] (1,1'-Bis(diphenylphosphino)ferrocene)nickel(II) chloride

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with [Ni(dppf)Cl₂] (0.03 mmol, 3 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous toluene (5 mL) to the vial.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture at 110 °C with stirring for the required duration.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic extracts, and concentrate.

  • Purify the residue by column chromatography.

Catalyst Selection Workflow

Choosing the optimal catalyst system is a critical decision that depends on the specific substrates and desired reaction conditions. The following workflow provides a logical approach to catalyst selection.

Catalyst_Selection Figure 2: Catalyst Selection Workflow for Suzuki-Miyaura Coupling Start Define Substrates: Aryl Halide (Ar-X) & Boronic Acid (Ar'-B(OH)₂) Aryl_Halide Nature of Aryl Halide? Start->Aryl_Halide Pd_Catalyst Start with Palladium Catalyst System Aryl_Halide->Pd_Catalyst Ar-I, Ar-Br, Ar-OTf Ni_Catalyst Consider Nickel Catalyst System Aryl_Halide->Ni_Catalyst Ar-Cl, Ar-F, Other Unreactive Electrophiles Steric_Hindrance Sterically Hindered Substrates? Functional_Groups Sensitive Functional Groups? Steric_Hindrance->Functional_Groups No Buchwald_Ligand Consider Bulky Phosphine Ligands (e.g., SPhos, XPhos) Steric_Hindrance->Buchwald_Ligand Yes Cost_Considerations Cost a Major Factor? Functional_Groups->Cost_Considerations No NHC_Ligand Consider NHC Ligands for Enhanced Stability/Selectivity Functional_Groups->NHC_Ligand Yes Cost_Considerations->Ni_Catalyst Yes Optimization Optimize Reaction Conditions: Base, Solvent, Temperature Cost_Considerations->Optimization No Pd_Catalyst->Steric_Hindrance Buchwald_Ligand->Functional_Groups Buchwald_Ligand->Optimization NHC_Ligand->Cost_Considerations NHC_Ligand->Optimization Ni_Catalyst->Steric_Hindrance Ni_Catalyst->Optimization

Sources

Safety Operating Guide

Navigating the Disposal of 1-Bromo-4-(cyclopentylsulfonyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of 1-Bromo-4-(cyclopentylsulfonyl)benzene (CAS No. 173387-45-6), a halogenated aromatic compound. By understanding the chemical's characteristics and the governing regulatory landscape, you can ensure the safety of your team and the protection of our environment.

Immediate Safety and Hazard Assessment

Based on analogous compounds, 1-Bromo-4-(cyclopentylsulfonyl)benzene should be handled as a substance that is:

  • Harmful if swallowed: Acute oral toxicity is a potential concern.[1]

  • A skin and eye irritant: Direct contact may cause irritation.[1]

  • A potential respiratory irritant: Inhalation of dust or vapors should be avoided.[1]

Therefore, the following immediate safety precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contamination: Prevent the chemical from coming into contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Core Disposal Directive: A Step-by-Step Protocol

The guiding principle for the disposal of 1-Bromo-4-(cyclopentylsulfonyl)benzene is that it must be treated as a hazardous waste . Halogenated organic compounds are subject to stringent disposal regulations to prevent environmental contamination.[2]

Step 1: Waste Segregation and Collection

Proper segregation is the first critical step in the disposal process.

  • Designated Waste Container: Collect all waste containing 1-Bromo-4-(cyclopentylsulfonyl)benzene in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "1-Bromo-4-(cyclopentylsulfonyl)benzene". List all other components of the waste stream, if any.

  • No Mixing: Do not mix this waste with non-halogenated organic waste or other incompatible waste streams. This is crucial for both safety and cost-effective disposal, as different categories of hazardous waste require specific treatment methods.

Step 2: Hazardous Waste Determination

While a specific EPA Resource Conservation and Recovery Act (RCRA) waste code for 1-Bromo-4-(cyclopentylsulfonyl)benzene is not explicitly listed, a hazardous waste determination must be made. This process involves assessing whether the waste exhibits any of the four characteristics of hazardous waste:

  • Ignitability (D001): Unlikely for this compound based on the properties of similar solids, but should be confirmed if it is in a solution with a low-flashpoint solvent.

  • Corrosivity (D002): Not expected to be corrosive.

  • Reactivity (D003): Not expected to be reactive.

  • Toxicity (D-codes): This is the most likely characteristic. The compound's bromine content and aromatic structure suggest it could be considered a toxic hazardous waste.

Given its nature as a halogenated organic compound, it falls under the general category of wastes that are typically incinerated at high temperatures.

Step 3: On-Site Storage

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from sources of ignition and incompatible materials.

Step 4: Professional Disposal

The ultimate disposal of 1-Bromo-4-(cyclopentylsulfonyl)benzene must be handled by a licensed and certified hazardous waste disposal contractor. The primary and recommended method of disposal for halogenated organic compounds is incineration .[3][4]

  • High-Temperature Incineration: This method ensures the complete destruction of the organic molecule, converting it to less harmful components.

  • Flue Gas Scrubbing: The incineration process must be coupled with flue gas scrubbing to neutralize and remove acidic gases (such as hydrogen bromide) that are formed during combustion.[3][4]

Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

For Small Spills:
  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ensure Ventilation: Work within a fume hood or ensure adequate ventilation.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent for chemicals.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For Large Spills:
  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Ventilate: If it is safe to do so, ensure the area is well-ventilated.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill without the appropriate training and equipment.

Disposal of Contaminated Materials

Any materials that come into contact with 1-Bromo-4-(cyclopentylsulfonyl)benzene, such as pipette tips, weighing boats, and contaminated PPE, must be disposed of as hazardous waste.

  • Solid Waste: Place contaminated solid items in the same designated hazardous waste container as the chemical itself.

  • Empty Containers: "Empty" containers that held the pure substance must also be managed as hazardous waste. To be considered "RCRA empty," the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][4] Once properly decontaminated, the container can be recycled or disposed of as non-hazardous waste after being punctured to prevent reuse.[3][4]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_disposal_path Disposal Pathway cluster_spill Spill & Contamination start Start: Disposal of 1-Bromo-4-(cyclopentylsulfonyl)benzene assess_hazards Assess Hazards (Harmful, Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe collect_waste Collect Waste in Designated Container don_ppe->collect_waste label_container Label Container: 'Hazardous Waste' & Chemical Name collect_waste->label_container contaminated_items Dispose of Contaminated Items as Hazardous Waste collect_waste->contaminated_items waste_determination Hazardous Waste Determination (Halogenated Organic Compound) label_container->waste_determination contact_vendor Contact Certified Hazardous Waste Vendor waste_determination->contact_vendor incineration High-Temperature Incineration with Flue Gas Scrubbing contact_vendor->incineration spill Spill Occurs small_spill Small Spill Procedure: Absorb, Collect, Decontaminate spill->small_spill Small large_spill Large Spill Procedure: Evacuate & Call EHS spill->large_spill Large small_spill->contaminated_items large_spill->contaminated_items

Caption: Disposal workflow for 1-Bromo-4-(cyclopentylsulfonyl)benzene.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 173387-45-6[5]
Molecular Formula C11H13BrO2S[5]
Primary Disposal Method High-Temperature Incineration[3][4]
Secondary Treatment Flue Gas Scrubbing[3][4]
Prohibited Disposal Sewer/Drain, Regular Trash[3][4]

By adhering to these procedures, you build a culture of safety and environmental responsibility within your laboratory. The principles outlined in this guide are not merely procedural; they are a reflection of a commitment to scientific integrity and operational excellence.

References

  • ChemBK. Benzene, 1-bromo-4-(cyclopentylsulfonyl)-. [Link]

  • PubChem. 1-Bromo-4-cyclopentylbenzene. [Link]

  • Washington State University. Halogenated Waste. [Link]

  • Washington State University. Halogenated Solvents. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. [Link]

  • RCRA Online. RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. [Link]

  • U.S. Environmental Protection Agency. RCRA Waste Classification of Laboratory Standards. [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]

Sources

Mastering the Unseen Threat: A Practical Guide to Handling 1-Bromo-4-(cyclopentylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the pursuit of novel therapeutics is a journey into the molecular unknown. With each new compound, like 1-Bromo-4-(cyclopentylsulfonyl)benzene, comes not only the promise of discovery but also the responsibility of safe handling. This guide moves beyond generic safety protocols to provide a specialized, in-depth framework for managing this compound in a laboratory setting. Our approach is built on a foundation of proactive risk assessment and procedural excellence, ensuring that your focus remains on your research, confident in the safety of your environment.

Anticipated Hazard Profile

Based on the analysis of related chemical structures, 1-Bromo-4-(cyclopentylsulfonyl)benzene is anticipated to present the following hazards:

Hazard ClassificationPotential EffectGHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[2][3][4]
Skin Irritation (Category 2) Causes skin irritation.[1][2][4]
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[1][2][4]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation May cause respiratory irritation.[1][2][3][4]

This substance is a solid powder, and as such, the primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[4]

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a critical component of risk mitigation. Given the anticipated hazards, a multi-layered approach to PPE is essential.[5][6][7]

Essential PPE Ensemble
PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).[5]Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[8]
Eye and Face Protection Chemical safety goggles and a face shield.[6][8]Goggles provide a seal around the eyes to protect from dust and splashes, while a face shield offers an additional layer of protection for the entire face.[8]
Body Protection A lab coat, supplemented with a chemically resistant apron or coveralls.Protects skin and personal clothing from contamination. A chemically resistant apron is crucial when handling larger quantities.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (N95 or higher).[8]Essential for preventing the inhalation of fine dust particles, especially when weighing or transferring the solid compound.

II. Operational Plan: From Receipt to Disposal

A meticulous operational plan is the cornerstone of laboratory safety. This section provides a step-by-step guide for handling 1-Bromo-4-(cyclopentylsulfonyl)benzene with the utmost care.

A. Receiving and Storage
  • Initial Inspection : Upon receipt, inspect the container for any signs of damage or leakage.

  • Designated Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1][9] The storage area should be clearly labeled.

  • Container Integrity : Ensure the container is tightly sealed to prevent the release of dust.[1][9]

B. Handling and Use: A Step-by-Step Protocol
  • Controlled Environment : All handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Donning PPE : Before handling, correctly don all required PPE as outlined in the table above.

  • Weighing and Transfer :

    • Use a dedicated, clean weighing vessel.

    • Perform these actions gently to avoid creating airborne dust.

    • Clean any spills on the balance immediately with a damp cloth (do not dry sweep).

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water.[1][10] Remove contaminated clothing.[1]

    • Eye Contact : Flush eyes with water for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.[1]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11]

C. Accidental Release and Spill Management

Minor spills should be handled promptly by trained personnel.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate immediate vicinity Alert->Evacuate If necessary Assess Assess spill size and risk Evacuate->Assess Don_PPE Don appropriate PPE Assess->Don_PPE Contain Cover with inert absorbent material (e.g., sand, vermiculite) Don_PPE->Contain Collect Carefully scoop into a labeled waste container Contain->Collect Decontaminate Clean the spill area with soap and water Collect->Decontaminate Dispose Dispose of waste as hazardous chemical waste Decontaminate->Dispose Report Report the incident to the Lab Supervisor Dispose->Report

Caption: Workflow for managing a minor chemical spill.

III. Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical lifecycle, ensuring environmental protection and regulatory compliance.

Waste Segregation and Disposal Protocol
  • Solid Waste : All solid waste contaminated with 1-Bromo-4-(cyclopentylsulfonyl)benzene, including used weighing paper, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed container for hazardous waste.[9][12]

  • Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

  • Disposal : All waste must be disposed of through an approved hazardous waste management service, in accordance with local, state, and federal regulations.[1][11][13] Do not discharge to sewer systems.[10]

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your research community. This commitment to excellence in handling every compound, known or novel, is what truly defines a leading scientific institution.

References

  • PubChem. 1-Bromo-4-cyclopentylbenzene. National Center for Biotechnology Information. [Link]

  • ChemBK. 1-Bromo-4-(cyclopentylsulfonyl)benzene. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Alfa Aesar. Safety Data Sheet: 1-Bromo-4-nitrobenzene. [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.